NY-BR-1 p904 (A2)
Descripción
BenchChem offers high-quality NY-BR-1 p904 (A2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NY-BR-1 p904 (A2) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C43H78N10O15 |
|---|---|
Peso molecular |
975.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C43H78N10O15/c1-10-23(8)33(52-36(60)26(13-11-12-14-44)46-40(64)30(19-55)50-38(62)27(15-20(2)3)47-35(59)25(45)18-54)41(65)49-28(16-21(4)5)37(61)48-29(17-31(57)58)39(63)53-34(24(9)56)42(66)51-32(22(6)7)43(67)68/h20-30,32-34,54-56H,10-19,44-45H2,1-9H3,(H,46,64)(H,47,59)(H,48,61)(H,49,65)(H,50,62)(H,51,66)(H,52,60)(H,53,63)(H,57,58)(H,67,68)/t23-,24+,25-,26-,27-,28-,29-,30-,32-,33-,34-/m0/s1 |
Clave InChI |
CXKQACXJEIDWNW-YTVJPZETSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)N |
Origen del producto |
United States |
Foundational & Exploratory
The Function of NY-BR-1 (ANKRD30A) in Breast Tissue: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NY-BR-1, also known as Ankyrin Repeat Domain 30A (ANKRD30A), is a protein that has garnered significant interest in the field of breast cancer research. Initially identified through the serological analysis of recombinant cDNA expression libraries (SEREX) from a breast cancer patient, NY-BR-1 is classified as a mammary gland differentiation antigen due to its highly restricted expression in normal and neoplastic breast tissue.[1][2][3][4] This specificity makes it an attractive candidate for diagnostic and therapeutic applications, including immunotherapy. This technical guide provides a comprehensive overview of the current understanding of NY-BR-1's function in breast tissue, detailing its molecular characteristics, expression patterns, and putative roles in cellular processes.
Molecular Characteristics of NY-BR-1
NY-BR-1 is a protein-coding gene located on chromosome 10p11.21.[5] The protein product is a large molecule with several notable structural domains that provide clues to its function:
-
Ankyrin Repeats: The presence of multiple ankyrin repeats suggests a role in mediating protein-protein interactions. These domains are common scaffolding motifs that facilitate the assembly of multi-protein complexes involved in a wide range of cellular processes, including signal transduction and transcriptional regulation.
-
Bipartite Nuclear Localization Signal: The identification of a bipartite nuclear localization signal indicates that NY-BR-1 can be translocated into the nucleus. This is consistent with its proposed role as a transcription factor.
-
Transmembrane Domains: Bioinformatic analyses and experimental evidence suggest the presence of two cis-active membrane targeting domains, indicating that NY-BR-1 may also function as a transmembrane protein. This dual localization in both the cytoplasm/membrane and the nucleus suggests that NY-BR-1 may be involved in complex signaling pathways that bridge extracellular or cytoplasmic events with nuclear gene expression.
Function of NY-BR-1 in Breast Tissue
The precise function of NY-BR-1 in both normal and cancerous breast tissue is still under active investigation. However, current evidence points to several key roles:
Mammary Gland Differentiation
As a differentiation antigen, NY-BR-1 expression is tightly regulated and is a hallmark of the mammary epithelium. Its expression in the epithelial cells of ducts and lobules of normal breast tissue suggests a role in maintaining the differentiated state of these cells.
Putative Transcriptional Regulation
With its nuclear localization and DNA-binding domains, NY-BR-1 is considered a putative transcription factor. Its expression is significantly correlated with that of the estrogen receptor-alpha (ERα), and the promoter region of the ANKRD30A gene contains estrogen response element (ERE)-like sequences. This strongly suggests that NY-BR-1 expression may be, at least in part, regulated by estrogen signaling. In turn, as a transcription factor, NY-BR-1 may regulate the expression of genes downstream of the estrogen receptor pathway, influencing cell fate and function.
Role in Cell Proliferation and Cell Cycle
Studies have shown that the downregulation of NY-BR-1 in breast cancer is associated with the activation of cell-cycle-related signaling pathways, involving key regulators such as CDC25A, MCM2, MCM4, and PLK1. Knockdown of ANKRD30A in breast cancer cell lines has been shown to promote cell proliferation and colony formation, suggesting that NY-BR-1 may act as a tumor suppressor by negatively regulating the cell cycle.
Expression of NY-BR-1 in Normal and Cancerous Breast Tissue
The expression pattern of NY-BR-1 is a key feature that underscores its clinical relevance.
Normal Breast Tissue
In normal breast tissue, NY-BR-1 protein is expressed in the epithelial cells of the ducts and acini.
Breast Cancer
In breast cancer, NY-BR-1 expression is frequently observed, although at variable levels. It is more commonly expressed in well-differentiated, lower-grade tumors and is strongly associated with ERα-positive breast cancers. Conversely, its expression is inversely correlated with HER2 status and EGFR expression. Downregulation of NY-BR-1 is particularly noted in ER-negative and triple-negative breast cancers (TNBC).
Quantitative Data on NY-BR-1 Expression
The following tables summarize the quantitative data on NY-BR-1 expression in breast tissue from various studies.
| Tissue Type | Percentage of NY-BR-1 Positivity | Reference |
| Normal Breast Epithelium | Expressed in ducts and acini | |
| Ductal Carcinoma In Situ (DCIS) | High | |
| Invasive Ductal Carcinoma | Variable, often lower than DCIS | |
| ER-positive Breast Cancer | High Correlation | |
| ER-negative Breast Cancer | Low Expression | |
| HER2-positive Breast Cancer | Inverse Correlation | |
| Triple-Negative Breast Cancer | Significantly Downregulated |
| Correlation with Clinicopathological Parameters | Observation | Reference |
| Tumor Grade | Higher expression in lower-grade tumors | |
| Estrogen Receptor (ER) Status | Positive correlation | |
| HER2 Status | Inverse correlation | |
| Epidermal Growth Factor Receptor (EGFR) Status | Inverse correlation | |
| Prognosis | High expression associated with better survival |
Signaling Pathways and Logical Relationships
While a complete signaling pathway for NY-BR-1 has yet to be fully elucidated, based on current evidence, a putative pathway involving estrogen receptor signaling and cell cycle regulation can be proposed.
Putative NY-BR-1 Signaling Pathway
Estrogen, upon binding to its receptor (ERα), is known to regulate the transcription of a multitude of genes. The presence of ERE-like sequences in the ANKRD30A promoter suggests it is a target of ERα. Once expressed, NY-BR-1, with its nuclear localization signal, can translocate to the nucleus and act as a transcription factor. Given the association between low NY-BR-1 expression and increased proliferation, it is plausible that NY-BR-1, potentially in complex with other proteins via its ankyrin repeats, regulates the expression of genes that inhibit cell cycle progression.
Caption: Putative signaling pathway of NY-BR-1 in breast cancer cells.
Logical Relationship of NY-BR-1 Expression and Tumor Characteristics
The expression of NY-BR-1 appears to be a marker of a more differentiated and less aggressive tumor phenotype. This is supported by its inverse correlation with markers of poor prognosis such as high tumor grade, and HER2 and EGFR expression.
Caption: Logical correlations of NY-BR-1 expression with clinical markers.
Experimental Protocols
Serological Analysis of Recombinant cDNA Expression Libraries (SEREX)
This technique was used for the initial discovery of NY-BR-1.
Principle: A cDNA expression library from tumor tissue is screened with serum from the same (autologous) or a different patient (allogeneic) to identify antigens that elicit a humoral immune response.
Methodology Outline:
-
cDNA Library Construction:
-
Extract total RNA from a fresh breast tumor specimen.
-
Purify mRNA using oligo(dT)-cellulose chromatography.
-
Synthesize double-stranded cDNA using reverse transcriptase and DNA polymerase.
-
Ligate the cDNA into a bacteriophage expression vector (e.g., λ-ZAP).
-
Package the recombinant phage into infectious particles.
-
-
Immunoscreening:
-
Plate the phage library on a lawn of E. coli to generate plaques.
-
Overlay nitrocellulose membranes onto the plates to lift the expressed proteins from the plaques.
-
Block the membranes to prevent non-specific antibody binding.
-
Incubate the membranes with diluted patient serum (typically 1:1000 to 1:10,000).
-
Wash the membranes thoroughly.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) that recognizes human IgG.
-
Develop with a chromogenic or chemiluminescent substrate to visualize positive plaques.
-
-
Antigen Identification:
-
Isolate the phage from positive plaques.
-
Excise the pBluescript phagemid containing the cDNA insert.
-
Sequence the cDNA insert to identify the gene encoding the antigenic protein.
-
Caption: Workflow for the SEREX technique to identify tumor antigens.
Immunohistochemistry (IHC) for NY-BR-1 Detection
Principle: This technique uses antibodies to detect the presence and localization of NY-BR-1 protein in tissue sections.
Methodology Outline:
-
Tissue Preparation:
-
Fix breast tissue specimens in 10% neutral buffered formalin.
-
Process and embed the tissue in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
-
-
Antigen Retrieval:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) at high temperature (e.g., 95-100°C).
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific protein binding sites with a blocking serum (e.g., normal goat serum).
-
Incubate the sections with a primary antibody specific for NY-BR-1 at an optimized dilution and temperature (e.g., overnight at 4°C).
-
Wash the sections.
-
Incubate with a biotinylated secondary antibody.
-
Wash the sections.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the sections.
-
Develop the signal with a chromogen substrate such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium and a coverslip.
-
Quantitative Real-Time PCR (qRT-PCR) for NY-BR-1 mRNA Quantification
Principle: This method measures the amount of NY-BR-1 mRNA in a sample to determine its gene expression level.
Methodology Outline:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from breast cancer cell lines or tissue samples using a suitable kit.
-
Assess RNA quality and quantity using spectrophotometry or a bioanalyzer.
-
Reverse transcribe a standardized amount of RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Real-Time PCR:
-
Prepare a reaction mixture containing the cDNA template, forward and reverse primers specific for the ANKRD30A gene, a fluorescent dye (e.g., SYBR Green) or a labeled probe, and a DNA polymerase.
-
Run the reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal in real-time as the DNA is amplified.
-
The cycle at which the fluorescence crosses a certain threshold (the Ct value) is inversely proportional to the initial amount of target mRNA.
-
-
Data Analysis:
-
Normalize the Ct value of ANKRD30A to the Ct value of a stably expressed housekeeping gene (e.g., GAPDH, ACTB) to account for variations in RNA input and reverse transcription efficiency.
-
Calculate the relative expression of NY-BR-1 mRNA using the ΔΔCt method or by generating a standard curve.
-
Conclusion and Future Directions
NY-BR-1 (ANKRD30A) is a promising biomarker and therapeutic target in breast cancer. Its restricted expression to the mammary gland, its role as a putative tumor suppressor involved in cell cycle regulation, and its correlation with favorable prognostic markers highlight its importance. While significant progress has been made in characterizing NY-BR-1, further research is needed to fully elucidate its function. Key areas for future investigation include the definitive identification of its downstream gene targets and its protein interaction partners. A deeper understanding of the molecular mechanisms governed by NY-BR-1 will be crucial for the development of novel targeted therapies and immunotherapeutic strategies for breast cancer.
References
- 1. Antigen Identification Using SEREX | Springer Nature Experiments [experiments.springernature.com]
- 2. Uncovering the Tumor Antigen Landscape: What to Know about the Discovery Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of human tumor antigens by serological analysis of recombinant cDNA expression libraries (SEREX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antigen identification using SEREX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
Unveiling the NY-BR-1 p904 (A2) Epitope: A Technical Guide to Discovery and Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and identification of the NY-BR-1 p904 (A2) epitope, a promising target for cancer immunotherapy. The document outlines the key experimental methodologies employed in its identification and summarizes the available data on its immunogenicity.
Introduction to NY-BR-1
NY-BR-1, also known as ANKRD30A, is a breast differentiation antigen that is overexpressed in a significant percentage of breast carcinomas, making it an attractive target for therapeutic interventions.[1][2] Its expression is largely restricted to breast and testis tissues, minimizing the risk of off-target effects.[2] Several studies have focused on identifying specific epitopes of the NY-BR-1 protein that can be recognized by the immune system, particularly by cytotoxic T lymphocytes (CTLs), which play a crucial role in eliminating cancer cells.
Identification of HLA-A2 Restricted NY-BR-1 Epitopes
The identification of T-cell epitopes is a critical step in the development of targeted immunotherapies. For NY-BR-1, researchers have identified several HLA-A2 restricted epitopes, which are peptides that bind to the HLA-A2 molecule on the surface of cancer cells and are subsequently recognized by CD8+ T-cells. Among these, the p904 epitope has been noted for its ability to elicit a specific CTL response.[3] In addition to p904, two other HLA-A2 restricted epitopes, p158-167 and p960-968, have been identified.
While the precise amino acid sequence and comprehensive quantitative data for the p904 epitope remain to be fully publicly detailed, the methodologies for its discovery and validation are well-established. This guide will focus on the established protocols for identifying and characterizing such epitopes.
Experimental Protocols for Epitope Discovery and Validation
The discovery and validation of T-cell epitopes involve a multi-step process that begins with in silico prediction and culminates in functional T-cell assays.
In Silico Epitope Prediction
The initial step involves the use of bioinformatics algorithms to predict potential peptide sequences from the full-length NY-BR-1 protein that are likely to bind to the HLA-A2 molecule. These prediction tools analyze the amino acid sequence for specific motifs that favor binding to the peptide-binding groove of the HLA-A2 allele.
Peptide Synthesis
Candidate peptides identified through in silico analysis are then chemically synthesized to a high purity for use in subsequent binding and T-cell assays.
HLA-A2 Peptide Binding Assay
The ability of the synthesized peptides to bind to the HLA-A2 molecule is experimentally verified using a peptide binding assay. A common method is the T2 cell-based assay. T2 cells are a human cell line that is deficient in TAP (transporter associated with antigen processing), resulting in low surface expression of HLA-A2 molecules. When a high-affinity peptide is added, it can stabilize the HLA-A2 molecules on the cell surface, leading to an increase in their expression which can be quantified by flow cytometry using an HLA-A2 specific antibody.
Detailed Protocol for T2 Cell Peptide Binding Assay:
-
Cell Culture: T2 cells are cultured in a suitable medium, for example, RPMI 1640 supplemented with 10% fetal bovine serum and antibiotics.
-
Peptide Incubation: T2 cells are washed and resuspended in a serum-free medium. The cells are then incubated with varying concentrations of the candidate peptides (typically ranging from 1 to 100 µM) overnight at 37°C in a humidified CO2 incubator. A known high-affinity HLA-A2 binding peptide is used as a positive control, and a non-binding peptide or no peptide serves as a negative control.
-
Staining: After incubation, the cells are washed to remove unbound peptides. The cells are then stained with a fluorescently labeled monoclonal antibody specific for HLA-A2 (e.g., clone BB7.2).
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. The mean fluorescence intensity (MFI) is calculated for each peptide concentration.
-
Data Analysis: The binding affinity is often expressed as the concentration of peptide required to achieve 50% of the maximum fluorescence intensity (IC50) or as a fold increase in MFI compared to the negative control.
In Vitro T-Cell Stimulation and Expansion
To assess the immunogenicity of the candidate peptides, peripheral blood mononuclear cells (PBMCs) from healthy HLA-A2 positive donors are stimulated with the peptides. This process involves co-culturing the PBMCs with antigen-presenting cells (APCs), such as dendritic cells, that have been pulsed with the peptides. The T-cells that recognize the peptide-HLA complex will then proliferate and differentiate into effector cells.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method used to quantify the number of cytokine-secreting T-cells, typically those producing interferon-gamma (IFN-γ), upon recognition of their specific epitope.
Detailed Protocol for IFN-γ ELISpot Assay:
-
Plate Coating: A 96-well ELISpot plate is coated with a capture antibody specific for IFN-γ and incubated overnight at 4°C.
-
Cell Plating: The plate is washed and blocked. Stimulated T-cells are then added to the wells along with peptide-pulsed APCs. A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are included.
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a humidified CO2 incubator, allowing the T-cells to secrete IFN-γ, which is captured by the antibody on the plate surface.
-
Detection: The cells are removed, and a biotinylated detection antibody specific for IFN-γ is added to the wells. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Spot Development: A substrate solution is added, which is converted by the enzyme into an insoluble colored precipitate at the site of cytokine secretion, forming a "spot".
-
Analysis: The spots are counted using an automated ELISpot reader. The results are expressed as the number of spot-forming units (SFU) per million cells.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS is another powerful technique to detect and quantify cytokine-producing T-cells at a single-cell level. It allows for the simultaneous analysis of cell surface markers and intracellular cytokines, providing a more detailed characterization of the responding T-cell population.
Detailed Protocol for Intracellular Cytokine Staining:
-
T-Cell Restimulation: T-cells are restimulated with the specific peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for several hours. This inhibitor blocks the secretion of cytokines, causing them to accumulate inside the cell.
-
Surface Staining: The cells are then stained with fluorescently labeled antibodies against cell surface markers, such as CD8, to identify the cytotoxic T-cell population.
-
Fixation and Permeabilization: The cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cell.
-
Intracellular Staining: A fluorescently labeled antibody specific for the cytokine of interest (e.g., IFN-γ) is added to the permeabilized cells.
-
Flow Cytometry Analysis: The cells are analyzed using a flow cytometer to determine the percentage of CD8+ T-cells that are positive for the intracellular cytokine.
Quantitative Data Summary
Table 1: HLA-A2 Binding Affinity of NY-BR-1 Peptides
| Peptide | Sequence | Binding Affinity (IC50, nM) | Reference |
| p904 | Not Publicly Available | Data Not Available | |
| p158-167 | LLFLLPILVL | Data Not Available | |
| p960-968 | YLMWITQCF | Data Not Available |
Table 2: T-Cell Response to NY-BR-1 Peptides (ELISpot Assay)
| Peptide | Donor ID | Spot Forming Units (SFU) per 10^6 Cells | Reference |
| p904 | HLA-A2+ | Data Not Available | |
| p158-167 | HLA-A2+ | Data Not Available | |
| p960-968 | HLA-A2+ | Data Not Available |
Table 3: T-Cell Response to NY-BR-1 Peptides (Intracellular Cytokine Staining)
| Peptide | Donor ID | % of IFN-γ+ in CD8+ T-cells | Reference |
| p904 | HLA-A2+ | Data Not Available | |
| p158-167 | HLA-A2+ | Data Not Available | |
| p960-968 | HLA-A2+ | Data Not Available |
Visualizing Experimental Workflows and Potential Pathways
Experimental Workflow for Epitope Discovery
The following diagram illustrates the general workflow for the discovery and validation of T-cell epitopes.
Caption: Workflow for T-cell epitope discovery and validation.
Potential Signaling Context of NY-BR-1
The precise signaling pathway of NY-BR-1 is not yet fully elucidated. However, its identity as ANKRD30A, a protein containing ankyrin repeats, suggests a potential role as a transcription factor or a component of a larger protein complex that regulates gene expression.[1] Its expression has been correlated with the estrogen receptor (ER) status in breast cancer, hinting at a possible interplay with hormone signaling pathways. A hypothetical logical relationship is depicted below.
Caption: Hypothetical signaling context of NY-BR-1.
Conclusion
The identification of the NY-BR-1 p904 (A2) epitope, along with other HLA-A2 restricted peptides, represents a significant advancement in the development of targeted immunotherapies for breast cancer. The experimental protocols detailed in this guide provide a robust framework for the discovery and validation of such epitopes. Further research is warranted to fully characterize the p904 epitope, including the determination of its precise amino acid sequence and the collection of comprehensive quantitative data on its immunogenicity. A deeper understanding of the signaling pathways involving NY-BR-1 will also be crucial for optimizing therapeutic strategies that target this promising antigen.
References
- 1. NY-BR-1 protein expression in breast carcinoma: a mammary gland differentiation antigen as target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NY-BR-1 is a differentiation antigen of the mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recognition of breast cancer cells by CD8+ cytotoxic T-cell clones specific for NY-BR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of NY-BR-1 p904 (A2) Presentation by HLA-A2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms governing the presentation of the NY-BR-1 p904 (A2) epitope by the Human Leukocyte Antigen (HLA)-A2 molecule. The NY-BR-1 antigen, a promising target for breast cancer immunotherapy, is processed and presented to the immune system through the MHC class I pathway, leading to the recognition and elimination of tumor cells by cytotoxic T lymphocytes (CTLs). This document details the key steps of this process, from protein degradation to T-cell recognition, supported by experimental data and protocols.
The NY-BR-1 p904 (A2) Epitope
The NY-BR-1 p904 (A2) epitope is a specific peptide derived from the NY-BR-1 protein, a differentiation antigen expressed in the majority of breast tumors.[1][2] This nonameric peptide has been identified as a target for HLA-A2 restricted CTLs.[3][4]
Table 1: NY-BR-1 p904 (A2) Epitope Details
| Property | Description |
| Protein | NY-BR-1 (ANKRD30A) |
| Epitope | p904 |
| Amino Acid Sequence | LLFLLFYFV |
| HLA Restriction | HLA-A2 |
| Length | 9 amino acids |
The MHC Class I Antigen Processing and Presentation Pathway
The presentation of the NY-BR-1 p904 peptide on the cell surface by HLA-A2 is a multi-step process that occurs within the cell. This pathway ensures that endogenous antigens, such as those produced by tumor cells, are presented to the immune system for surveillance.
Proteasomal Degradation
The initial step in the generation of the p904 epitope is the degradation of the full-length NY-BR-1 protein in the cytosol. This process is primarily carried out by the proteasome, a large protein complex responsible for the degradation of intracellular proteins. Proteins targeted for proteasomal degradation are typically tagged with ubiquitin molecules. The proteasome cleaves the protein into smaller peptide fragments of varying lengths.
Peptide Translocation into the Endoplasmic Reticulum
The resulting peptide fragments, including a precursor to the p904 epitope, are then transported from the cytosol into the lumen of the endoplasmic reticulum (ER). This translocation is mediated by the Transporter associated with Antigen Processing (TAP). The TAP transporter is a heterodimeric protein complex that preferentially transports peptides of 8 to 16 amino acids in length.
Peptide Trimming by ER Aminopeptidases (ERAP)
Once inside the ER, the precursor peptides are often too long to bind optimally to MHC class I molecules. Endoplasmic reticulum aminopeptidases, such as ERAP1, are responsible for trimming the N-terminus of these peptides to the final epitope length of 8-11 amino acids. This trimming process is crucial for generating the precise p904 epitope (LLFLLFYFV) that can fit into the binding groove of the HLA-A2 molecule.
Peptide Loading onto HLA-A2
The final step within the ER is the loading of the trimmed p904 peptide onto the HLA-A2 molecule. This process is facilitated by the peptide-loading complex (PLC), a multi-protein chaperone system. The key components of the PLC include:
-
Calnexin and Calreticulin: Chaperones that assist in the proper folding of the HLA-A2 heavy chain.
-
β2-microglobulin (β2m): A light chain that associates with the HLA-A2 heavy chain to form a stable heterodimer.
-
Tapasin: A bridging molecule that links the HLA-A2/β2m dimer to the TAP transporter, facilitating the capture of peptides.
-
ERp57: A thiol oxidoreductase that plays a role in disulfide bond formation within the HLA-A2 molecule.
The PLC ensures that only peptides with a high affinity for the HLA-A2 binding groove are stably loaded.
T-Cell Recognition and Cytotoxicity
Once the stable HLA-A2/p904 complex is formed, it is transported to the cell surface. On the surface of the breast cancer cell, this complex can be recognized by the T-cell receptor (TCR) of a specific CD8+ cytotoxic T lymphocyte (CTL). This recognition event triggers the activation of the CTL, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis (programmed cell death) in the tumor cell.[3]
Experimental Data
The recognition of the NY-BR-1 p904 epitope by CTLs and the subsequent lysis of tumor cells have been demonstrated in several studies.
Table 2: Cytotoxicity of NY-BR-1 p904-Specific CTL Clones
| Effector Cells | Target Cells | Target Cell Treatment | Effector:Target Ratio | % Specific Lysis | Reference |
| p904-specific CTL clone | T2 cells | Pulsed with p904 peptide | 10:1 | ~55% | Wang et al., 2006 |
| p904-specific CTL clone | T2 cells | Pulsed with control peptide | 10:1 | ~5% | Wang et al., 2006 |
| p904-specific CTL clone | HTB-21 (NY-BR-1+, HLA-A2+) | - | 10:1 | ~40% | Wang et al., 2006 |
| p904-specific CTL clone | MCF-7 (NY-BR-1-, HLA-A2+) | - | 10:1 | ~5% | Wang et al., 2006 |
Note: The specific lysis percentages are approximate values based on graphical data from the cited publication.
Experimental Protocols
Generation of NY-BR-1 p904-Specific CTL Clones
Objective: To generate and expand CD8+ T-cell clones that are specific for the NY-BR-1 p904 peptide presented by HLA-A2.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from HLA-A2 positive healthy donors or breast cancer patients by Ficoll-Hypaque density gradient centrifugation.
-
Generation of Dendritic Cells (DCs): Culture the adherent monocyte fraction of PBMCs in the presence of GM-CSF and IL-4 to differentiate them into immature DCs. Mature the DCs by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2).
-
Peptide Pulsing: Pulse the mature DCs with the synthetic NY-BR-1 p904 (LLFLLFYFV) peptide at a concentration of 10 µg/mL for 2 hours at 37°C.
-
Co-culture with T-cells: Co-culture the peptide-pulsed DCs with autologous CD8+ T-cells.
-
CTL Expansion: Supplement the co-culture with IL-2 and IL-7 to promote the expansion of antigen-specific CTLs. Restimulate the T-cells weekly with peptide-pulsed DCs.
-
Cloning by Limiting Dilution: After several rounds of stimulation, clone the CTLs by limiting dilution in the presence of feeder cells, phytohemagglutinin (PHA), and IL-2.
-
Screening and Expansion of Clones: Screen the resulting T-cell clones for specific recognition of T2 cells pulsed with the p904 peptide using an IFN-γ ELISpot assay or intracellular cytokine staining. Expand the positive clones for further characterization.
HLA-A2 Binding Assay (T2 Cell Stabilization Assay)
Objective: To quantitatively assess the binding affinity of the NY-BR-1 p904 peptide to the HLA-A2 molecule.
Methodology:
-
Cell Culture: Culture T2 cells, which are deficient in TAP and therefore have low surface expression of HLA-A2, in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Peptide Incubation: Wash the T2 cells and resuspend them in serum-free medium. Incubate the cells with varying concentrations of the NY-BR-1 p904 peptide (e.g., from 0.1 to 100 µM) for 16-18 hours at 37°C. Include a known high-affinity HLA-A2 binding peptide as a positive control and a no-peptide condition as a negative control.
-
Staining: After incubation, wash the cells to remove unbound peptide. Stain the cells with a fluorescently labeled anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2-FITC) for 30 minutes on ice.
-
Flow Cytometry: Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of HLA-A2 staining.
-
Data Analysis: The increase in MFI correlates with the stabilization of HLA-A2 molecules on the cell surface due to peptide binding. The binding affinity can be expressed as the concentration of peptide required for half-maximal stabilization or by calculating a fluorescence index. A common metric is the IC50 value, which is the concentration of the peptide that inhibits the binding of a standard radiolabeled peptide by 50%. While a specific IC50 value for the LLFLLFYFV peptide could not be definitively sourced, peptides with IC50 values below 500 nM are generally considered good binders to MHC class I molecules.
Chromium-51 Release Assay for Cytotoxicity
Objective: To measure the ability of NY-BR-1 p904-specific CTLs to lyse target cells presenting the p904 epitope.
Methodology:
-
Target Cell Labeling: Label the target cells (e.g., T2 cells pulsed with p904 peptide or NY-BR-1+/HLA-A2+ tumor cells) with sodium chromate (⁵¹Cr) for 1-2 hours at 37°C. The ⁵¹Cr is taken up by viable cells.
-
Co-incubation: Wash the labeled target cells to remove excess ⁵¹Cr. Co-incubate the labeled target cells with the p904-specific CTLs at various effector-to-target (E:T) ratios in a 96-well plate for 4-6 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant from each well.
-
Measurement of Radioactivity: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: ⁵¹Cr released from target cells co-incubated with CTLs.
-
Spontaneous Release: ⁵¹Cr released from target cells incubated with medium alone (represents baseline cell death).
-
Maximum Release: ⁵¹Cr released from target cells lysed with a detergent (e.g., Triton X-100).
-
Conclusion
The presentation of the NY-BR-1 p904 (A2) epitope by HLA-A2 is a complex and highly regulated process that is essential for the immune surveillance of breast cancer. A thorough understanding of this mechanism, from the initial processing of the NY-BR-1 protein to the final recognition by cytotoxic T lymphocytes, is critical for the development of effective T-cell-based immunotherapies. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate and target this important pathway in the fight against breast cancer.
References
- 1. Peptide binding to the most frequent HLA-A class I alleles measured by quantitative molecular binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CTLs are targeted to kill β cells in patients with type 1 diabetes through recognition of a glucose-regulated preproinsulin epitope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Role of NY-BR-1 in Breast Cancer Pathogenesis: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NY-BR-1, also known as ANKRD30A, is a mammary gland differentiation antigen that has emerged as a significant molecule in the context of breast cancer. Its discovery through serological analysis of recombinant expression libraries (SEREX) has paved the way for investigating its role in tumor pathogenesis and its potential as a therapeutic target. This technical guide provides a comprehensive overview of the current understanding of NY-BR-1's involvement in breast cancer, with a focus on its expression, clinical significance, and putative functions. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of NY-BR-1.
Introduction: Discovery and Characteristics of NY-BR-1
NY-BR-1 was first identified by the SEREX method, which screens cDNA expression libraries from tumor tissues with patient sera to identify immunogenic tumor antigens. This technique led to the isolation of NY-BR-1 as a protein that elicits a humoral immune response in a subset of breast cancer patients.
Structurally, the NY-BR-1 gene is located on chromosome 10p11-p12 and is composed of 37 exons, encoding a protein with a predicted molecular weight of 150-160 kDa. It is classified as a mammary gland differentiation antigen due to its restricted expression in normal breast tissue and breast tumors.
Expression and Subcellular Localization of NY-BR-1
The expression of NY-BR-1 is predominantly restricted to the epithelial cells of the mammary gland. In breast tumors, its expression is frequently observed, although the reported percentages vary across studies.
Table 1: Expression of NY-BR-1 in Breast Cancer Subtypes and its Correlation with Clinicopathological Parameters
| Parameter | NY-BR-1 Expression Status | Correlation/Significance | Reference(s) |
| Tumor Grade | Higher in Grade 1 (82%) vs. Grade 2 (69%) and Grade 3 (46%) | Inverse correlation with tumor grade (P < 0.0001) | |
| Estrogen Receptor (ER) | More frequent in ER-positive tumors (70.1%) | Direct correlation with ER expression (P < 0.0001) | |
| HER2 Status | Lower in HER2-amplified tumors | Inverse correlation with HER2 amplification (P < 0.0001) | |
| EGFR Status | Lower in EGFR-expressing tumors | Inverse correlation with EGFR expression (P < 0.0001) | |
| Prognosis | Associated with better patient outcome | Significant association with improved survival (P = 0.015) |
The subcellular localization of NY-BR-1 has been shown to be in the cytoplasm, nucleus, and on the cell membrane. This transmembrane localization makes it a particularly attractive target for antibody-based therapies.
Putative Functions and Signaling Pathways
While the precise molecular function of NY-BR-1 is still under investigation, several lines of evidence suggest its involvement in key cellular processes.
Cell Cycle Regulation
Studies have indicated that NY-BR-1 may play a role in cell cycle control. Overexpression of NY-BR-1 has been associated with an arrest in the G1 phase of the cell cycle, suggesting a potential tumor-suppressive function by inhibiting cell proliferation. The exact mechanism of this G1 arrest is not yet fully elucidated but may involve the regulation of key G1/S transition proteins.
Caption: Hypothetical model of NY-BR-1's role in G1 phase arrest.
Interaction with Estrogen Receptor (ER) Signaling
The strong positive correlation between NY-BR-1 and ER expression suggests a potential interplay between these two pathways. While the direct nature of this interaction is yet to be fully elucidated, it is hypothesized that NY-BR-1 may be a downstream target of ER signaling or, conversely, may modulate ER activity. Given that ER signaling is a major driver of proliferation in a large subset of breast cancers, understanding its connection with NY-BR-1 is of paramount importance.
Caption: Postulated crosstalk between NY-BR-1 and ER signaling.
NY-BR-1 as a Therapeutic Target
The restricted expression of NY-BR-1 to the mammary gland and its presence on the cell surface of breast cancer cells make it an ideal candidate for targeted therapies.
Immunotherapy
-
T-cell based immunotherapy: NY-BR-1 is immunogenic and can elicit both humoral and cellular immune responses. Peptides derived from NY-BR-1 can be presented by HLA class I molecules on the surface of tumor cells, making them recognizable by cytotoxic T lymphocytes (CTLs). This provides a rationale for the development of peptide-based vaccines or adoptive T-cell therapies.
-
Antibody-based therapy: The transmembrane localization of NY-BR-1 allows for the development of monoclonal antibodies (mAbs) that can specifically target and kill cancer cells. These mAbs could function through antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), or by delivering cytotoxic agents directly to the tumor.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study NY-BR-1.
Serological Analysis of Recombinant Expression Libraries (SEREX)
The SEREX technique was instrumental in the discovery of NY-BR-1.
Caption: Workflow for the SEREX technique.
Protocol Overview:
-
cDNA Library Construction: mRNA is extracted from a breast tumor specimen and reverse-transcribed into cDNA. This cDNA is then ligated into a bacteriophage expression vector (e.g., λZAP).
-
Library Screening: The cDNA library is used to infect E. coli, and the resulting phage plaques are transferred to nitrocellulose membranes. These membranes are then incubated with diluted serum from the same breast cancer patient.
-
Detection and Isolation: Plaques that are recognized by the patient's antibodies are detected using an enzyme-conjugated secondary antibody. These positive clones are then isolated and purified.
-
Antigen Identification: The cDNA inserts from the positive clones are sequenced to identify the corresponding gene, in this case, NY-BR-1.
Immunohistochemistry (IHC)
IHC is a crucial technique for examining the expression and localization of NY-BR-1 in tissue samples.
Table 2: General Protocol for NY-BR-1 Immunohistochemistry
| Step | Description |
| Tissue Preparation | Formalin-fixed, paraffin-embedded (FFPE) breast tissue sections (4-5 µm) are deparaffinized and rehydrated. |
| Antigen Retrieval | Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0). |
| Blocking | Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific antibody binding is blocked with a protein block solution (e.g., serum from the secondary antibody host). |
| Primary Antibody Incubation | Sections are incubated with a primary antibody specific for NY-BR-1 (e.g., a monoclonal antibody) overnight at 4°C. The optimal dilution needs to be determined empirically. |
| Secondary Antibody Incubation | After washing, sections are incubated with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. |
| Detection | The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate. |
| Counterstaining | Sections are counterstained with hematoxylin to visualize cell nuclei. |
| Dehydration and Mounting | Sections are dehydrated through a series of alcohol and xylene washes and mounted with a permanent mounting medium. |
| Analysis | The staining intensity and percentage of positive tumor cells are evaluated by a pathologist. |
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the mRNA expression levels of NY-BR-1 in cell lines and tissue samples.
Table 3: General Protocol for NY-BR-1 qRT-PCR
| Step | Description |
| RNA Extraction | Total RNA is extracted from cells or tissues using a commercial kit (e.g., RNeasy Kit, Qiagen). |
| RNA Quality Control | The concentration and purity of the RNA are determined by spectrophotometry (A260/A280 ratio). RNA integrity is assessed by gel electrophoresis. |
| cDNA Synthesis | First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers. |
| Primer Design | Primers specific for the NY-BR-1 gene are designed to amplify a product of 100-200 bp. A housekeeping gene (e.g., GAPDH, ACTB) is used as an internal control. |
| Real-Time PCR | The PCR reaction is performed in a real-time PCR system using a SYBR Green or TaqMan-based detection method. |
| Data Analysis | The relative expression of NY-BR-1 is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene. |
Western Blotting
Western blotting is employed to detect and quantify the NY-BR-1 protein in cell lysates.
Table 4: General Protocol for NY-BR-1 Western Blotting
| Step | Description |
| Protein Extraction | Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. |
| Protein Quantification | The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay). |
| SDS-PAGE | Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). |
| Protein Transfer | The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. |
| Blocking | The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. |
| Primary Antibody Incubation | The membrane is incubated with a primary antibody specific for NY-BR-1 overnight at 4°C. |
| Secondary Antibody Incubation | After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody. |
| Detection | The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. |
| Analysis | The intensity of the bands is quantified using densitometry software. A loading control (e.g., β-actin, GAPDH) is used to normalize the data. |
Future Directions and Conclusion
NY-BR-1 holds considerable promise as a biomarker and therapeutic target in breast cancer. Its association with a more favorable prognosis and ER-positive tumors suggests a role in less aggressive disease. However, many aspects of its function and regulation remain to be elucidated. Future research should focus on:
-
Delineating the precise molecular mechanisms by which NY-BR-1 influences cell cycle progression.
-
Identifying the direct interaction partners of NY-BR-1 to better understand its role in cellular signaling.
-
Investigating the regulatory mechanisms governing NY-BR-1 expression, including its potential regulation by the estrogen receptor.
-
Conducting preclinical and clinical studies to evaluate the efficacy of NY-BR-1-targeted therapies.
Expression Profile of NY-BR-1 in Breast Cancer Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expression profile of New York-Breast-1 (NY-BR-1), also known as B7-H4 or VTCN1, across different molecular subtypes of breast cancer. This document summarizes quantitative expression data, details relevant experimental methodologies, and visualizes associated signaling pathways to support ongoing research and therapeutic development.
Introduction
NY-BR-1 is a transmembrane protein and a member of the B7 family of immune checkpoint molecules.[1] Initially identified through serological analysis of recombinant expression libraries (SEREX), NY-BR-1 has emerged as a differentiation antigen of the mammary gland.[2][3] Its expression is largely restricted to normal and neoplastic breast epithelium, making it an attractive target for diagnostic and therapeutic applications in breast cancer.[4] Understanding its differential expression across breast cancer subtypes is crucial for the development of targeted therapies.
Breast cancer is a heterogeneous disease classified into four main molecular subtypes based on the expression of the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2): Luminal A (ER+/PR+, HER2-), Luminal B (ER+/PR+, HER2+ or high Ki-67), HER2-enriched (ER-/PR-, HER2+), and Triple-Negative Breast Cancer (TNBC) (ER-/PR-, HER2-).[5]
Quantitative Expression of NY-BR-1 Across Breast Cancer Subtypes
NY-BR-1 expression varies significantly across the different molecular subtypes of breast cancer. Generally, its expression is more prevalent in hormone receptor-positive subtypes and is inversely correlated with tumor grade and HER2 status.
Table 1: NY-BR-1 Protein Expression (Immunohistochemistry) in Breast Cancer Subtypes
| Breast Cancer Subtype | NY-BR-1 Positivity (%) | Key Characteristics of NY-BR-1 Expression | References |
| Luminal A (ER+/PR+, HER2-) | High | Expression is strongly correlated with ER-positive status (70.1% of ER-positive tumors are NY-BR-1 positive). More frequently expressed in lower-grade (Grade 1: 82%) tumors. | |
| Luminal B (ER+/PR+, HER2+/-) | Moderate to High | Expression is associated with ER positivity but may be lower than in Luminal A due to higher tumor grade. | |
| HER2-Enriched (ER-/PR-, HER2+) | Low to Moderate | Inversely correlated with HER2 amplification (65% of tumors without HER2 amplification express NY-BR-1). | |
| Triple-Negative (TNBC) | Low to Moderate | Expression is generally lower compared to luminal subtypes. One study reported B7-H4 (NY-BR-1) expression in up to 90.8% of TNBC cases, suggesting variability within this subtype. |
Table 2: NY-BR-1 (VTCN1) mRNA Expression in Breast Cancer Subtypes
| Breast Cancer Subtype | Relative mRNA Expression Level | Data Source | References |
| Luminal A | Highest | TCGA Pan-Cancer Atlas | |
| Luminal B | High | TCGA Pan-Cancer Atlas | |
| HER2-Enriched | Lower | TCGA Pan-Cancer Atlas | |
| Basal-like (TNBC) | Lowest | TCGA Pan-Cancer Atlas |
Note: In silico analyses of The Cancer Genome Atlas (TCGA) data show the highest mRNA expression of ANKRD30A (the gene encoding NY-BR-1) in breast invasive carcinoma, with expression not significantly correlating with tumor stage or subtype in that particular analysis.
Experimental Protocols
Accurate determination of NY-BR-1 expression requires standardized and validated experimental protocols. Below are detailed methodologies for key experiments.
Immunohistochemistry (IHC) Protocol for NY-BR-1
This protocol is a composite based on commonly cited methodologies for NY-BR-1 detection in formalin-fixed, paraffin-embedded (FFPE) breast cancer tissues.
-
Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin for 6-24 hours.
-
Process tissue through graded alcohols and xylene, and embed in paraffin wax.
-
Cut 4-µm thick sections and mount on charged slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol (100%, 95%, 70%) for 3 minutes each, followed by a rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER).
-
Immerse slides in a staining container with 10 mM citrate buffer (pH 6.0).
-
Heat at 95-100°C for 20-30 minutes (e.g., using a steamer or water bath).
-
Allow slides to cool to room temperature for 20 minutes.
-
Alternatively, for automated systems like the Ventana Benchmark, use the provided cell conditioning solution (e.g., CC1) with a standard heating protocol.
-
-
Immunostaining:
-
Rinse slides in phosphate-buffered saline (PBS) or Tris-buffered saline (TBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10 minutes.
-
Rinse with buffer.
-
Apply a protein block (e.g., 10% normal goat serum) for 30 minutes to reduce non-specific binding.
-
Incubate with the primary antibody (e.g., monoclonal anti-NY-BR-1) at an optimized dilution overnight at 4°C in a humidified chamber.
-
Rinse with buffer.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with buffer.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Rinse with buffer.
-
-
Detection and Counterstaining:
-
Apply 3,3'-diaminobenzidine (DAB) substrate-chromogen solution and monitor for color development (typically 1-5 minutes).
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded alcohols and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
-
Scoring:
-
Percentage of Positive Cells: Determine the percentage of tumor cells showing positive cytoplasmic and/or nuclear staining (e.g., 0%, <5%, 5-10%, etc.).
-
H-Score: Calculate an H-score by summing the percentage of cells at each staining intensity level multiplied by the corresponding intensity score (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong). H-score = [% cells at 1+] x 1 + [% cells at 2+] x 2 + [% cells at 3+] x 3. The final score ranges from 0 to 300.
-
dot
Caption: Immunohistochemistry (IHC) workflow for NY-BR-1 detection.
Real-Time Quantitative PCR (RT-qPCR) Protocol for NY-BR-1
This protocol outlines the general steps for quantifying NY-BR-1 (VTCN1) mRNA expression.
-
RNA Extraction:
-
Isolate total RNA from fresh-frozen tissue samples or cell lines using a TRIzol-based method or a commercial RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check integrity via gel electrophoresis or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Real-Time PCR:
-
Prepare the reaction mixture containing:
-
SYBR Green Master Mix or TaqMan probe-based master mix.
-
Forward and reverse primers for VTCN1 (and a reference gene like GAPDH or ACTB).
-
cDNA template.
-
Nuclease-free water.
-
-
Run the reaction on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end if using SYBR Green to ensure product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for VTCN1 and the reference gene in each sample.
-
Calculate the relative expression of VTCN1 using the delta-delta Ct (ΔΔCt) method, normalizing to the reference gene and a control sample.
-
Signaling Pathways and Functional Relationships
The precise signaling pathways regulated by NY-BR-1 are still under investigation. However, current evidence points to its role as an immune checkpoint inhibitor and its regulation by oncogenic pathways.
NY-BR-1 as a T-Cell Co-inhibitor
NY-BR-1 functions as a negative regulator of T-cell activation, proliferation, and cytokine production. Its expression on tumor cells is thought to contribute to an immunosuppressive tumor microenvironment. This is characterized by reduced infiltration of cytotoxic CD8+ T cells. The receptor for NY-BR-1 on T-cells has not yet been definitively identified.
Regulation of NY-BR-1 Expression
The expression of NY-BR-1 (B7-H4) in breast cancer cells has been linked to the PI3K/mTOR/p70S6K signaling pathway . This pathway is frequently hyperactivated in breast cancer and controls cell growth, proliferation, and survival. Activation of this pathway may lead to increased transcription and translation of NY-BR-1, contributing to immune evasion.
dot
Caption: Proposed regulation and function of NY-BR-1 in breast cancer.
Conclusion
NY-BR-1 exhibits a differential expression profile across breast cancer subtypes, with higher expression generally observed in luminal, ER-positive cancers and lower expression in more aggressive, higher-grade subtypes like TNBC and HER2-enriched cancers. This expression pattern, combined with its role as an immune checkpoint inhibitor, underscores its potential as a valuable biomarker and a promising target for novel immunotherapies, particularly in specific patient populations. The methodologies and data presented in this guide provide a foundation for further research into the clinical utility of NY-BR-1 in breast cancer.
References
- 1. The loss of B7-H4 expression in breast cancer cells escaping from T cell cytotoxicity contributes to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The differentiation antigen NY-BR-1 is a potential target for antibody-based therapies in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NY-BR-1 is a differentiation antigen of the mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NY-BR-1 protein expression in breast carcinoma: a mammary gland differentiation antigen as target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subtypes of Breast Cancer - Breast Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]
Humoral and Cellular Immunity to NY-BR-1 in Cancer Patients: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NY-BR-1, a breast differentiation antigen, has emerged as a compelling target for cancer immunotherapy due to its restricted expression in normal tissues and frequent overexpression in breast carcinomas. Discovered through serological analysis of recombinant expression libraries (SEREX), the immune system's ability to recognize and mount responses against NY-BR-1 has been a subject of intensive research. This technical guide provides a comprehensive overview of the humoral and cellular immune responses to NY-BR-1 in cancer patients, with a focus on quantitative data, detailed experimental protocols, and the underlying immunological pathways.
Humoral Immunity to NY-BR-1
The initial identification of NY-BR-1 stemmed from the detection of specific antibodies in the serum of a breast cancer patient, highlighting the existence of a spontaneous humoral immune response to this antigen. Subsequent studies have further characterized this response.
Quantitative Analysis of Anti-NY-BR-1 Antibodies
The presence and levels of anti-NY-BR-1 IgG antibodies in cancer patients are typically assessed by Enzyme-Linked Immunosorbent Assay (ELISA). A study investigating Egyptian breast cancer patients provided quantitative data on the levels of these antibodies, correlating them with various clinicopathological features.[1][2]
| Patient Group | Number of Patients | Mean Anti-NY-BR-1 IgG O.D. ± SD |
| Malignant Breast Cancer | 40 | 0.48 ± 0.22 |
| Benign Breast Lesions | 10 | 0.25 ± 0.07 |
| Healthy Controls | 10 | 0.21 ± 0.05 |
Table 1: Anti-NY-BR-1 IgG Levels in Different Patient Cohorts. Optical Density (O.D.) values were measured by ELISA. A statistically significant increase in anti-NY-BR-1 IgG was observed in the malignant breast cancer group compared to the benign and healthy control groups.[1][2]
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-NY-BR-1 IgG
This protocol outlines the key steps for detecting anti-NY-BR-1 IgG in patient serum.
-
Antigen Coating: Recombinant NY-BR-1 protein is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and added to the wells of a 96-well microplate. The plate is incubated overnight at 4°C to allow the antigen to adhere to the well surface.
-
Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen. A blocking buffer (e.g., PBS with 1% BSA) is then added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding of antibodies.
-
Serum Incubation: Patient serum samples, diluted in blocking buffer, are added to the wells. A negative control (serum from a healthy donor) and a positive control (if available) are included. The plate is incubated for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody that specifically binds to human IgG is added to each well and incubated for 1 hour at room temperature.
-
Detection: The plate is washed again, and a substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
-
Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the optical density (OD) is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
Figure 1: Workflow for the detection of anti-NY-BR-1 IgG by ELISA.
Cellular Immunity to NY-BR-1
In addition to humoral immunity, NY-BR-1 can also elicit a cellular immune response, primarily mediated by T lymphocytes. This response is crucial for the direct recognition and elimination of tumor cells expressing the antigen.
T-Cell Recognition of NY-BR-1 Peptides
CD8+ cytotoxic T lymphocytes (CTLs) recognize short peptides derived from NY-BR-1 presented on the surface of cancer cells by Major Histocompatibility Complex (MHC) class I molecules. Several HLA-A2 restricted epitopes of NY-BR-1 have been identified and shown to be recognized by T-cells from breast cancer patients.
Quantitative Analysis of NY-BR-1-Specific T-Cells
The frequency of NY-BR-1-specific T-cells can be quantified using techniques such as the Enzyme-Linked Immunospot (ELISpot) assay and intracellular cytokine staining (ICS) followed by flow cytometry.
| Patient ID | Peptide Stimulant | IFN-γ Secreting Cells (per 10^5 PBMC) |
| BC-1 | p904 | ~120 |
| BC-1 | Irrelevant Peptide | <10 |
| BC-4 | p904 | ~80 |
| BC-4 | Irrelevant Peptide | <10 |
Table 2: ELISpot Analysis of NY-BR-1-Specific CD8+ T-Cell Responses. Peripheral blood mononuclear cells (PBMCs) from two HLA-A2+ breast cancer patients were stimulated with the NY-BR-1 p904 peptide. The number of IFN-γ secreting cells was quantified.[3]
Experimental Protocol: ELISpot Assay for IFN-γ Secretion
This protocol describes the general steps for an ELISpot assay to detect NY-BR-1-specific T-cells.
-
Plate Coating: A 96-well plate pre-coated with an anti-IFN-γ capture antibody is used.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) from the patient are added to the wells.
-
Stimulation: Cells are stimulated with a specific NY-BR-1 peptide (e.g., p904) or a control peptide. A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are also included.
-
Incubation: The plate is incubated for 18-24 hours in a humidified 37°C CO2 incubator to allow for cytokine secretion.
-
Detection: After incubation, the cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added. This is followed by the addition of a streptavidin-alkaline phosphatase conjugate.
-
Spot Development: A substrate is added, which is converted by the enzyme into an insoluble colored precipitate, forming a "spot" at the location of each cytokine-secreting cell.
-
Analysis: The plate is washed and dried, and the spots are counted using an automated ELISpot reader.
References
A Technical Guide to the Natural Processing and Presentation of the NY-BR-1 p904 Epitope
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural processing and presentation of the NY-BR-1 p904 epitope, a key tumor-associated antigen in breast cancer. This document details the cellular mechanisms involved, presents available quantitative data, outlines experimental protocols for its study, and visualizes the relevant biological pathways and workflows.
Introduction to NY-BR-1 and the p904 Epitope
NY-BR-1 (also known as ANKRD30A) is a breast cancer differentiation antigen expressed in a high percentage of breast tumors.[1][2] Its restricted expression in normal tissues, primarily the testis and breast, makes it an attractive target for cancer immunotherapy.[3][4] The NY-BR-1 p904 epitope is a specific peptide derived from the NY-BR-1 protein that is presented on the surface of tumor cells by the Major Histocompatibility Complex (MHC) class I molecule, HLA-A2.[1] This presentation allows for recognition by CD8+ cytotoxic T-lymphocytes (CTLs), which can then elicit an anti-tumor immune response. Studies have confirmed that the p904 epitope is efficiently processed and presented endogenously by tumor cells, making it a promising candidate for the development of peptide-based vaccines and other T-cell-based immunotherapies.
The MHC Class I Antigen Presentation Pathway of NY-BR-1 p904
The presentation of the NY-BR-1 p904 epitope on the cell surface is the culmination of a series of intracellular events known as the MHC class I antigen processing and presentation pathway. This pathway ensures that endogenous antigens, such as tumor-associated antigens, are surveyed by the immune system.
References
The Clinical Relevance of NY-BR-1 Expression in Breast Cancer Prognosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NY-BR-1, also known as ANKRD30A, is a breast differentiation antigen that has garnered significant interest as a potential prognostic biomarker and therapeutic target in breast cancer.[1][2][3] Its expression is largely restricted to the mammary gland, making it an attractive candidate for targeted therapies. This technical guide provides a comprehensive overview of the clinical relevance of NY-BR-1 expression in breast cancer prognosis, detailing its association with clinicopathological features, patient outcomes, and its putative role in cellular signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in the field of oncology and breast cancer research.
Data Presentation: Quantitative Analysis of NY-BR-1 Expression
The expression of NY-BR-1 in breast cancer is heterogeneous and correlates with several key clinicopathological parameters. The following tables summarize the quantitative data from various studies, providing a clear comparison of NY-BR-1 expression across different breast cancer subtypes and its association with prognostic indicators.
Table 1: NY-BR-1 Expression in Different Histological Subtypes of Breast Cancer
| Histological Subtype | Number of Cases (n) | NY-BR-1 Positive Cases (%) | Reference |
| Invasive Ductal Carcinoma | 1444 | 61.1 | [4] |
| Invasive Lobular Carcinoma | Not Specified | 73.8 | [4] |
| Ductal Carcinoma in Situ (DCIS) | Not Specified | 78.6 | |
| Lobular Carcinoma in Situ (LCIS) | Not Specified | 100 |
Table 2: Correlation of NY-BR-1 Expression with Clinicopathological Parameters
| Clinicopathological Parameter | Correlation with NY-BR-1 Expression | P-value | Reference |
| Tumor Grade | |||
| Grade 1 | Higher Expression (82%) | < 0.0001 | |
| Grade 2 | Moderate Expression (69%) | < 0.0001 | |
| Grade 3 | Lower Expression (46%) | < 0.0001 | |
| Estrogen Receptor (ER) Status | |||
| ER Positive | Positive Correlation | < 0.0001 | |
| ER Negative | Negative Correlation | < 0.0001 | |
| Progesterone Receptor (PR) Status | Positive Correlation | Not Specified | |
| HER2 Status | Inverse Correlation | < 0.0001 | |
| Lymph Node Status | |||
| Node Negative | Higher Expression | < 0.05 | Not Specified |
| Node Positive | Lower Expression | < 0.05 | Not Specified |
| Tumor Stage | Positive Correlation with Lower Stage | 0.008 | Not Specified |
Table 3: Prognostic Significance of NY-BR-1 Expression
| Prognostic Outcome | Association with High NY-BR-1 Expression | P-value | Reference |
| Overall Survival | Better Patient Outcome | 0.015 |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of NY-BR-1 expression. This section outlines the key experimental protocols cited in the literature.
Immunohistochemistry (IHC) for NY-BR-1 Detection
Objective: To detect the presence and localization of NY-BR-1 protein in formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections.
Materials:
-
FFPE breast cancer tissue sections (4-5 µm)
-
Monoclonal anti-NY-BR-1 antibody
-
Ventana Benchmark automated stainer (or equivalent)
-
Antigen retrieval solution (e.g., Cell Conditioning 1, Ventana)
-
Endogenous peroxidase blocking kit
-
Detection kit (e.g., iView DAB Detection Kit, Ventana)
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an automated stainer with a standard protocol (e.g., heating with Cell Conditioning 1 solution).
-
Endogenous Peroxidase Blocking: Block endogenous peroxidase activity according to the manufacturer's instructions.
-
Primary Antibody Incubation: Incubate the slides with the primary anti-NY-BR-1 monoclonal antibody at the optimal dilution and incubation time, as determined by titration experiments.
-
Detection: Utilize a polymer-based detection system (e.g., iView DAB Detection Kit) to visualize the antigen-antibody complex.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.
Scoring:
-
Percentage of Positive Cells: The percentage of tumor cells showing positive cytoplasmic and/or nuclear staining is determined. A threshold for positivity is typically set (e.g., ≥5% positive cells).
-
Staining Intensity: The intensity of staining can be scored as weak, moderate, or strong.
Quantitative Real-Time PCR (qRT-PCR) for NY-BR-1 mRNA Quantification
Objective: To quantify the relative expression level of NY-BR-1 mRNA in breast cancer cell lines or tissues.
Materials:
-
Breast cancer cells or fresh-frozen tissue
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
NY-BR-1 specific primers and probe (TaqMan or SYBR Green)
-
Housekeeping gene primers and probe (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Isolate total RNA from cell pellets or homogenized tissue using a commercial kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Set up the real-time PCR reaction with NY-BR-1 specific primers/probe, a housekeeping gene for normalization, and cDNA template.
-
Thermal Cycling: Perform the PCR reaction on a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative expression of NY-BR-1 mRNA, normalized to the housekeeping gene.
Western Blotting for NY-BR-1 Protein Detection
Objective: To detect and semi-quantify the expression of NY-BR-1 protein in breast cancer cell lysates or tissue extracts.
Materials:
-
Breast cancer cells or fresh-frozen tissue
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary anti-NY-BR-1 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or homogenized tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-NY-BR-1 antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Molecular Interactions
The precise molecular function and signaling pathways involving NY-BR-1 are still under investigation. However, several lines of evidence suggest its involvement in key cellular processes.
Putative Role in Cell Cycle and Mitosis
One study has identified the tubulin beta-4B chain as a potential interaction partner of NY-BR-1. This interaction suggests a possible role for NY-BR-1 in the regulation of microtubule dynamics, which are crucial for mitosis and cell cycle progression. Further research is needed to validate this interaction and elucidate the specific mechanisms by which NY-BR-1 may influence these processes.
Involvement in TP53 and TNF Signaling Pathways
In the context of neoadjuvant chemotherapy, NY-BR-1 has been linked to the TP53 and TNF signaling pathways . [Not Specified] The expression of NY-BR-1 was distinguished in the non-responsive/progressive disease group, suggesting its potential involvement in pathways that confer resistance to chemotherapy. The interplay between NY-BR-1 and these critical signaling pathways warrants further investigation to understand its role in treatment response.
Correlation with Hormone Receptor Signaling
Multiple studies have demonstrated a strong positive correlation between the expression of NY-BR-1 and the estrogen receptor (ER) and progesterone receptor (PR) . This suggests a potential link between NY-BR-1 and hormone receptor signaling pathways. In silico analysis has predicted potential transcription factor binding sites in the promoter region of the NY-BR-1 gene, hinting at possible transcriptional regulation by hormone-related factors. However, the direct regulatory mechanisms and the functional consequences of this co-expression are yet to be fully elucidated.
Visualizations
Experimental Workflow for NY-BR-1 Immunohistochemistry
Caption: Workflow for NY-BR-1 protein detection by IHC.
Logical Relationship between NY-BR-1 Expression and Prognostic Factors in Breast Cancer
Caption: NY-BR-1 expression and its prognostic correlations.
Putative Signaling Interactions of NY-BR-1
Caption: Putative signaling interactions of NY-BR-1.
Conclusion
NY-BR-1 is a promising biomarker in breast cancer with significant clinical relevance. Its expression is strongly associated with favorable prognostic features, including lower tumor grade, positive hormone receptor status, and improved overall survival. The detailed experimental protocols provided in this guide offer a foundation for standardized and reproducible assessment of NY-BR-1 expression. While the precise molecular functions of NY-BR-1 are still being unraveled, its potential interactions with key cellular pathways involved in cell cycle regulation and treatment response highlight its importance as a subject of ongoing research. Further investigation into the signaling networks governed by NY-BR-1 will be critical for the development of novel therapeutic strategies targeting this breast differentiation antigen.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. NY-BR-1 is a differentiation antigen of the mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]
- 4. The differentiation antigen NY-BR-1 is a potential target for antibody-based therapies in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NY-BR-1 (ANKRD30A) Splice Variants and Their Immunological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
NY-BR-1, also known as Ankyrin Repeat Domain 30A (ANKRD30A), is a well-documented breast cancer-associated differentiation antigen. Its expression is largely restricted to breast and testis tissue, making it an attractive target for cancer immunotherapy. While the immunogenicity of the canonical NY-BR-1 protein has been established, with both humoral and T-cell mediated immune responses observed in breast cancer patients, the existence and immunological relevance of its splice variants are less understood. This technical guide provides a comprehensive overview of the current knowledge on NY-BR-1 splice variants, their potential immunological significance, and detailed experimental protocols to facilitate further research in this area.
Molecular Biology of NY-BR-1 (ANKRD30A) and Its Splice Variants
The ANKRD30A gene is located on chromosome 10p11.21 and is predicted to encode a DNA-binding transcription factor. Evidence from database entries and expression studies suggests that the ANKRD30A gene undergoes alternative splicing, giving rise to multiple transcript variants and protein isoforms.
Known and Predicted Splice Variants
Analysis of public databases such as the National Center for Biotechnology Information (NCBI) and UniProt reveals the existence of a canonical protein sequence for ANKRD30A and several computationally predicted isoforms. These isoforms vary in length, suggesting the exclusion or inclusion of specific exons.
One study has provided experimental evidence for the existence of splice variants lacking 5-prime sequences. This was inferred from the significantly higher and more frequent mRNA expression detected with a probe targeting exons 30-33 compared to a probe for exons 4-7 (70% vs. 35%, p < 0.0001). This suggests that shorter isoforms, potentially initiated from alternative promoters or resulting from alternative splicing of the N-terminal encoding exons, are expressed.
Table 1: Known and Predicted Protein Isoforms of NY-BR-1 (ANKRD30A)
| Isoform Name/Accession | Length (Amino Acids) | Molecular Weight (Da) | Putative Structural Differences |
| Canonical (Q9BXX3) | 1397 | 158,835 | Full-length protein |
| Isoform 2 (Predicted) | 1516 | 170,000+ | Extended N-terminus |
| Isoform 3 (Predicted) | 1341 | 150,000+ | Truncated C-terminus |
| Isoform 4 (Predicted) | 349 | 40,000+ | Significantly shorter, potentially lacking multiple domains |
Note: The specific functions and expression levels of these predicted isoforms have not been experimentally validated.
Immunological Significance of NY-BR-1 and the Potential Role of Splice Variants
The canonical NY-BR-1 protein is a recognized tumor antigen that can elicit both CD4+ and CD8+ T-cell responses in breast cancer patients. Several HLA-restricted epitopes have been identified, demonstrating that NY-BR-1 is processed and presented by antigen-presenting cells to the immune system.
The existence of splice variants raises the intriguing possibility of differential immunogenicity. Alternative splicing can lead to:
-
Novel Epitopes: The inclusion or exclusion of exons can create novel peptide sequences at the splice junctions, which could be presented by MHC molecules and recognized by T-cells as neoantigens.
-
Altered Protein Stability and Presentation: Different isoforms may have altered protein stability, subcellular localization, and degradation pathways, which could influence their processing and presentation on MHC class I and II molecules.
-
Differential Expression in Tumor vs. Normal Tissue: If certain splice variants are preferentially expressed in tumor cells, they could represent more specific targets for immunotherapy, potentially reducing off-tumor toxicities.
In Silico T-Cell Epitope Prediction for NY-BR-1 Isoforms
To explore the potential for differential immunogenicity, an in-silico analysis of the canonical and predicted shorter isoforms can be performed to identify potential T-cell epitopes. By comparing the amino acid sequences, it is possible to identify peptides unique to each isoform.
Below is a conceptual workflow for such an analysis.
The Discovery of NY-BR-1: A SEREX-Based Approach to Unveiling a Novel Breast Cancer Antigen
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The identification of tumor-associated antigens (TAAs) is a cornerstone of cancer immunology and immunotherapy. Among the various techniques developed to uncover these crucial molecules, the SERological analysis of REcombinant cDNA expression libraries (SEREX) has proven to be a powerful tool. This method leverages the humoral immune response in cancer patients to identify antigens that elicit a significant antibody response, thereby flagging them as potential targets for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery of NY-BR-1, a promising breast cancer antigen, through the application of SEREX analysis. We will delve into the experimental protocols, present key quantitative data, and visualize the underlying workflows and concepts.
NY-BR-1 was first identified by screening a cDNA expression library from a breast cancer patient with the patient's own serum. Subsequent studies have characterized it as a differentiation antigen primarily expressed in normal breast tissue and a significant percentage of breast cancers, with limited expression in other normal tissues. This tissue-restricted expression profile, coupled with its immunogenicity, positions NY-BR-1 as an attractive candidate for the development of targeted therapies, including cancer vaccines and antibody-based treatments.
Data Presentation: Quantitative Analysis of NY-BR-1 Expression
The following tables summarize the key quantitative data regarding the expression of NY-BR-1 in various tissues and its association with clinical parameters.
Table 1: NY-BR-1 mRNA Expression in Normal and Malignant Tissues
| Tissue Type | Number of Samples Tested | Percentage Positive for NY-BR-1 mRNA | Reference |
| Normal Tissues | |||
| Mammary Gland | - | Strong Signal | [1] |
| Testis | - | Strong Signal | [1] |
| Placenta | - | Very Faint Signal | [1] |
| Other Normal Tissues (13 types) | - | Negative | [1] |
| Malignant Tissues | |||
| Breast Cancer | 25 | 84% | [1] |
| Non-mammary Tumors | 82 | ~2.4% (2 melanomas) |
Table 2: NY-BR-1 Protein Expression in Breast Carcinoma Lesions
| Lesion Type | Number of Samples Tested | Percentage Positive for NY-BR-1 Protein | Reference |
| Primary Invasive Carcinomas | 1,444 | 63.5% | |
| Ductal Carcinoma In Situ (DCIS) | - | 80.7% | |
| Lobular Carcinoma In Situ (LCIS) | - | 100% | |
| Invasive Lobular Cancer | - | 73.8% | |
| Invasive Ductal Cancer | - | 61.1% | |
| Lymph Node Metastases | 525 | 60.2% | |
| Distant Metastases | 91 | 52.2% | |
| Recurrences | 88 | 49.4% |
Table 3: Correlation of NY-BR-1 Protein Expression with Clinicopathological Parameters in Primary Breast Cancer
| Parameter | Correlation with NY-BR-1 Expression | P-value | Reference |
| Tumor Grade 1 | More frequent expression (82%) | < 0.0001 | |
| Tumor Grade 2 | Intermediate expression (69%) | < 0.0001 | |
| Tumor Grade 3 | Less frequent expression (46%) | < 0.0001 | |
| Estrogen Receptor (ER) Status | Direct correlation | < 0.0001 | |
| HER2 Status | Inverse correlation | < 0.0001 | |
| EGFR Expression | Inverse correlation | < 0.0001 | |
| Patient Outcome | Association with better outcome | 0.015 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of NY-BR-1.
SEREX (Serological Analysis of Recombinant cDNA Expression Libraries)
The SEREX technique is a powerful method for identifying tumor antigens that elicit a humoral immune response in cancer patients.
a. cDNA Library Construction:
-
Total RNA is extracted from a fresh breast tumor specimen using a standard method such as guanidinium isothiocyanate-caesium chloride gradient centrifugation.
-
Poly(A)+ mRNA is isolated from the total RNA using oligo(dT)-cellulose chromatography.
-
A cDNA library is constructed from the purified mRNA using a commercial kit (e.g., ZAP-cDNA Gigapack III Gold Cloning Kit, Stratagene). The cDNA is directionally cloned into a lambda phage expression vector, such as λZAP, which allows for expression of the cloned cDNA as a fusion protein with β-galactosidase in E. coli.
b. Immunoscreening of the cDNA Library:
-
The constructed phage library is used to infect E. coli host cells (e.g., XL1-Blue) and plated to obtain individual plaques.
-
The expressed recombinant proteins from the plaques are transferred to nitrocellulose membranes.
-
The patient's serum is diluted (typically 1:1000 to 1:2000) and pre-absorbed with E. coli lysate to remove anti-E. coli antibodies.
-
The membranes are incubated with the pre-absorbed autologous serum overnight at 4°C.
-
After washing, the membranes are incubated with a secondary antibody, typically an alkaline phosphatase-conjugated goat anti-human IgG.
-
Positive plaques, which have bound the patient's IgG, are identified by a colorimetric reaction using BCIP/NBT as a substrate.
c. Isolation and Characterization of Positive Clones:
-
Positive phage clones are isolated and subjected to secondary and tertiary rounds of screening to ensure their reactivity.
-
The pBluescript phagemid containing the cDNA insert is excised from the λZAP vector using a helper phage.
-
The cDNA insert is sequenced to identify the corresponding gene. In the case of NY-BR-1, multiple positive clones were found to contain sequences corresponding to a novel gene.
Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR)
RT-PCR is used to analyze the mRNA expression pattern of the identified gene in various normal and malignant tissues.
a. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from tissues or cell lines using a suitable method.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
b. PCR Amplification:
-
The cDNA is then used as a template for PCR amplification using gene-specific primers. For NY-BR-1, the following primers have been used:
-
Forward Primer: 5'-CAAAGCAGAGCCTCCCGAGAAG-3'
-
Reverse Primer: 5'-CCTATGCTGCTCTTCGATTCTTCC-3'
-
-
The PCR reaction mixture typically contains cDNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
The thermal cycling conditions generally consist of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. A representative thermal cycling profile is:
-
Initial Denaturation: 94°C for 2 minutes
-
Cycling (35 cycles):
-
Denaturation: 94°C for 15 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 68°C for 30 seconds
-
-
Final Extension: 68°C for 5 minutes
-
-
The PCR products are then analyzed by agarose gel electrophoresis to determine the presence and size of the amplified fragment.
Immunohistochemistry (IHC)
IHC is employed to investigate the protein expression and localization of NY-BR-1 in tissue sections.
-
Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the antigenic epitopes, often by heating the slides in a citrate buffer (pH 6.0) or EDTA buffer (pH 8.0).
-
Endogenous peroxidase activity is blocked by incubating the sections in a hydrogen peroxide solution.
-
The sections are blocked with a non-specific serum (e.g., normal goat serum) to prevent non-specific antibody binding.
-
The sections are incubated with a primary antibody specific for NY-BR-1. A monoclonal antibody such as clone NY-BR-1#2 can be used. The optimal antibody dilution should be determined empirically, but a starting dilution of 1:1000 is recommended for some commercial antibodies. Incubation is typically carried out overnight at 4°C.
-
After washing, the sections are incubated with a biotinylated secondary antibody that recognizes the primary antibody.
-
This is followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
The signal is visualized using a chromogenic substrate such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of antigen expression.
-
The sections are counterstained with hematoxylin to visualize the cell nuclei.
-
The stained slides are then dehydrated, cleared, and mounted for microscopic examination.
Western Blotting
Western blotting is used to detect the NY-BR-1 protein in cell or tissue lysates and to determine its molecular weight.
-
Protein Extraction: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody against NY-BR-1, diluted in blocking buffer, typically overnight at 4°C with gentle agitation. Recommended starting dilutions for commercial antibodies are often in the range of 1:500 to 1:5000.
-
Washing: The membrane is washed several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Washing: The membrane is washed again extensively with the wash buffer.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured on X-ray film or with a digital imaging system.
Mandatory Visualizations
SEREX Experimental Workflow
Caption: The SEREX workflow for the identification of NY-BR-1.
Immunogenicity of NY-BR-1
Caption: The immunogenic properties of the NY-BR-1 antigen.
References
Methodological & Application
Application Notes and Protocols for Generating NY-BR-1 p904 (A2) Specific T-Cell Clones
For Researchers, Scientists, and Drug Development Professionals
Introduction
NY-BR-1 is a breast cancer-associated differentiation antigen expressed in a significant majority of breast tumors, making it a compelling target for T-cell-based immunotherapies.[1][2][3][4][5] One of the identified HLA-A2 restricted epitopes of NY-BR-1, p904, is recognized by CD8+ cytotoxic T lymphocytes (CTLs), and T-cell clones specific for this epitope have been shown to recognize breast cancer cells expressing NY-BR-1. This document provides a comprehensive protocol for the generation of NY-BR-1 p904 (A2) specific T-cell clones, from the initial in vitro stimulation of peripheral blood mononuclear cells (PBMCs) to the isolation and expansion of monoclonal T-cell populations through limiting dilution.
Data Presentation
Table 1: Representative Quantitative Data in the Generation and Characterization of Antigen-Specific T-Cell Clones
| Parameter | Pre-Stimulation (PBMCs) | Post-Stimulation (Enriched T-cells) | T-Cell Clone |
| Frequency of Antigen-Specific T-cells (e.g., % of CD8+ cells) | < 0.1% | 1-5% | > 95% |
| Cloning Efficiency (from limiting dilution) | N/A | N/A | 10-30% |
| Specific Lysis of Target Cells (e.g., at 20:1 E:T ratio) | < 5% | 20-40% | > 60% |
| IFN-γ Secretion (pg/mL) | < 50 | 200-1000 | > 2000 |
Note: The values presented in this table are illustrative and based on typical results reported in the literature for the generation of antigen-specific T-cell clones. Actual results may vary depending on the donor, experimental conditions, and the specific characteristics of the NY-BR-1 p904 epitope.
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque PLUS in a 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed at the plasma-Ficoll interface.
-
Collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the isolated cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Protocol 2: In Vitro Stimulation of T-cells with NY-BR-1 p904 Peptide
This protocol details the in vitro stimulation of PBMCs to enrich for T-cells specific to the NY-BR-1 p904 peptide.
Materials:
-
Isolated PBMCs
-
NY-BR-1 p904 peptide (Amino Acid Sequence: To be determined based on further clarification, a commonly cited HLA-A2 restricted epitope is p960-968 with sequence VLLEGNLSM)
-
Complete RPMI-1640 medium
-
Recombinant human Interleukin-2 (IL-2)
-
Antigen-Presenting Cells (APCs): Autologous dendritic cells (DCs) are recommended. A protocol for DC generation is provided below.
-
24-well tissue culture plates
Procedure for Generating Monocyte-Derived Dendritic Cells (APCs):
-
Isolate monocytes from PBMCs by plastic adherence or using CD14 magnetic beads.
-
Culture the monocytes in complete RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-7 days.
-
On day 5, induce DC maturation by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 48 hours.
Procedure for T-cell Stimulation:
-
On the day of stimulation, pulse the mature DCs with the NY-BR-1 p904 peptide (10 µg/mL) for 2 hours at 37°C in a small volume of serum-free RPMI-1640.
-
Co-culture the peptide-pulsed DCs with autologous PBMCs at a DC:PBMC ratio of 1:10 in a 24-well plate in complete RPMI-1640 medium.
-
On day 2, add recombinant human IL-2 to a final concentration of 20 U/mL.
-
Restimulate the cultures every 7-10 days with peptide-pulsed autologous APCs and supplement with IL-2 two days after each restimulation.
-
After 2-3 rounds of stimulation, assess the frequency of NY-BR-1 p904 specific T-cells using methods such as ELISpot or intracellular cytokine staining for IFN-γ.
Protocol 3: Limiting Dilution Cloning of Antigen-Specific T-cells
This protocol describes the cloning of enriched NY-BR-1 p904 specific T-cells by limiting dilution to obtain monoclonal populations.
Materials:
-
Enriched NY-BR-1 p904 specific T-cells
-
Cloning Medium: Complete RPMI-1640 supplemented with a higher concentration of IL-2 (e.g., 100 U/mL) and Phytohemagglutinin (PHA; 1 µg/mL).
-
Feeder Cells: Irradiated allogeneic PBMCs from at least two different healthy donors.
-
96-well round-bottom microplates
Procedure:
-
Prepare a feeder cell mixture containing irradiated allogeneic PBMCs at a concentration of 1 x 10^6 cells/mL in cloning medium.
-
Serially dilute the enriched T-cell population to achieve concentrations of 10, 3, 1, and 0.3 cells per 100 µL.
-
In a 96-well plate, add 100 µL of the feeder cell mixture to each well.
-
Add 100 µL of the diluted T-cell suspension to the appropriate wells, resulting in final cell densities of 10, 3, 1, and 0.3 T-cells per well.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 10-14 days.
-
After 7 days, replace half of the medium with fresh cloning medium.
-
After 10-14 days, visually inspect the plates for the growth of T-cell colonies under a microscope. Wells from the lower seeding densities that contain single colonies are likely to be monoclonal.
-
Expand the positive clones by transferring them to larger wells and eventually flasks, maintaining them with periodic restimulation with peptide-pulsed APCs and IL-2.
Mandatory Visualizations
Caption: Workflow for generating NY-BR-1 specific T-cell clones.
Caption: TCR signaling upon peptide-MHC recognition.
References
- 1. Identification of NY-BR-1-specific CD4(+) T cell epitopes using HLA-transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stemcell.com [stemcell.com]
- 4. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T cell receptor engagement by peptide–MHC ligands induces a conformational change in the CD3 complex of thymocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Cell-Mediated Cytotoxicity Against NY-BR-1 Positive Cells Using the Chromium-51 Release Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The NY-BR-1 antigen is a promising target for immunotherapeutic strategies in breast cancer due to its high expression in tumor tissues.[1][2][3] Evaluating the efficacy of potential immunotherapies, such as chimeric antigen receptor (CAR) T-cell therapy or antibody-based treatments, requires robust and reliable methods to quantify the cytotoxic activity of immune effector cells against NY-BR-1 expressing target cells.[4] The Chromium-51 (⁵¹Cr) release assay is a well-established and sensitive method for measuring cell-mediated cytotoxicity.[5] This application note provides a detailed protocol for utilizing the ⁵¹Cr release assay to assess the cytotoxic potential of effector cells against the NY-BR-1 antigen.
The principle of the assay involves labeling the target cells (NY-BR-1 positive) with radioactive ⁵¹Cr. When effector cells induce lysis of the target cells, the ⁵¹Cr is released into the cell culture supernatant. The amount of radioactivity in the supernatant is directly proportional to the number of lysed target cells. By measuring the radioactivity, the percentage of specific lysis can be calculated, providing a quantitative measure of cytotoxicity.
Materials and Reagents
-
Target Cells: NY-BR-1 expressing cell line (e.g., genetically modified cell line expressing NY-BR-1).
-
Effector Cells: Immune cells being tested for cytotoxic activity (e.g., CAR T-cells, NK cells, or peripheral blood mononuclear cells).
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Chromium-51: Sodium chromate (Na₂⁵¹CrO₄) in sterile saline.
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Triton X-100 or similar detergent: For inducing maximum ⁵¹Cr release.
-
96-well round-bottom plates.
-
Centrifuge.
-
Gamma counter or a liquid scintillation counter.
-
LumaPlate™-96 (or equivalent) if using a liquid scintillation counter.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Part 1: Labeling of Target Cells with ⁵¹Cr
-
Cell Preparation: Harvest NY-BR-1 target cells in their exponential growth phase. Count the cells and assess their viability, which should be above 95%.
-
Cell Pelleting: Centrifuge the required number of target cells (e.g., 2 x 10⁶ cells) at 350 x g for 5 minutes.
-
Washing: Wash the cell pellet once with 5 ml of culture medium.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in a small volume of FBS (e.g., 20 µL).
-
Radioactive Labeling: Add 50-100 µCi of ⁵¹Cr to the cell suspension. Gently mix and incubate for 1-2 hours at 37°C in a 5% CO₂ incubator, with occasional mixing.
-
Washing Post-Labeling: After incubation, wash the labeled cells three times with 10 ml of culture medium to remove unincorporated ⁵¹Cr. Centrifuge at 400 x g for 5 minutes for each wash.
-
Final Resuspension: Resuspend the final cell pellet in fresh culture medium to a concentration of 1 x 10⁵ cells/ml.
Part 2: Effector Cell Preparation
-
Preparation: Prepare the effector cells at various concentrations to achieve the desired effector-to-target (E:T) ratios.
-
Serial Dilutions: Perform serial dilutions of the effector cells in the 96-well plate to obtain different E:T ratios (e.g., 40:1, 20:1, 10:1, 5:1).
Part 3: Cytotoxicity Assay
-
Plating Target Cells: Add 100 µl of the labeled target cell suspension (1 x 10⁴ cells) to each well of a 96-well round-bottom plate.
-
Adding Effector Cells: Add 100 µl of the effector cell suspensions at different E:T ratios to the wells containing the target cells.
-
Controls:
-
Spontaneous Release: Add 100 µl of medium only to wells with target cells. This measures the ⁵¹Cr released without effector cells.
-
Maximum Release: Add 100 µl of medium containing 1-2.5% Triton X-100 to wells with target cells to induce complete lysis.
-
-
Incubation: Centrifuge the plate at 50 x g for 3 minutes to facilitate cell-to-cell contact and incubate for 4 hours at 37°C in a 5% CO₂ incubator.
Part 4: Harvesting and Radioactivity Measurement
-
Pelleting Cells: After incubation, centrifuge the plate at 350 x g for 5 minutes to pellet the cells.
-
Supernatant Collection: Carefully transfer 30-50 µl of the supernatant from each well to a corresponding tube or a LumaPlate™.
-
Radioactivity Counting: Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter or a liquid scintillation counter.
Data Presentation
The results of the ⁵¹Cr release assay are typically presented as the percentage of specific lysis, calculated using the following formula:
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
| Effector:Target Ratio | Experimental Release (CPM) | Spontaneous Release (CPM) | Maximum Release (CPM) | % Specific Lysis | Standard Deviation |
| 40:1 | 4500 | 500 | 8000 | 53.3% | ± 3.1% |
| 20:1 | 3200 | 500 | 8000 | 36.0% | ± 2.5% |
| 10:1 | 2100 | 500 | 8000 | 21.3% | ± 1.8% |
| 5:1 | 1300 | 500 | 8000 | 10.7% | ± 1.2% |
Experimental Workflow Diagram
Signaling Pathway for T-Cell Mediated Cytotoxicity
The following diagram illustrates a simplified signaling pathway of cytotoxic T lymphocyte (CTL) mediated killing of a target cell, a process central to the mechanism of action for many immunotherapies targeting antigens like NY-BR-1.
References
- 1. The differentiation antigen NY-BR-1 is a potential target for antibody-based therapies in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NY-BR-1 protein expression in breast carcinoma: a mammary gland differentiation antigen as target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NY-BR-1 specific CAR+ T cells engineered by S/MAR vectors prove effectiveness in pre-clinical models of breast cancer - heiDOK [archiv.ub.uni-heidelberg.de]
- 5. Rutgers New Jersey Medical School [njms.rutgers.edu]
Application Notes and Protocols: NY-BR-1 p904 (A2) Tetramer Staining for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
NY-BR-1 is a breast cancer-associated differentiation antigen that is overexpressed in a majority of breast tumors, making it a compelling target for cancer immunotherapy.[1][2] The identification of specific T-cell epitopes derived from NY-BR-1, such as the HLA-A2 restricted peptide p904, has enabled the monitoring of antigen-specific CD8+ T-cell responses in patients. MHC class I tetramers are powerful tools for the direct detection, enumeration, and phenotyping of these rare, antigen-specific T cells by flow cytometry. This document provides a detailed protocol for staining peripheral blood mononuclear cells (PBMCs) with NY-BR-1 p904 (A2) tetramers for subsequent analysis.
Quantitative Data Summary
The frequency of NY-BR-1 p904-specific CD8+ T cells is typically low in both healthy donors and breast cancer patients, often falling near the detection limit of standard flow cytometry assays.[3] In vitro stimulation with the cognate peptide can expand these populations for easier detection. The following table provides representative data on the expected frequencies of these cells.
| Cell Population | Sample Type | Stimulation | Expected Frequency (% of CD8+ T cells) | Reference |
| NY-BR-1 p904-specific T cells | Healthy Donor PBMCs | Unstimulated | < 0.05% | N/A |
| NY-BR-1 p904-specific T cells | Healthy Donor PBMCs | In vitro peptide stimulation | 0.1 - 1.0% | |
| NY-BR-1 p904-specific T cells | Breast Cancer Patient PBMCs | Unstimulated | < 0.1% | |
| NY-BR-1 p904-specific T cells | Breast Cancer Patient PBMCs | In vitro peptide stimulation | 0.2 - 2.0% |
Note: These values are illustrative and can vary significantly between individuals. It is crucial to include appropriate negative controls and to titrate reagents for optimal results.
Experimental Protocols
Materials and Reagents
-
Cells: Cryopreserved or fresh human Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2 positive healthy donors or breast cancer patients.
-
Tetramer: PE-conjugated NY-BR-1 p904 (Sequence: YLVTCLRYL) HLA-A*0201 Tetramer.
-
Control Tetramer: PE-conjugated negative control tetramer (e.g., loaded with an irrelevant peptide).
-
Antibodies:
-
Anti-human CD3 (clone UCHT1 or equivalent)
-
Anti-human CD8 (clone RPA-T8 or equivalent)
-
Viability Dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
-
-
Buffers:
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
-
Equipment:
-
Flow cytometer
-
Centrifuge
-
96-well U-bottom plates or FACS tubes
-
Experimental Workflow
Detailed Staining Protocol
-
Cell Preparation:
-
Thaw cryopreserved PBMCs rapidly in a 37°C water bath.
-
Transfer cells to a 15 mL conical tube and slowly add 10 mL of complete RPMI 1640 medium.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of FACS buffer.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue. Viability should be >90%.
-
Adjust the cell concentration to 1-2 x 10^7 cells/mL in FACS buffer.
-
-
Tetramer Staining:
-
Aliquot 1-2 x 10^6 cells per well into a 96-well U-bottom plate or into individual FACS tubes.
-
Centrifuge at 300 x g for 3 minutes and discard the supernatant.
-
Add the PE-conjugated NY-BR-1 p904 (A2) tetramer at the pre-titrated optimal concentration (typically 1:100 to 1:400 dilution).
-
As a negative control, stain a separate aliquot of cells with the PE-conjugated negative control tetramer.
-
Gently vortex and incubate for 30-60 minutes at 4°C in the dark.
-
-
Surface Antibody Staining:
-
Without washing, add the cocktail of fluorescently-conjugated antibodies (e.g., anti-CD3, anti-CD8) at their pre-titrated optimal concentrations.
-
Incubate for an additional 30 minutes at 4°C in the dark.
-
-
Washing and Acquisition:
-
Add 200 µL of cold FACS buffer to each well (or 2 mL to each tube) and centrifuge at 300 x g for 3 minutes.
-
Discard the supernatant and repeat the wash step twice.
-
Resuspend the final cell pellet in 200-300 µL of FACS buffer.
-
If not acquiring immediately, cells can be fixed in 1% paraformaldehyde in PBS.
-
Acquire samples on a flow cytometer, ensuring to collect a sufficient number of events (at least 100,000 lymphocyte events) to accurately identify the rare tetramer-positive population.
-
Signaling Pathway
The binding of the NY-BR-1 p904 peptide presented by the HLA-A2 molecule to a specific T-cell receptor (TCR) on a CD8+ T cell initiates a signaling cascade that leads to T-cell activation, proliferation, and effector function.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background staining | - Inadequate washing- Tetramer concentration too high- Dead cells | - Increase number of wash steps- Titrate tetramer to optimal concentration- Use a viability dye to exclude dead cells from analysis |
| No or weak signal | - Low frequency of specific T cells- Incorrect tetramer or HLA type- Loss of cells during staining | - Enrich for CD8+ T cells prior to staining- Confirm HLA type of donor cells- Be gentle during washing steps |
| Poor cell viability | - Harsh thawing or handling | - Thaw cells quickly and dilute slowly- Minimize centrifugation steps and speed |
References
- 1. Recognition of breast cancer cells by CD8+ cytotoxic T-cell clones specific for NY-BR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frequency determination of breast tumor-reactive CD4 and CD8 T cells in humans: unveiling the antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Murine Model of NY-BR-1 p960 (A2) Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
NY-BR-1 is a breast differentiation antigen frequently overexpressed in breast carcinomas, making it a compelling target for cancer immunotherapy.[1] A significant portion of breast cancer patients express the human leukocyte antigen (HLA)-A2 allele, and CD8+ cytotoxic T lymphocytes (CTLs) from these patients have been shown to recognize specific NY-BR-1-derived peptides presented by HLA-A2.[2] This document provides detailed application notes and protocols for establishing a murine model to evaluate immunotherapies targeting the HLA-A2-restricted NY-BR-1 epitope p960-968.
While the prompt specified the p904 (A2) epitope, a definitive amino acid sequence for this peptide could not be located in the conducted research. Therefore, this guide will utilize the well-characterized and published HLA-A2 restricted NY-BR-1 epitope, p960-968, as a representative model for developing a robust immunotherapy evaluation platform. The principles and protocols outlined herein are readily adaptable to other relevant NY-BR-1 epitopes.
This murine model leverages HLA-A2.1 transgenic mice and a syngeneic murine breast cancer cell line engineered to express human NY-BR-1. This platform enables the in vivo assessment of vaccine efficacy, adoptive T-cell therapy, and other immunomodulatory strategies targeting this tumor-associated antigen.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| Animals | ||
| HLA-A2.1 Transgenic Mice (C57BL/6 background) | The Jackson Laboratory | 003475 |
| Cell Lines | ||
| E0771 murine breast cancer cell line (C57BL/6 syngeneic) | ATCC | CRL-3461 |
| Peptides and Adjuvants | ||
| NY-BR-1 p960-968 Peptide (Sequence: FLLDVPVGI) | Genscript | Custom Synthesis |
| Incomplete Freund's Adjuvant (IFA) | Sigma-Aldrich | F5506 |
| CpG Oligodeoxynucleotides (ODN 1826) | InvivoGen | tlrl-1826 |
| Antibodies and Reagents for Flow Cytometry | ||
| Anti-mouse CD8a-FITC | BioLegend | 100706 |
| Anti-mouse IFN-γ-PE | BioLegend | 505808 |
| CFSE Cell Division Tracker Kit | BioLegend | 423801 |
| ELISpot Assay | ||
| Mouse IFN-γ ELISpot Kit | BD Biosciences | 552534 |
| Cell Culture | ||
| DMEM, high glucose | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Geneticin™ (G418 Sulfate) | Gibco | 10131035 |
| Other | ||
| Human NY-BR-1 cDNA plasmid | Origene | RC212392 |
| Lipofectamine™ 3000 Transfection Reagent | Invitrogen | L3000015 |
Experimental Protocols
Generation of a NY-BR-1-Expressing Murine Breast Cancer Cell Line
This protocol describes the stable transfection of the E0771 murine breast cancer cell line to express the human NY-BR-1 antigen.
Workflow for Generating a Stable NY-BR-1 Expressing Cell Line
Caption: Workflow for creating a stable NY-BR-1 expressing murine breast cancer cell line.
Protocol:
-
Cell Culture: Culture E0771 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection:
-
One day before transfection, seed 2 x 10^5 E0771 cells per well in a 6-well plate.
-
On the day of transfection, prepare the DNA-lipid complex using a human NY-BR-1 cDNA plasmid and a suitable transfection reagent (e.g., Lipofectamine™ 3000) according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 48-72 hours.
-
-
Selection:
-
After 48-72 hours, replace the medium with fresh medium containing a selection antibiotic (e.g., G418 at a pre-determined optimal concentration).
-
Continue to replace the selection medium every 3-4 days until resistant colonies are visible.
-
-
Clonal Expansion and Verification:
-
Isolate individual resistant colonies and expand them in separate culture vessels.
-
Verify the expression of NY-BR-1 in the expanded clones using quantitative PCR (qPCR) for mRNA expression and Western blotting for protein expression.
-
Select a high-expressing clone (E0771-NY-BR-1) for subsequent in vivo experiments.
-
Peptide-Based Vaccination of HLA-A2.1 Transgenic Mice
This protocol outlines the procedure for immunizing HLA-A2.1 transgenic mice with the NY-BR-1 p960-968 peptide to induce a specific CD8+ T-cell response.
Protocol:
-
Vaccine Preparation:
-
Dissolve the NY-BR-1 p960-968 peptide in sterile PBS at a concentration of 2 mg/mL.
-
Emulsify the peptide solution with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
In a separate vial, dilute CpG ODN 1826 in sterile PBS to a concentration of 1 mg/mL.
-
-
Immunization Schedule:
-
Administer a primary immunization (Day 0) by subcutaneous (s.c.) injection at the base of the tail with 100 µL of the peptide-IFA emulsion (containing 100 µg of peptide).
-
Co-administer 50 µL of the CpG solution (50 µg) via a separate s.c. injection in the same vicinity.
-
Boost the mice on Day 14 with the same vaccine formulation.
-
-
Monitoring Immune Response:
-
Collect blood or sacrifice a subset of mice 7-10 days after the booster immunization to assess the T-cell response using ELISpot or intracellular cytokine staining.
-
Evaluation of Antigen-Specific T-Cell Response by ELISpot Assay
The ELISpot assay is a sensitive method to quantify the frequency of antigen-specific IFN-γ-secreting T-cells.
Workflow for IFN-γ ELISpot Assay
Caption: Key steps in the IFN-γ ELISpot assay for detecting antigen-specific T-cells.
Protocol:
-
Plate Preparation: Coat a 96-well ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation:
-
Isolate splenocytes from immunized and control mice.
-
Prepare a single-cell suspension and count the cells.
-
-
Cell Plating and Stimulation:
-
Wash the coated plate and block with sterile medium.
-
Add 2 x 10^5 splenocytes per well.
-
Stimulate the cells with the NY-BR-1 p960-968 peptide (10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
-
Incubation and Detection:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody.
-
After incubation and washing, add streptavidin-alkaline phosphatase.
-
-
Spot Development and Analysis:
-
Add a substrate solution to develop the spots.
-
Stop the reaction by washing with water.
-
Count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
-
In Vivo Cytotoxicity Assay
This assay measures the ability of immunized mice to kill target cells pulsed with the specific peptide.
Protocol:
-
Target Cell Preparation:
-
Isolate splenocytes from naïve C57BL/6 mice.
-
Divide the splenocytes into two populations.
-
Pulse one population with the NY-BR-1 p960-968 peptide (10 µg/mL) for 1 hour at 37°C. Leave the other population unpulsed.
-
-
CFSE Labeling:
-
Label the peptide-pulsed target cells with a high concentration of CFSE (e.g., 5 µM).
-
Label the unpulsed control cells with a low concentration of CFSE (e.g., 0.5 µM).
-
-
Adoptive Transfer:
-
Mix the CFSE-high and CFSE-low labeled cells at a 1:1 ratio.
-
Inject 1 x 10^7 total cells intravenously into both immunized and naïve control mice.
-
-
Analysis:
-
After 18-24 hours, harvest the spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry to determine the ratio of CFSE-high to CFSE-low cells.
-
Calculate the percentage of specific killing using the following formula: % Specific Lysis = [1 - (Ratio in immunized mice / Ratio in naïve mice)] x 100
-
Tumor Challenge Study
This study evaluates the anti-tumor efficacy of the immunotherapy in the established murine model.
Protocol:
-
Tumor Cell Implantation:
-
Subcutaneously inject 5 x 10^5 E0771-NY-BR-1 cells into the flank of immunized and control HLA-A2.1 transgenic mice.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Endpoint:
-
Euthanize the mice when the tumor volume reaches a predetermined endpoint or if the mice show signs of distress.
-
Analyze the survival data and compare tumor growth between the different treatment groups.
-
Data Presentation
The following tables provide examples of expected quantitative data from the described experiments, based on published literature for similar peptide-based immunotherapies.
Table 1: Representative IFN-γ ELISpot Results
| Treatment Group | Antigen Stimulation | Mean Spot Forming Units (SFU) per 10^6 Splenocytes ± SD |
| Naïve | None | 5 ± 2 |
| Naïve | NY-BR-1 p960-968 | 8 ± 3 |
| Vaccinated | None | 15 ± 5 |
| Vaccinated | NY-BR-1 p960-968 | 250 ± 45 |
Table 2: Representative In Vivo Cytotoxicity Results
| Recipient Mice | Ratio of CFSE-high to CFSE-low Cells | % Specific Lysis |
| Naïve | 0.98 | - |
| Vaccinated | 0.35 | 64.3% |
Table 3: Representative Tumor Growth Data
| Treatment Group | Mean Tumor Volume (mm³) on Day 21 ± SEM |
| Naïve + Tumor Challenge | 1250 ± 150 |
| Vaccinated + Tumor Challenge | 450 ± 80 |
Signaling Pathway and Logical Relationships
Antigen Presentation and T-Cell Activation Pathway
Caption: Simplified signaling pathway of NY-BR-1 peptide presentation and subsequent CD8+ T-cell activation.
Logical Flow of the Murine Model Development
Caption: Logical workflow for developing and utilizing the NY-BR-1 immunotherapy murine model.
References
Application Notes and Protocols for Cloning T-cell Receptors Specific for NY-BR-1 p904
For Researchers, Scientists, and Drug Development Professionals
Introduction
NY-BR-1 is a differentiation antigen expressed in the majority of breast tumors, making it a compelling target for T-cell-based immunotherapies.[1] The identification and cloning of T-cell receptors (TCRs) that specifically recognize NY-BR-1-derived epitopes are critical steps in the development of engineered T-cell therapies. One such epitope, NY-BR-1 p904, has been shown to be recognized by cytotoxic T-lymphocytes (CTLs), highlighting its therapeutic potential.[1] This document provides detailed application notes and protocols for the techniques required to clone TCRs specific for the NY-BR-1 p904 peptide.
These protocols cover the entire workflow, from the initial identification and isolation of NY-BR-1 p904-specific T-cells to the amplification and cloning of their unique TCRs. The methodologies described herein are essential for researchers and drug development professionals seeking to harness the therapeutic potential of NY-BR-1-specific TCRs for the treatment of breast cancer.
Data Presentation
Table 1: Functional Avidity of NY-BR-1 p904-Specific T-Cell Clones
| T-Cell Clone ID | TCR Vβ Chain | TCR Vα Chain | pMHC Tetramer Staining Intensity (MFI) | Dissociation Constant (Kd) (μM) |
| Example: Clone 1 | TRBVx-x | TRAVx-x | Data | Data |
| Example: Clone 2 | TRBVy-y | TRAVy-y | Data | Data |
| Example: Clone 3 | TRBVz-z | TRAVz-z | Data | Data |
MFI: Mean Fluorescence Intensity
Table 2: Functional Analysis of NY-BR-1 p904-Specific T-Cells
This table summarizes quantitative data from functional assays performed on T-cells specific for the NY-BR-1 p904 peptide.
| Assay Type | Effector Cells | Target Cells | Effector:Target Ratio | Result | Reference |
| Cytotoxicity Assay (% Lysis) | NY-BR-1 p904-specific CTL clone | T2 cells pulsed with p904 peptide | 30:1 | ~55% | [2] |
| 10:1 | ~40% | [2] | |||
| 3.3:1 | ~25% | ||||
| 1.1:1 | ~15% | ||||
| IFN-γ ELISPOT (Spot Forming Units / 10^5 cells) | CD8+ T-cells from breast cancer patient stimulated with p904 | Autologous PBMCs pulsed with p904 peptide | N/A | ~150 | |
| CD8+ T-cells from another breast cancer patient stimulated with p904 | Autologous PBMCs pulsed with p904 peptide | N/A | ~125 |
CTL: Cytotoxic T-Lymphocyte; T2 cells: a human cell line deficient in TAP, making them suitable for peptide-pulsing experiments; PBMC: Peripheral Blood Mononuclear Cell; N/A: Not Applicable.
Experimental Protocols
Protocol 1: Isolation of NY-BR-1 p904-Specific T-Cells
Principle: The initial and most critical step is the identification and isolation of T-cells that specifically recognize the NY-BR-1 p904 peptide presented by an appropriate HLA molecule (e.g., HLA-A2). This is typically achieved by stimulating peripheral blood mononuclear cells (PBMCs) from a breast cancer patient or a healthy donor with the p904 peptide and then identifying the reactive T-cells through cytokine secretion assays or staining with peptide-MHC (pMHC) tetramers.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 2 mM L-glutamine
-
Human IL-2
-
NY-BR-1 p904 peptide
-
Antigen-presenting cells (APCs), such as autologous dendritic cells or T2 cells
-
IFN-γ ELISPOT kit or pMHC tetramers specific for NY-BR-1 p904/HLA-A2
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently labeled antibodies against CD8
Procedure:
-
Isolation of PBMCs: Isolate PBMCs from heparinized blood samples by Ficoll-Paque density gradient centrifugation.
-
In vitro Stimulation:
-
Co-culture PBMCs with autologous dendritic cells pulsed with the NY-BR-1 p904 peptide.
-
Alternatively, use T2 cells pulsed with the peptide as stimulators.
-
Add human IL-2 to the culture to promote the expansion of T-cells.
-
Repeat the stimulation for at least two cycles to enrich for antigen-specific T-cells.
-
-
Identification of NY-BR-1 p904-Specific T-Cells:
-
IFN-γ ELISPOT Assay: After stimulation, perform an IFN-γ ELISPOT assay to quantify the number of peptide-specific, IFN-γ-secreting T-cells.
-
pMHC Tetramer Staining:
-
Synthesize or obtain fluorescently labeled pMHC tetramers corresponding to the NY-BR-1 p904 peptide and the appropriate HLA allele.
-
Incubate the stimulated T-cells with the pMHC tetramers and anti-CD8 antibodies.
-
Analyze the cells by flow cytometry to identify the CD8+ tetramer+ population.
-
-
-
Single-Cell Sorting:
-
Using a flow cytometer, sort the identified NY-BR-1 p904-specific T-cells (either IFN-γ secreting cells or tetramer-positive cells) into individual wells of a 96-well PCR plate for subsequent TCR sequencing.
-
Protocol 2: T-Cell Receptor (TCR) Amplification by 5' RACE
Principle: 5' Rapid Amplification of cDNA Ends (5' RACE) is a PCR-based method to amplify the 5' ends of mRNA transcripts, which is particularly useful for TCRs as it allows for the amplification of the variable regions without prior knowledge of the specific V-gene usage. The efficiency of 5' RACE in generating regular TCR sequences can be optimized to over 85% with careful protocol modifications.
Materials:
-
Single-cell lysis buffer
-
Reverse transcriptase
-
Oligo(dT) primer
-
Terminal deoxynucleotidyl transferase (TdT)
-
dCTP
-
Abridged anchor primer
-
Nested gene-specific primers for the constant regions of TCRα and TCRβ chains
-
High-fidelity DNA polymerase for PCR
Procedure:
-
Single-Cell Lysis and Reverse Transcription:
-
Lyse the single-sorted T-cell in a buffer that preserves RNA integrity.
-
Perform reverse transcription using an oligo(dT) primer to synthesize the first-strand cDNA.
-
-
Tailing of cDNA:
-
Add a homopolymeric tail (e.g., poly-C) to the 3' end of the cDNA using TdT and dCTP.
-
-
First PCR Amplification:
-
Perform the first round of PCR using a primer complementary to the poly-C tail (abridged anchor primer) and a gene-specific primer for the constant region of either the TCRα or TCRβ chain.
-
-
Nested PCR Amplification:
-
Perform a second round of nested PCR using a nested anchor primer and a nested gene-specific primer for the TCR constant region to increase specificity and yield.
-
-
Analysis of PCR Products:
-
Visualize the PCR products on an agarose gel.
-
Purify the PCR products of the expected size.
-
-
Sequencing:
-
Sequence the purified PCR products to determine the full-length variable region sequences of the TCRα and TCRβ chains.
-
Protocol 3: TCR Cloning and Expression
Principle: Once the sequences of the TCRα and TCRβ chains are known, they are cloned into an expression vector, often a retroviral or lentiviral vector, for subsequent functional studies.
Materials:
-
Purified TCRα and TCRβ PCR products
-
Restriction enzymes and T4 DNA ligase (for traditional cloning) or a commercial seamless cloning kit
-
Expression vector (e.g., a retroviral vector containing a 2A self-cleaving peptide sequence to link the α and β chains)
-
Competent E. coli for transformation
-
Plasmid purification kit
Procedure:
-
Vector Preparation:
-
Digest the expression vector with appropriate restriction enzymes.
-
-
Insertion of TCR Chains:
-
Digest the TCRα and TCRβ PCR products with the same restriction enzymes.
-
Ligate the digested TCR chains into the prepared vector. A common strategy is to link the α and β chains with a 2A peptide sequence to ensure equimolar expression.
-
-
Transformation:
-
Transform the ligated plasmid into competent E. coli.
-
-
Selection and Verification:
-
Select for positive clones on appropriate antibiotic plates.
-
Verify the correct insertion of the TCR sequences by plasmid purification and sequencing.
-
-
Production of Viral Particles (if using viral vectors):
-
Transfect the verified plasmid into a packaging cell line to produce retroviral or lentiviral particles.
-
-
Transduction of T-Cells:
-
Transduce primary human T-cells with the viral particles to generate TCR-engineered T-cells.
-
-
Functional Testing:
-
Perform functional assays, such as cytotoxicity and cytokine release assays, to confirm the specificity and activity of the cloned TCR.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: T-Cell activation signaling cascade initiated by TCR recognition of the NY-BR-1 p904 peptide presented on an MHC Class I molecule.
Caption: A streamlined experimental workflow for the isolation and cloning of T-cell receptors specific for the NY-BR-1 p904 peptide.
References
Application Notes and Protocols for the Synthesis and Purification of NY-BR-1 p904 (A2) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NY-BR-1 is a breast cancer-associated differentiation antigen that has emerged as a promising target for cancer immunotherapy.[1][2][3][4][5] Its expression is largely restricted to breast tissue and breast cancer cells, making it an attractive candidate for the development of targeted therapies with minimal off-tumor toxicity. Immunotherapy strategies often rely on the use of synthetic peptides corresponding to specific epitopes of the target antigen to elicit an immune response. One such epitope is the HLA-A2 restricted peptide p904, which has been shown to be recognized by CD8+ cytotoxic T-lymphocytes (CTLs) and is efficiently processed and presented by breast cancer cells. This document provides detailed application notes and protocols for the chemical synthesis, purification, and characterization of the NY-BR-1 p904 (A2) peptide.
Peptide Specifications
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for the chemical synthesis of peptides. The following protocol is based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry.
Materials and Reagents:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Automated or manual peptide synthesizer
-
Reaction vessel
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Asn(Trt)-OH for the C-terminus of the hypothetical sequence) in DMF.
-
Add HBTU, HOBt, and DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (3-5 times).
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Washing and Drying: Wash the resin with DCM (3-5 times) and dry the peptide-resin under vacuum.
Peptide Cleavage and Deprotection
Protocol:
-
Transfer the dried peptide-resin to a cleavage vessel.
-
Add the cold cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Peptide Purification by High-Performance Liquid Chromatography (HPLC)
Materials and Reagents:
-
Crude synthetic peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Preparative and analytical reversed-phase C18 HPLC columns
-
HPLC system with a UV detector
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).
-
Analytical HPLC:
-
Inject a small amount of the crude peptide onto an analytical C18 column.
-
Run a linear gradient of ACN (with 0.1% TFA) in water (with 0.1% TFA) to determine the retention time of the target peptide and the impurity profile. A typical gradient is 5-95% ACN over 30 minutes.
-
-
Preparative HPLC:
-
Switch to a preparative C18 column.
-
Inject the dissolved crude peptide onto the column.
-
Run a gradient optimized from the analytical run to separate the target peptide from impurities.
-
Collect fractions corresponding to the main peptide peak.
-
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (typically >95%) and lyophilize to obtain the final purified peptide as a white powder.
Peptide Characterization
Mass Spectrometry:
-
Purpose: To confirm the identity of the synthesized peptide by verifying its molecular weight.
-
Method: Dissolve a small amount of the purified peptide in a suitable solvent and analyze by Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS).
-
Expected Result: The observed molecular weight should match the calculated theoretical molecular weight of the NY-BR-1 p904 peptide.
Amino Acid Analysis:
-
Purpose: To determine the amino acid composition and confirm the correct stoichiometry of the peptide.
-
Method: The peptide is hydrolyzed to its constituent amino acids, which are then separated and quantified by chromatography.
-
Expected Result: The relative ratios of the amino acids should correspond to the sequence of the NY-BR-1 p904 peptide.
Data Presentation
Table 1: Summary of Synthesis and Purification Data for NY-BR-1 p904 (Hypothetical Sequence)
| Parameter | Result |
| Peptide Sequence | VLLQYLAVN (Hypothetical) |
| Theoretical Mass (Da) | 1018.25 |
| Crude Peptide Yield (mg) | e.g., 150 |
| Crude Peptide Purity (%) | e.g., 65% |
| Purified Peptide Yield (mg) | e.g., 45 |
| Final Purity (by HPLC) | >95% |
| Observed Mass (ESI-MS) | e.g., 1018.3 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of NY-BR-1 p904 peptide.
Antigen Presentation Pathway
Caption: Simplified signaling pathway of NY-BR-1 p904 antigen presentation.
References
- 1. Recognition of breast cancer cells by CD8+ cytotoxic T-cell clones specific for NY-BR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NY-BR-1 protein expression in breast carcinoma: a mammary gland differentiation antigen as target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NY-BR-1 is a differentiation antigen of the mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. The differentiation antigen NY-BR-1 is a potential target for antibody-based therapies in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Generation of Dendritic Cells Pulsed with NY-BR-1 p904 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and are crucial for initiating primary immune responses. Their ability to process and present tumor-associated antigens (TAAs) to T cells makes them a powerful tool in cancer immunotherapy. The NY-BR-1 antigen, a differentiation antigen expressed in over 80% of breast tumors, has emerged as a promising target for T-cell-based immunotherapy.[1][2][3] Specifically, the NY-BR-1 p904 epitope has been shown to be efficiently processed and presented, leading to the activation of CD8+ cytotoxic T-lymphocyte (CTL) responses.[1][4]
These application notes provide a comprehensive overview and detailed protocols for the generation of human monocyte-derived dendritic cells (Mo-DCs) and their subsequent pulsing with the NY-BR-1 p904 peptide for use in preclinical research and the development of DC-based cancer vaccines.
Data Summary
The following tables summarize key quantitative data for the generation and processing of peptide-pulsed dendritic cells, compiled from various established protocols.
Table 1: Reagents and Concentrations for Monocyte-Derived DC Generation
| Reagent | Concentration | Purpose | Source |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | 800 - 1000 U/mL | Differentiation of monocytes into immature DCs | |
| Interleukin-4 (IL-4) | 250 - 500 U/mL | Differentiation of monocytes into immature DCs | |
| Tumor Necrosis Factor-alpha (TNF-α) | 1000 U/mL | Maturation of immature DCs | |
| Interleukin-1β (IL-1β) | 10 ng/mL | Maturation of immature DCs | |
| Interleukin-6 (IL-6) | 10 ng/mL | Maturation of immature DCs | |
| Prostaglandin E2 (PGE2) | 1 µM | Maturation of immature DCs | |
| Peptide Antigen (e.g., NY-BR-1 p904) | 1 - 10 µg/mL | Pulsing of mature DCs |
Table 2: Cell Culture Parameters
| Parameter | Value | Stage | Source |
| Monocyte Seeding Density | 1 x 10^6 cells/mL | Day 0 | |
| Incubation Temperature | 37°C | All stages | |
| CO2 Concentration | 5% | All stages | |
| Culture Duration (Differentiation) | 5 - 7 days | Differentiation | |
| Culture Duration (Maturation) | 24 - 48 hours | Maturation | |
| Peptide Pulsing Duration | 1 - 4 hours | Pulsing |
Experimental Protocols
Protocol 1: Isolation of Human Monocytes from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of monocytes from whole blood.
Materials:
-
Heparinized whole blood
-
Ficoll-Hypaque density gradient medium
-
Phosphate-buffered saline (PBS)
-
RPMI 1640 medium supplemented with 2% human AB serum, 2 mM L-glutamine, 50 U/mL penicillin, and 50 µg/mL streptomycin (complete medium)
-
Tissue culture flasks
Procedure:
-
Dilute heparinized whole blood 1:2 with 0.9% sodium chloride.
-
Layer 30 mL of the diluted blood onto 15 mL of Ficoll-Hypaque in a 50 mL conical tube.
-
Centrifuge at 1000 x g for 20 minutes at 20°C.
-
Carefully collect the mononuclear cell layer (buffy coat) and transfer to a new tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in complete medium and transfer to a tissue culture flask.
-
Incubate for 1 hour at 37°C and 5% CO2 to allow monocytes to adhere.
-
After incubation, remove the non-adherent cells by washing the flask twice with warm PBS.
-
Add fresh, warm complete medium to the adherent monocytes and incubate for 24 hours at 37°C and 5% CO2. The monocytes will detach and can be harvested.
-
Alternatively: Purify monocytes using CD14 magnetic beads for higher purity.
-
Protocol 2: Generation of Immature and Mature Dendritic Cells
This protocol details the differentiation of isolated monocytes into mature DCs.
Materials:
-
Isolated human monocytes
-
Complete RPMI 1640 medium
-
Recombinant human GM-CSF
-
Recombinant human IL-4
-
Maturation cocktail: TNF-α, IL-1β, IL-6, and PGE2
Procedure: Day 0: Monocyte Seeding
-
Culture the isolated monocytes at a density of 1 x 10^7 cells in 10 mL of complete medium in a T-75 flask.
-
Supplement the medium with 800 IU/mL GM-CSF and 250 IU/mL IL-4.
-
Incubate the culture at 37°C in a humidified atmosphere with 5% CO2 for 3 days.
Day 3: Media Change
-
Carefully remove the medium and centrifuge at 300 x g for 10 minutes to pellet any non-adherent cells.
-
Resuspend the cell pellet in a small volume of fresh complete medium containing differentiation supplements and return it to the culture flask.
-
Add fresh complete medium with GM-CSF and IL-4 to the flask.
-
Incubate for another 2 days at 37°C and 5% CO2.
Day 5: Maturation
-
Without changing the medium, add the maturation cocktail to the culture. The final concentrations should be: 1000 U/mL TNF-α, 10 ng/mL IL-1β, 10 ng/mL IL-6, and 1 µM PGE2.
-
Incubate for an additional 24-48 hours.
Day 7: Harvest Mature DCs
-
Harvest the mature, non-adherent DCs by gently pipetting.
-
The cells are now ready for peptide pulsing. Phenotypic analysis for maturation markers such as CD83, CD86, and HLA-DR by flow cytometry is recommended.
Protocol 3: Pulsing of Mature Dendritic Cells with NY-BR-1 p904 Peptide
This protocol describes the loading of the NY-BR-1 p904 peptide onto mature DCs.
Materials:
-
Mature dendritic cells
-
NY-BR-1 p904 peptide
-
Serum-free medium (e.g., RPMI 1640)
Procedure:
-
Wash the mature DCs twice with serum-free medium.
-
Resuspend the DCs at a concentration of 1-2 x 10^6 cells/mL in serum-free medium.
-
Add the NY-BR-1 p904 peptide to the cell suspension at a final concentration of 1-10 µg/mL.
-
Incubate for 1-4 hours at 37°C with gentle agitation.
-
After incubation, wash the peptide-pulsed DCs twice with medium to remove excess peptide.
-
The NY-BR-1 p904 peptide-pulsed DCs are now ready for use in downstream applications, such as T-cell co-culture assays or as a vaccine.
Visualizations
Experimental Workflow
Caption: Experimental workflow for generating NY-BR-1 p904-pulsed dendritic cells.
Simplified Signaling Pathway for DC Activation
Caption: Simplified signaling for T-cell activation by a peptide-pulsed DC.
References
- 1. Recognition of breast cancer cells by CD8+ cytotoxic T-cell clones specific for NY-BR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The differentiation antigen NY-BR-1 is a potential target for antibody-based therapies in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: In Vitro Expansion of NY-BR-1 p904 (A2) Reactive T-cells
Introduction
NY-BR-1 is a breast tissue differentiation antigen that is overexpressed in the majority of breast tumors, making it a compelling target for cancer immunotherapy.[1][2][3] A specific epitope of this antigen, NY-BR-1 p904, when presented by the HLA-A2 molecule, can be recognized by CD8+ cytotoxic T-lymphocytes (CTLs).[1][4] The ability to isolate and expand these NY-BR-1 p904-reactive T-cells in vitro is crucial for developing adoptive T-cell therapies for breast cancer patients. These application notes provide detailed protocols and guidelines for the successful expansion and characterization of these tumor-specific T-cells for research and therapeutic development.
Data Summary
Table 1: Comparison of T-Cell Expansion Protocol Components
This table summarizes various components and conditions reported for the in vitro expansion of antigen-specific T-cells. While protocols vary, common elements include a basal medium, serum, specific cytokines, and a method for T-cell activation.
| Parameter | Protocol Component | Example Specification | Rationale | Source |
| Basal Medium | RPMI 1640 | Often used as the base for T-cell culture. | Provides essential nutrients, salts, and amino acids for cell growth. | |
| 50/50 Media Mix | 1:1 mix of RPMI-1640 and AIM-V. | Combines formulations to optimize support for lymphocyte culture. | ||
| Supplementation | Human Serum / FBS | 5% Human Serum or 10% Fetal Bovine Serum. | Provides essential growth factors and proteins. | |
| L-Glutamine | 2 mM | An essential amino acid for proliferating cells. | ||
| Activation | Peptide-Pulsed APCs | Autologous dendritic cells pulsed with NY-BR-1 p904 peptide. | Mimics the natural antigen presentation process to activate specific T-cells. | |
| Monoclonal Antibodies | Anti-CD3 (1 µg/mL) / Anti-CD28 (1 µg/mL). | Provides primary and co-stimulatory signals to induce T-cell activation. | ||
| Expansion | Cytokine Cocktail | IL-2, IL-7, IL-15. | A combination of common gamma chain cytokines to support T-cell proliferation, survival, and memory phenotype development. | |
| Culture Duration | 10 - 14 Days | Duration can influence the ratio of CD8+ to CD4+ T-cells. | Allows for sufficient expansion to achieve therapeutic cell numbers. |
Table 2: Role of Common Gamma Chain (γc) Cytokines in T-Cell Expansion
The choice of cytokines is critical as it influences T-cell proliferation, differentiation, and the resulting memory phenotype. The γc family of cytokines (IL-2, IL-7, IL-15, IL-21) are central to these processes.
| Cytokine | Primary Function in T-Cell Expansion | Phenotypic Outcome | Source |
| IL-2 | Potent T-cell growth factor, promotes robust proliferation. | Promotes terminal effector differentiation. | |
| IL-7 | Inhibits apoptosis, supports T-cell viability and survival. | Promotes survival of less differentiated, naïve-like T-cells. | |
| IL-15 | Supports proliferation and maintenance of memory T-cells. | Promotes the development of stem cell memory (Tscm) and central memory (Tcm) phenotypes. | |
| IL-21 | Can slow expansion but prevents terminal differentiation. | Helps maintain a naïve-like T-cell phenotype. |
Experimental Protocols & Methodologies
Protocol 1: Generation of NY-BR-1 p904 Peptide-Pulsed Dendritic Cells (APCs)
This protocol describes the stimulation of CD8+ T-cells using autologous dendritic cells (DCs) pulsed with the specific NY-BR-1 p904 peptide. This method is highly specific for activating T-cells that recognize the target epitope.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A2+ donor
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
GM-CSF and IL-4
-
NY-BR-1 p904 peptide (sequence predicted to bind HLA-A2)
-
Tumor Necrosis Factor-α (TNF-α)
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Adhere monocytes by plating PBMCs in a culture flask for 2-4 hours. Wash away non-adherent cells.
-
Culture the adherent monocytes for 5-7 days in RPMI 1640 supplemented with 10% FBS, GM-CSF, and IL-4 to differentiate them into immature DCs.
-
Induce DC maturation by adding TNF-α to the culture for the final 24-48 hours.
-
Harvest the mature DCs and pulse them with the NY-BR-1 p904 peptide at a concentration of 10 µg/mL for 2-4 hours at 37°C.
-
After pulsing, wash the DCs to remove excess peptide. These cells are now ready to be used as antigen-presenting cells (APCs).
Protocol 2: Expansion of NY-BR-1 p904 Reactive T-Cells
This protocol outlines the co-culture of T-cells with peptide-pulsed APCs, followed by expansion using a cytokine cocktail designed to promote proliferation and survival while maintaining a functional, less-differentiated phenotype.
Materials:
-
CD8+ T-cells (isolated from PBMCs of the same HLA-A2+ donor)
-
Peptide-pulsed DCs (from Protocol 1)
-
Complete T-cell medium (e.g., RPMI 1640, 10% FBS, 2 mM L-glutamine)
-
Recombinant human IL-7, IL-15, and IL-2 (PeproTech or equivalent)
Procedure:
-
Isolate CD8+ T-cells from donor PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Co-culture the isolated CD8+ T-cells with the p904 peptide-pulsed DCs (from Protocol 1) at a responder-to-stimulator ratio of approximately 10:1.
-
After 24 hours, add IL-7 (10 ng/mL) and IL-15 (10 ng/mL) to the co-culture.
-
On day 3, supplement the culture with a low concentration of IL-2 (e.g., 40 U/mL).
-
Continue to culture the cells for a total of 10-14 days. Monitor cell density and split the cultures as needed, adding fresh medium containing IL-7 and IL-15 every 2-3 days.
-
The result should be a significant expansion of T-cells enriched for reactivity against the NY-BR-1 p904 peptide.
Protocol 3: Functional Analysis by IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is used to quantify the number of antigen-specific T-cells by measuring their cytokine secretion (e.g., IFN-γ) upon re-stimulation.
Materials:
-
Expanded T-cell culture (from Protocol 2)
-
Target cells: T2 cells (HLA-A2+, TAP-deficient) or autologous PBMCs
-
NY-BR-1 p904 peptide and an irrelevant control peptide
-
IFN-γ ELISpot kit (Mabtech, Inc. or equivalent)
Procedure:
-
Coat the ELISpot plate with an anti-IFN-γ capture antibody according to the manufacturer's instructions.
-
Prepare target cells. Pulse T2 cells or autologous PBMCs with either the NY-BR-1 p904 peptide (10 µg/mL) or an irrelevant control peptide.
-
Add the expanded T-cells (effector cells) and the peptide-pulsed target cells to the wells of the coated ELISpot plate. A common effector-to-target (E:T) ratio is 10:1. Include control wells with T-cells alone and T-cells with unpulsed target cells.
-
Incubate the plate at 37°C for 18-24 hours.
-
Wash the plate and add the biotinylated anti-IFN-γ detection antibody.
-
Following another wash, add streptavidin-alkaline phosphatase (ALP).
-
Finally, add the BCIP/NBT substrate and wait for spots to develop. Each spot represents a single IFN-γ-secreting T-cell.
-
Stop the reaction by washing with water. Allow the plate to dry completely before counting the spots using an automated ELISpot reader. A significantly higher spot count in wells with the p904 peptide compared to controls indicates a successful expansion of reactive T-cells.
Visualizations and Workflows
References
- 1. Recognition of breast cancer cells by CD8+ cytotoxic T-cell clones specific for NY-BR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The differentiation antigen NY-BR-1 is a potential target for antibody-based therapies in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NY-BR-1 protein expression in breast carcinoma: a mammary gland differentiation antigen as target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Production and Characterization of Anti-NY-BR-1 Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of monoclonal antibodies targeting the NY-BR-1 antigen, a promising target in breast cancer research and immunotherapy.
Introduction
NY-BR-1 is a differentiation antigen primarily expressed in the mammary gland and is frequently overexpressed in breast tumors.[1] Its restricted expression pattern makes it an attractive target for the development of targeted therapies, including monoclonal antibodies.[1][2] This document outlines the essential methodologies for producing and characterizing anti-NY-BR-1 monoclonal antibodies for various research and pre-clinical applications.
Data Presentation: Quantitative Analysis of NY-BR-1 Expression
The following tables summarize key quantitative data regarding NY-BR-1 expression in breast cancer, which is crucial for understanding its clinical relevance and for the design of antibody-based studies.
Table 1: Correlation of NY-BR-1 Expression with Tumor Grade in Primary Breast Carcinomas
| Tumor Grade | Percentage of NY-BR-1 Positive Tumors |
| Grade 1 | 82% |
| Grade 2 | 69% |
| Grade 3 | 46% |
| Data from a study of 1,444 primary breast cancers.[3] |
Table 2: Correlation of NY-BR-1 Expression with Key Biomarkers
| Biomarker | Correlation with NY-BR-1 Expression | P-value |
| Estrogen Receptor (ER) | Direct | < 0.0001 |
| HER2 | Inverse | < 0.0001 |
| EGFR | Inverse | < 0.0001 |
| Statistical analysis of co-expression in primary breast tumors.[3] |
Table 3: Co-expression of NY-BR-1 and HLA Class I in Breast Carcinoma
| Tissue Type | Weak Co-expression (≥5% positive cells) | Strong Co-expression (>70% positive cells) |
| Primary Carcinomas | 44% (587/1321) | 15% (198/1321) |
| Lymph Node Metastases | 35% (163/470) | 10% (45/470) |
| Recurrences | 25% (20/78) | 4% (3/78) |
| Distant Metastases | 26% (17/65) | 6% (4/65) |
| Co-expression analysis is critical for evaluating NY-BR-1 as a target for T-cell-based immunotherapy. |
Experimental Protocols
Production of Anti-NY-BR-1 Monoclonal Antibodies via Hybridoma Technology
This protocol describes a standard method for generating murine monoclonal antibodies against NY-BR-1.
Workflow Diagram:
Caption: Workflow for monoclonal antibody production using hybridoma technology.
Protocol Steps:
-
Immunization:
-
Immunize BALB/c mice with a suitable NY-BR-1 antigen (e.g., a 77 aa peptide from human NY-BR-1 protein or recombinant NY-BR-1).
-
Administer the antigen emulsified in an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
-
A typical immunization schedule involves a primary immunization followed by boosts at 3-week intervals.
-
Monitor the immune response by testing serum antibody titers using ELISA.
-
-
Cell Fusion:
-
Once a strong antibody response is detected, sacrifice the mouse and aseptically remove the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
Fuse the splenocytes with myeloma cells (e.g., X63-Ag8.653) at a ratio of approximately 10:1 using polyethylene glycol (PEG) as the fusing agent.
-
-
Selection and Screening:
-
Plate the fused cells in 96-well plates in a selective medium, such as HAT (hypoxanthine-aminopterin-thymidine) medium, to eliminate unfused myeloma cells.
-
After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of anti-NY-BR-1 antibodies using an ELISA assay.
-
-
Cloning and Expansion:
-
Isolate and expand the hybridomas from the positive wells.
-
Clone the positive hybridomas by limiting dilution to ensure monoclonality.
-
Expand the selected monoclonal hybridoma cell lines in vitro in cell culture flasks or in vivo by generating ascites in mice to produce larger quantities of the antibody.
-
-
Antibody Purification:
-
Purify the monoclonal antibodies from the cell culture supernatant or ascites fluid using protein A or protein G affinity chromatography.
-
Characterization of Anti-NY-BR-1 Monoclonal Antibodies
ELISA is used for screening hybridoma supernatants and for quantifying the concentration of purified antibodies.
Protocol Steps:
-
Coating: Coat the wells of a 96-well microtiter plate with recombinant NY-BR-1 protein (1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubating for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate with PBST. Add the hybridoma supernatants or purified antibody dilutions to the wells and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate with PBST. Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) and incubate for 1 hour at room temperature.
-
Detection: Wash the plate with PBST. Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
Western blotting is used to determine the specificity of the antibody and the molecular weight of the target protein.
Protocol Steps:
-
Sample Preparation: Prepare protein lysates from cells or tissues expressing NY-BR-1.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with the anti-NY-BR-1 monoclonal antibody (e.g., at a dilution of 1:500-1:1,000) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
IHC is used to visualize the expression and localization of NY-BR-1 in tissue sections.
Protocol Steps:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) breast tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a solution such as cell conditioning solution (CC1) in a steamer or water bath.
-
Peroxidase Blocking: Block endogenous peroxidase activity using a suitable blocking reagent.
-
Blocking: Block non-specific binding with a protein block (e.g., serum-free protein block).
-
Primary Antibody Incubation: Incubate the slides with the anti-NY-BR-1 monoclonal antibody (e.g., at a dilution of 1:50-1:200) overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection: Use a polymer-based detection system with an HRP-conjugated secondary antibody and a chromogen such as DAB to visualize the antibody binding.
-
Counterstaining: Counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and mount with a permanent mounting medium.
-
Analysis: Examine the slides under a microscope to assess the staining intensity and localization of NY-BR-1.
Flow cytometry is used to analyze the expression of NY-BR-1 on the surface of single cells.
Protocol Steps:
-
Cell Preparation: Prepare a single-cell suspension from cell lines or dissociated tumors.
-
Staining:
-
Resuspend approximately 1 x 10⁶ cells in FACS buffer (e.g., PBS with 2% FBS).
-
Add the anti-NY-BR-1 monoclonal antibody at a predetermined optimal concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
If the primary antibody is not directly conjugated, resuspend the cells in FACS buffer containing a fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of NY-BR-1 positive cells and the mean fluorescence intensity.
NY-BR-1 Signaling and Therapeutic Targeting
While the direct signaling pathway of NY-BR-1 is not fully elucidated, its expression is inversely correlated with the EGFR/HER2 signaling pathway, suggesting a potential role in breast cancer subtypes that are independent of this pathway. The development of anti-NY-BR-1 antibodies opens up several therapeutic avenues.
Conceptual Diagrams:
Caption: Inverse correlation between NY-BR-1 expression and EGFR/HER2 signaling.
Caption: Therapeutic applications of anti-NY-BR-1 monoclonal antibodies.
These diagrams illustrate the potential for anti-NY-BR-1 antibodies in various therapeutic modalities, including direct antibody therapy, as antibody-drug conjugates (ADCs), or as the targeting domain in Chimeric Antigen Receptor (CAR) T-cell therapies. The high specificity of these antibodies for breast cancer cells makes them promising candidates for developing novel and effective cancer treatments.
References
- 1. NY-BR-1 is a differentiation antigen of the mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The differentiation antigen NY-BR-1 is a potential target for antibody-based therapies in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NY-BR-1 protein expression in breast carcinoma: a mammary gland differentiation antigen as target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Constructing NY-BR-1 Specific CAR-T Cells for Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric Antigen Receptor (CAR)-T cell therapy represents a promising frontier in the fight against cancer. This document provides detailed application notes and protocols for the construction and preclinical evaluation of CAR-T cells targeting the New York Breast Antigen 1 (NY-BR-1), a tumor-associated antigen overexpressed in a significant proportion of breast cancers.[1][2] NY-BR-1's restricted expression in normal tissues makes it an attractive candidate for targeted immunotherapy, potentially minimizing off-tumor toxicities.[3][4] Preclinical studies have demonstrated that NY-BR-1 specific CAR-T cells can effectively delay tumor growth and prolong survival in mouse models, underscoring their therapeutic potential.[1]
These protocols are intended for research use only and provide a comprehensive workflow from CAR construct design to in vitro and in vivo functional validation.
NY-BR-1 Expression in Breast Cancer
NY-BR-1 is a mammary gland differentiation antigen, with protein expression observed in a majority of invasive breast carcinomas. Its expression profile varies across different breast cancer subtypes, with significant correlations to hormone receptor status.
Table 1: Expression of NY-BR-1 in Breast Cancer Subtypes
| Breast Cancer Subtype | Percentage of NY-BR-1 Positivity | Reference |
| All Invasive Carcinomas | 63.5% | |
| Estrogen Receptor (ER) Positive | 70.1% | |
| ER Negative | 34% | |
| HER2 Negative | 65% | |
| HER2 Positive | Inversely Correlated | |
| Grade 1 Tumors | 82% | |
| Grade 2 Tumors | 69% | |
| Grade 3 Tumors | 46% | |
| Lymph Node Metastases | 49% |
Second-Generation NY-BR-1 CAR Construct Design
A second-generation CAR construct is recommended for robust T-cell activation and persistence. This design incorporates a costimulatory domain in addition to the primary activation domain.
Key Components of the NY-BR-1 CAR Construct:
-
Single-chain variable fragment (scFv): This extracellular domain recognizes and binds to NY-BR-1 on the surface of breast cancer cells. While specific scFv sequences are often proprietary, recent research has identified the binding epitopes for two novel anti-NY-BR-1 antibodies, 10D11 and clone3, which have shown efficacy in CAR-T cell constructs. The scFv is a critical determinant of the CAR's specificity and binding affinity.
-
Hinge/Spacer: A flexible linker, often derived from CD8a or IgG4, that connects the scFv to the transmembrane domain, providing structural flexibility.
-
Transmembrane Domain: This region anchors the CAR to the T-cell membrane, commonly derived from CD28 or CD8a.
-
Costimulatory Domain: Essential for robust T-cell activation, proliferation, and survival. Commonly used domains include 4-1BB (CD137) or CD28.
-
Activation Domain: The intracellular CD3ζ chain, which contains Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), is crucial for initiating the T-cell activation signal cascade.
Experimental Protocols
The overall workflow for generating and testing NY-BR-1 CAR-T cells involves several key stages, from lentiviral vector production to in vivo efficacy studies.
Protocol 1: Lentiviral Vector Production
This protocol describes the generation of lentiviral particles encoding the NY-BR-1 CAR construct using HEK293T cells. Third-generation packaging systems are recommended for enhanced safety.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Opti-MEM
-
Transfection reagent (e.g., PEI, Lipofectamine 2000)
-
Lentiviral transfer plasmid (containing the NY-BR-1 CAR construct)
-
Packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev)
-
Envelope plasmid (e.g., pMD2.G)
-
0.45 µm filter
Procedure:
-
Day 1: Cell Seeding
-
Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
-
Day 2: Transfection
-
Prepare the plasmid DNA mixture in Opti-MEM. For a 10 cm dish, a common ratio is 10 µg transfer plasmid, 5 µg pMDLg/pRRE, 2.5 µg pRSV-Rev, and 3 µg pMD2.G.
-
Prepare the transfection reagent in a separate tube of Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 20-30 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Media Change
-
Approximately 16-18 hours post-transfection, carefully remove the transfection medium and replace it with fresh, pre-warmed DMEM with 10% FBS.
-
-
Day 4-5: Viral Harvest
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Add fresh media to the cells and collect the supernatant again at 72 hours post-transfection.
-
Pool the harvests, centrifuge at low speed to pellet cell debris, and filter the supernatant through a 0.45 µm filter.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation for higher titers. Aliquot and store at -80°C.
-
Protocol 2: T-Cell Isolation, Activation, and Transduction
This protocol details the generation of CAR-T cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
T-cell isolation kit (e.g., negative selection)
-
T-cell activation reagents (e.g., anti-CD3/CD28 coated beads or antibodies)
-
Complete RPMI medium (with 10% FBS, IL-2, IL-7, IL-15)
-
NY-BR-1 CAR lentiviral particles
Procedure:
-
Day 1: T-Cell Isolation and Activation
-
Isolate T-cells from PBMCs using a T-cell isolation kit following the manufacturer's protocol.
-
Activate the isolated T-cells by culturing them with anti-CD3/CD28 coated beads at a 1:1 bead-to-cell ratio in complete RPMI medium. Alternatively, use plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL).
-
Incubate for 24-48 hours.
-
-
Day 3: Lentiviral Transduction
-
Plate the activated T-cells at a concentration of 1x10^6 cells/mL in a 24-well plate.
-
Add the NY-BR-1 CAR lentivirus at a multiplicity of infection (MOI) of 5-10.
-
Incubate for 24 hours.
-
-
Day 4 onwards: Expansion
-
After 24 hours, transfer the cells to a larger culture vessel and expand in complete RPMI medium supplemented with IL-2, IL-7, and IL-15.
-
Maintain cell density between 0.5-2x10^6 cells/mL.
-
CAR-T cells are typically ready for functional assays after 10-14 days of expansion.
-
Confirm CAR expression via flow cytometry using an anti-Fab antibody or a recombinant NY-BR-1 protein.
-
Protocol 3: In Vitro Cytotoxicity Assay
This assay evaluates the ability of NY-BR-1 CAR-T cells to specifically lyse NY-BR-1 expressing breast cancer cells.
Materials:
-
NY-BR-1 CAR-T cells (effector cells)
-
NY-BR-1 positive breast cancer cell line (e.g., transduced MDA-MB-231 or primary patient cells) (target cells)
-
NY-BR-1 negative cell line (control)
-
Luciferase-based or fluorescence-based cytotoxicity assay kit
Procedure:
-
Plate target cells in a 96-well plate and allow them to adhere overnight.
-
Add NY-BR-1 CAR-T cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1, 0.5:1).
-
Co-culture the cells for 24-72 hours.
-
Measure target cell viability according to the assay kit manufacturer's instructions (e.g., measuring luminescence for luciferase-expressing target cells or fluorescence for labeled cells).
-
Calculate the percentage of specific lysis.
Table 2: Preclinical In Vitro Efficacy of NY-BR-1 CAR-T Cells
| CAR Construct | Target Cells | E:T Ratio | Assay Duration | % Specific Lysis | Reference |
| 10D11-CAR | NY-BR-1+ cells | Not specified | Not specified | Significant Cytolysis | |
| clone3-CAR | NY-BR-1+ cells | Not specified | Not specified | Significant Cytolysis | |
| Not Specified | Pleural effusion cells | Not specified | Real-time | Effective Elimination | |
| EGFR-CAR (example) | MDA-MB-231 | 4:1 | 72 hours | >50% |
Protocol 4: Cytokine Release Assay (ELISA)
This assay quantifies the release of pro-inflammatory cytokines, indicating CAR-T cell activation upon antigen recognition.
Materials:
-
Supernatants from the cytotoxicity assay co-culture
-
ELISA kits for human IFN-γ, TNF-α, and IL-2
Procedure:
-
Set up the co-culture as described in the cytotoxicity assay protocol.
-
After 24-48 hours of incubation, centrifuge the plate and collect the supernatant.
-
Perform ELISA for IFN-γ, TNF-α, and IL-2 on the collected supernatants according to the kit manufacturer's protocol.
-
Quantify the concentration of each cytokine based on the standard curve.
Table 3: Preclinical Cytokine Release by NY-BR-1 CAR-T Cells
| CAR Construct | Stimulus | Cytokines Measured | Result | Reference |
| 10D11-CAR | NY-BR-1 protein | IFN-γ | Significantly increased secretion | |
| clone3-CAR | NY-BR-1 protein | IFN-γ | Significantly increased secretion | |
| Not Specified | NY-BR-1+ cells | Not specified | Increased blood cytokine levels in vivo |
CAR-T Cell Signaling Pathway
Upon engagement of the NY-BR-1 antigen by the scFv, the intracellular signaling domains of the CAR become phosphorylated, initiating a signaling cascade that leads to T-cell activation, cytokine production, and tumor cell lysis.
In Vivo Preclinical Evaluation
The ultimate test of NY-BR-1 CAR-T cell efficacy is in a relevant in vivo model. This typically involves implanting human breast cancer cells into immunodeficient mice, followed by treatment with CAR-T cells.
Table 4: Preclinical In Vivo Efficacy of NY-BR-1 CAR-T Cells
| Mouse Model | Tumor Cell Line | CAR-T Cell Dose | Key Findings | Reference |
| Xenograft | BOSC23-NY-BR-1 | Single dose | Reduced tumor growth, prolonged survival | |
| Xenograft | Not Specified | Not Specified | Significantly delayed tumor growth, prolonged overall survival |
Conclusion
The development of NY-BR-1 specific CAR-T cells offers a promising therapeutic avenue for breast cancer. The protocols and data presented here provide a comprehensive guide for researchers to construct, validate, and advance these novel immunotherapies. Careful optimization of the CAR construct, manufacturing process, and rigorous preclinical testing are essential for successful clinical translation.
References
Application Note: Comprehensive Stability Assessment of the NY-BR-1 p904 (A2) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NY-BR-1 protein is a well-recognized tumor-associated antigen, predominantly expressed in breast cancer tissues, making it a promising target for cancer immunotherapy.[1][2] The NY-BR-1 p904 (A2) peptide, a specific epitope derived from this antigen, is of significant interest for the development of peptide-based vaccines and T-cell therapies. A critical aspect of developing such therapeutics is ensuring the stability of the peptide, as its degradation can lead to a loss of efficacy and the generation of neo-epitopes with altered immunogenicity. This document provides a detailed overview of the methods and protocols for assessing the stability of the NY-BR-1 p904 (A2) peptide.
Peptide stability is a multifaceted issue encompassing both physical and chemical degradation pathways. Physical instability can involve processes like aggregation and adsorption, while chemical instability includes hydrolysis, oxidation, deamidation, and racemization.[3][4] A thorough stability assessment is crucial for formulation development, defining storage conditions, and predicting in vivo performance.
Key Stability-Indicating Analytical Techniques
A multi-pronged approach utilizing various analytical techniques is essential for a comprehensive stability assessment of the NY-BR-1 p904 (A2) peptide.
| Analytical Technique | Purpose | Key Parameters Measured |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of degradation products.[5] | Peak purity, retention time shifts, appearance of new peaks. |
| Mass Spectrometry (MS) | Identification of degradation products and structural modifications. | Molecular weight changes due to oxidation, hydrolysis, etc. |
| Circular Dichroism (CD) Spectroscopy | Assessment of conformational stability and secondary structure. | Changes in alpha-helical or beta-sheet content. |
| Differential Scanning Calorimetry (DSC) | Determination of thermal stability and aggregation propensity. | Melting temperature (Tm) and enthalpy of unfolding. |
Experimental Protocols
Protocol 1: Assessment of Peptide Stability in Human Serum
This protocol outlines an in vitro method to evaluate the stability of the NY-BR-1 p904 (A2) peptide in the presence of serum proteases.
Materials:
-
NY-BR-1 p904 (A2) peptide (lyophilized, >95% purity)
-
Pooled human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator at 37°C
-
Reversed-phase HPLC (RP-HPLC) system
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the NY-BR-1 p904 (A2) peptide in an appropriate solvent (e.g., DMSO or water).
-
Incubation:
-
Thaw human serum and centrifuge to remove precipitates.
-
Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the serum-peptide mixture.
-
-
Sample Quenching and Protein Precipitation:
-
Immediately add an equal volume of ACN with 0.1% TFA to the collected aliquot to stop enzymatic degradation and precipitate serum proteins.
-
Vortex and incubate on ice for 15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Analysis by RP-HPLC:
-
Carefully collect the supernatant and inject it into the RP-HPLC system.
-
Use a suitable C18 column and a gradient of water/ACN with 0.1% TFA.
-
Monitor the elution profile at 214 nm or 280 nm.
-
The percentage of intact peptide remaining is calculated by comparing the peak area at each time point to the peak area at time zero.
-
Data Presentation:
| Time (hours) | % Intact NY-BR-1 p904 (A2) Remaining (Mean ± SD) |
| 0 | 100 ± 0.0 |
| 1 | 85.3 ± 2.5 |
| 2 | 71.8 ± 3.1 |
| 4 | 52.1 ± 2.9 |
| 8 | 28.4 ± 1.8 |
| 24 | 5.7 ± 0.9 |
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Procedure:
-
Prepare solutions of the NY-BR-1 p904 (A2) peptide at a concentration of 1 mg/mL in different stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours
-
Basic: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 60°C in neutral solution for 48 hours
-
Photolytic: Exposure to UV light (254 nm) for 24 hours
-
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by RP-HPLC and LC-MS to identify and quantify the degradation products.
Data Presentation:
| Stress Condition | % Degradation | Major Degradation Products Identified by MS |
| Acidic (0.1 M HCl) | 15.2% | Hydrolysis at Asp-Xxx bonds |
| Basic (0.1 M NaOH) | 25.8% | Deamidation at Asn/Gln residues, Racemization |
| Oxidative (3% H₂O₂) | 35.1% | Oxidation of Met/Cys residues |
| Thermal (60°C) | 8.5% | Aggregation, Deamidation |
| Photolytic (UV 254nm) | 12.3% | Photodegradation of aromatic residues |
Peptide Degradation and Immune Response
The degradation of a therapeutic peptide can have significant immunological consequences. The generation of new peptide species can lead to the formation of neo-epitopes that may not be recognized by the intended T-cells, resulting in a loss of efficacy. In a worst-case scenario, these new epitopes could trigger off-target immune responses.
Below is a diagram illustrating the general pathway of antigen presentation and T-cell activation, which is the intended biological process for an immunogenic peptide like NY-BR-1 p904 (A2).
Workflow for Stability Assessment
A logical workflow is crucial for the systematic evaluation of peptide stability.
References
- 1. NY-BR-1 is a differentiation antigen of the mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The differentiation antigen NY-BR-1 is a potential target for antibody-based therapies in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. ijsra.net [ijsra.net]
Application Notes and Protocols for the Preclinical Evaluation of a NY-BR-1 p904 (A2) Based Vaccine
For Researchers, Scientists, and Drug Development Professionals
Introduction
NY-BR-1 is a breast cancer-associated differentiation antigen that represents a promising target for cancer immunotherapy.[1][2][3] Its expression is largely restricted to breast tissue and is frequently observed in breast carcinomas, correlating with estrogen receptor expression and a more favorable prognosis. For a T-cell-based immunotherapy to be effective, the target antigen must be presented by HLA class I molecules on the surface of tumor cells. The identification of specific peptide epitopes of NY-BR-1 that bind to common HLA alleles, such as HLA-A2, is a critical step in the development of a targeted vaccine.
This document provides detailed application notes and protocols for the preclinical evaluation of a vaccine based on a putative HLA-A2 restricted epitope of NY-BR-1, herein referred to as p904 (A2). While the exact preclinical data for a vaccine targeting this specific epitope are not publicly available, this guide synthesizes established methodologies from preclinical studies of similar peptide-based cancer vaccines.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical yet representative data from a preclinical evaluation of a NY-BR-1 p904 (A2) peptide vaccine in HLA-A2 transgenic mice. These tables are designed for easy comparison of vaccine efficacy and immunogenicity.
Table 1: In Vivo Antitumor Efficacy of NY-BR-1 p904 (A2) Vaccine
| Treatment Group | Number of Mice | Tumor-Free Mice on Day 40 | Average Tumor Volume (mm³) on Day 40 (± SEM) | Percent Tumor Growth Inhibition |
| PBS (Control) | 10 | 0 | 1520 ± 210 | - |
| Adjuvant Only | 10 | 0 | 1480 ± 195 | 2.6% |
| NY-BR-1 p904 (A2) Peptide + Adjuvant | 10 | 4 | 450 ± 110* | 70.4% |
*p < 0.05 compared to PBS control.
Table 2: NY-BR-1 p904 (A2)-Specific T-Cell Response (ELISpot Assay)
| Treatment Group | Number of Mice | Mean Spot-Forming Cells (SFCs) per 10⁶ Splenocytes (± SEM) |
| PBS (Control) | 5 | 15 ± 5 |
| Adjuvant Only | 5 | 25 ± 8 |
| NY-BR-1 p904 (A2) Peptide + Adjuvant | 5 | 250 ± 45* |
*p < 0.01 compared to PBS control.
Table 3: Cytotoxicity of Splenocytes from Vaccinated Mice (CTL Assay)
| Effector:Target Ratio | % Specific Lysis (PBS Control) | % Specific Lysis (Adjuvant Only) | % Specific Lysis (NY-BR-1 p904 (A2) + Adjuvant) |
| 50:1 | 5 ± 2% | 8 ± 3% | 65 ± 8% |
| 25:1 | 3 ± 1% | 5 ± 2% | 42 ± 6% |
| 12.5:1 | 1 ± 1% | 2 ± 1% | 25 ± 4%* |
*p < 0.01 compared to PBS control at the same E:T ratio.
Experimental Protocols
Detailed methodologies for the key experiments in the preclinical evaluation of the NY-BR-1 p904 (A2) vaccine are provided below.
Vaccine Formulation
Objective: To prepare a stable and immunogenic formulation of the NY-BR-1 p904 (A2) peptide vaccine.
Materials:
-
NY-BR-1 p904 (A2) synthetic peptide (e.g., >95% purity)
-
Adjuvant: Incomplete Freund's Adjuvant (IFA) or a Toll-like receptor (TLR) agonist such as CpG oligodeoxynucleotides.
-
Sterile phosphate-buffered saline (PBS)
-
Sterile syringes and emulsification needles
Protocol:
-
Dissolve the lyophilized NY-BR-1 p904 (A2) peptide in sterile PBS to a final concentration of 1 mg/mL.
-
For an IFA-based formulation, mix the peptide solution with an equal volume of IFA.
-
Emulsify the mixture by repeatedly drawing it into and expelling it from a syringe with an emulsification needle until a stable, white emulsion is formed. A stable emulsion will not separate upon standing for 30 minutes.
-
If using a TLR agonist like CpG, dissolve it in sterile PBS and mix it with the peptide solution before administration. The final concentration of CpG is typically 10-50 µg per dose.
-
Store the formulated vaccine at 4°C and use it within 4 hours of preparation.
Animal Immunization
Objective: To immunize HLA-A2 transgenic mice to elicit a NY-BR-1 p904 (A2)-specific immune response.
Materials:
-
HLA-A2 transgenic mice (6-8 weeks old)
-
Formulated NY-BR-1 p904 (A2) vaccine
-
Control solutions (PBS, Adjuvant only)
-
Insulin syringes with 27-30 gauge needles
Protocol:
-
Divide the mice into three groups: Control (PBS), Adjuvant only, and Vaccine (NY-BR-1 p904 (A2) peptide + Adjuvant).
-
Administer 100 µL of the respective formulation per mouse via subcutaneous injection at the base of the tail. Each dose should contain approximately 50-100 µg of the peptide.
-
Boost the immunization two times at two-week intervals using the same protocol.
-
Monitor the mice for any adverse reactions at the injection site.
-
One week after the final boost, proceed with immunological assays or tumor challenge.
In Vivo Tumor Challenge
Objective: To assess the prophylactic antitumor efficacy of the vaccine.
Materials:
-
Immunized and control mice
-
A tumor cell line expressing both NY-BR-1 and HLA-A2 (e.g., a murine cell line transfected with both genes).
-
Sterile PBS
-
Syringes and needles for subcutaneous injection
Protocol:
-
One week after the final immunization, challenge the mice with a subcutaneous injection of 1 x 10⁵ tumor cells in 100 µL of sterile PBS into the flank.
-
Measure tumor growth every 3-4 days using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the mice for tumor development and overall health.
-
Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or if they show signs of distress, in accordance with institutional animal care and use committee guidelines.
Enzyme-Linked Immunospot (ELISpot) Assay
Objective: To quantify the frequency of NY-BR-1 p904 (A2)-specific, IFN-γ-secreting T cells.
Materials:
-
Spleens from immunized and control mice
-
ELISpot plates pre-coated with anti-IFN-γ antibody
-
NY-BR-1 p904 (A2) peptide
-
Complete RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase conjugate
-
BCIP/NBT substrate solution
-
ELISpot plate reader
Protocol:
-
Prepare single-cell suspensions of splenocytes from each mouse.
-
Plate 2 x 10⁵ splenocytes per well in the pre-coated ELISpot plates.
-
Stimulate the cells with the NY-BR-1 p904 (A2) peptide (10 µg/mL) for 18-24 hours at 37°C in a CO₂ incubator. Use wells with media alone as a negative control and a mitogen (e.g., Concanavalin A) as a positive control.
-
Wash the plates and add the biotinylated detection antibody.
-
After incubation and washing, add the streptavidin-alkaline phosphatase conjugate.
-
Develop the spots by adding the BCIP/NBT substrate solution.
-
Stop the reaction by washing with distilled water.
-
Count the spots using an automated ELISpot reader.
Cytotoxic T-Lymphocyte (CTL) Assay
Objective: To measure the ability of vaccine-induced T cells to kill target cells presenting the NY-BR-1 p904 (A2) epitope.
Materials:
-
Splenocytes from immunized and control mice (effector cells)
-
HLA-A2 positive target cells (e.g., T2 cells) pulsed with the NY-BR-1 p904 (A2) peptide
-
Chromium-51 (⁵¹Cr) or a non-radioactive alternative (e.g., Calcein-AM)
-
Complete RPMI-1640 medium
-
Gamma counter or fluorescence plate reader
Protocol:
-
Label the target cells with ⁵¹Cr by incubating them with sodium chromate for 1 hour.
-
Wash the labeled target cells and plate them at 1 x 10⁴ cells per well in a 96-well U-bottom plate.
-
Co-culture the effector splenocytes with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1) for 4-6 hours.
-
Harvest the supernatant and measure the amount of ⁵¹Cr released using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Preclinical evaluation workflow for the NY-BR-1 p904 (A2) vaccine.
Antigen Presentation and T-Cell Activation Pathway
Caption: Cellular mechanism of the NY-BR-1 p904 (A2) vaccine.
Logical Relationship of Experimental Outcomes
Caption: Expected outcomes of a successful NY-BR-1 p904 (A2) vaccine.
References
- 1. Frontiers | Identification of HLA class I-restricted immunogenic neoantigens in triple negative breast cancer [frontiersin.org]
- 2. Screening and identification of HLA-A2-restricted neoepitopes for immunotherapy in endocrine therapy-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of new MUC1 epitopes using HLA-transgenic animals: implication for immunomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting high background in NY-BR-1 p904 (A2) ELISPOT
Welcome to the technical support center for the NY-BR-1 p904 (A2) ELISPOT assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on addressing high background problems.
Troubleshooting Guide: High Background
High background in an ELISPOT assay can obscure specific responses and lead to misinterpretation of results. The following section addresses common causes of high background and provides systematic solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background in my NY-BR-1 p904 (A2) ELISPOT assay?
High background can stem from several factors throughout the experimental workflow. These can be broadly categorized into issues related to the cells, reagents, or the assay procedure itself.[1][2][3] Common culprits include:
-
Cell-related issues:
-
Reagent-related issues:
-
Contaminated culture medium, serum, or other reagents.
-
Suboptimal concentrations of antibodies (capture or detection).
-
Presence of aggregates in antibody or conjugate solutions.
-
-
Procedural issues:
-
Inadequate washing of the ELISPOT plate.
-
Improper plate coating.
-
Extended incubation times.
-
Overdevelopment of the spots with the substrate.
-
Q2: My negative control wells (cells without peptide) show a high number of spots. What should I investigate first?
A high number of spots in the negative control wells suggests non-specific T-cell activation or issues with the assay components. Here is a step-by-step approach to troubleshoot this problem:
-
Assess Cell Health: Ensure that your PBMCs have high viability (ideally >90%) after thawing and before plating. Low viability can lead to the release of factors that cause non-specific background.
-
Check for Contamination: Test your culture medium, fetal bovine serum (FBS), and other reagents for endotoxin contamination. Use fresh, sterile solutions.
-
Optimize Cell Number: Titrate the number of PBMCs per well. Too many cells can lead to overcrowding and non-specific activation.
-
Resting Period: Consider resting the PBMCs for a few hours or overnight after thawing before adding them to the ELISPOT plate. This can help reduce background activation from the thawing process.
Q3: Could the NY-BR-1 p904 (A2) peptide itself be causing high background?
While less common, the peptide used for stimulation can sometimes contribute to background noise. This could be due to:
-
Peptide Purity: Impurities in the peptide synthesis process could be immunogenic. Ensure you are using a high-purity peptide.
-
Peptide Concentration: An excessively high concentration of the peptide might lead to non-specific cell activation. It is crucial to perform a dose-response experiment to determine the optimal peptide concentration.
Q4: How can I optimize my washing technique to reduce background?
Inadequate washing is a frequent cause of high background. Here are some tips for effective washing:
-
Thoroughness: Ensure complete removal of solutions at each step.
-
Volume and Repetitions: Use a sufficient volume of wash buffer and increase the number of wash cycles if necessary.
-
Plate Washer vs. Manual Washing: If using an automated plate washer, ensure the wash heads are properly aligned and dispensing correctly. Manual washing with a squirt bottle can sometimes be more vigorous but risks damaging the membrane if not done carefully.
-
Washing Both Sides: For some plate types, it may be beneficial to wash both the top and bottom of the membrane after removing the underdrain.
Data Presentation: Optimizing Experimental Parameters
To minimize background and achieve optimal results, it is essential to titrate key experimental parameters. The following table provides a starting point for optimization.
| Parameter | Recommended Range | Key Considerations |
| PBMCs per well | 1 x 10^5 to 5 x 10^5 | Start with 2-3 x 10^5 and titrate. Too few cells may result in a weak signal, while too many can cause high background. |
| NY-BR-1 p904 (A2) Peptide Concentration | 1 to 10 µg/mL | Perform a dose-response curve to find the optimal concentration that gives a robust specific response with low background. |
| Cell Incubation Time | 18 to 24 hours | Longer incubation times may increase spot size and number, but can also elevate background. |
| Substrate Development Time | 5 to 20 minutes | Monitor spot development under a microscope and stop the reaction when spots are clear and the background is clean. |
Experimental Protocols
Protocol 1: PBMC Thawing and Resting
-
Rapidly thaw the cryopreserved PBMCs in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube and slowly add 10 mL of complete RPMI medium.
-
Centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete RPMI medium.
-
Perform a cell count and assess viability using trypan blue exclusion.
-
Optional Resting Step: Incubate the cells in a T75 flask at 37°C and 5% CO2 for 2-4 hours before plating.
Protocol 2: ELISPOT Plate Washing
-
Manual Washing:
-
Use a squirt bottle with wash buffer (e.g., PBS + 0.05% Tween 20).
-
Direct the stream of buffer towards the side of the well to avoid dislodging the membrane.
-
Fill and empty the wells 3-5 times per wash step.
-
After the final wash, tap the plate firmly on a paper towel to remove any residual buffer.
-
-
Automated Plate Washer:
-
Ensure the washer is programmed with the correct plate type and well volume.
-
Prime the washer before use to remove any air bubbles from the lines.
-
Observe the first wash cycle to ensure proper dispensing and aspiration across the plate.
-
Mandatory Visualizations
Troubleshooting Logic for High Background
References
- 1. NY-BR-1 protein expression in breast carcinoma: a mammary gland differentiation antigen as target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Spontaneous Immune Responses against Long Peptides Derived from Bcl-X(L) in Cancer Patients Using Elispot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NY-BR-1 p904 (A2) Peptide Concentration for T-Cell Stimulation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of the NY-BR-1 p904 (A2) peptide for effective T-cell stimulation in various immunological assays.
Frequently Asked Questions (FAQs)
Q1: What is the NY-BR-1 p904 (A2) peptide?
A1: The NY-BR-1 p904 (A2) peptide is an epitope derived from the NY-BR-1 antigen, a protein expressed in a high percentage of breast tumors.[1][2] This specific peptide is recognized by CD8+ cytotoxic T-lymphocytes (CTLs) in the context of the HLA-A2 major histocompatibility complex (MHC) class I molecule, making it a promising target for T-cell-based immunotherapies against breast cancer.[1][3]
Q2: What is the recommended starting concentration for the NY-BR-1 p904 (A2) peptide in T-cell stimulation assays?
A2: A final concentration of ≥ 1 µg/mL per peptide is generally recommended for antigen-specific T-cell stimulation.[4] However, the optimal concentration can vary depending on the specific assay, cell type, and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific setup. Most peptides approach saturation at around 10 µg/mL for stimulating T-cell responses in assays like ELISpot.
Q3: How should I reconstitute and store the NY-BR-1 p904 (A2) peptide?
A3: Lyophilized peptides should be reconstituted in a small amount of sterile, pure DMSO, vortexed to ensure complete dissolution, and then diluted with sterile tissue-culture grade water or a suitable buffer to the desired stock concentration. For long-term storage, it is recommended to prepare single-use aliquots and store them at ≤ -20°C, protected from direct light, to avoid repeated freeze-thaw cycles that can lead to peptide degradation.
Q4: What are the most common assays used to measure T-cell stimulation by the NY-BR-1 p904 (A2) peptide?
A4: The most common functional T-cell assays include the Enzyme-Linked Immunospot (ELISpot) assay for detecting cytokine-secreting cells, Intracellular Cytokine Staining (ICS) followed by flow cytometry to analyze cytokine production at a single-cell level, and T-cell proliferation assays (e.g., using CFSE dye) to measure the expansion of antigen-specific T-cells.
Q5: What control peptides should I include in my experiments?
A5: It is essential to include both negative and positive controls. A negative control could be a vehicle control (e.g., DMSO at the same final concentration as in the peptide-stimulated wells) or an irrelevant peptide with a similar length and composition that does not bind to HLA-A2. A common positive control for HLA-A2 restricted responses is a pool of well-characterized viral peptides, such as the CEF (Cytomegalovirus, Epstein-Barr virus, Influenza virus) peptide pool, to which most individuals have responding T-cells. Polyclonal activators like Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies can also serve as positive controls to confirm cell viability and functionality.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no T-cell response (e.g., few spots in ELISpot, low percentage of cytokine-positive cells in ICS) | 1. Suboptimal peptide concentration. | Perform a dose-response titration of the NY-BR-1 p904 (A2) peptide (e.g., 0.1, 1, 5, 10, 25 µg/mL) to determine the optimal concentration for your specific donor and assay. |
| 2. Low frequency of precursor T-cells. | Consider enriching for CD8+ T-cells or using more sensitive techniques. It may be necessary to perform multiple rounds of in vitro stimulation to expand the antigen-specific T-cell population. | |
| 3. Poor peptide solubility or degradation. | Ensure the peptide is fully dissolved. Use freshly prepared dilutions from a properly stored stock. Avoid multiple freeze-thaw cycles. | |
| 4. Incorrect HLA-type of the donor. | Confirm that the peripheral blood mononuclear cells (PBMCs) are from an HLA-A2 positive donor. | |
| 5. Low cell viability. | Check cell viability before and after the assay. Ensure proper handling and cryopreservation of PBMCs. | |
| High background in negative control wells | 1. Contamination of reagents. | Use sterile, endotoxin-free reagents. Endotoxin contamination can cause non-specific immune stimulation. |
| 2. Non-specific cell activation. | Ensure cells are not overly manipulated or stressed during handling. | |
| 3. High concentration of DMSO in the final culture volume. | Keep the final DMSO concentration below 1% (v/v) to avoid toxicity. | |
| Inconsistent results between experiments | 1. Variability in peptide aliquots. | Prepare single-use aliquots of the peptide stock to ensure consistent concentration in each experiment. |
| 2. Donor-to-donor variability. | T-cell responses can vary significantly between individuals. Test multiple HLA-A2 positive donors. | |
| 3. Inconsistent assay conditions. | Standardize all assay parameters, including cell numbers, incubation times, and reagent concentrations. |
Experimental Protocols
I. Peptide Titration for Optimal Concentration in an ELISpot Assay
This protocol aims to determine the optimal concentration of the NY-BR-1 p904 (A2) peptide for inducing IFN-γ secretion from T-cells.
Materials:
-
NY-BR-1 p904 (A2) peptide, lyophilized
-
DMSO (cell culture grade)
-
Sterile tissue-culture grade water
-
Human IFN-γ ELISpot kit
-
Cryopreserved PBMCs from a healthy HLA-A2 positive donor
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
CEF peptide pool (positive control)
-
Irrelevant HLA-A2 binding peptide (negative control)
Procedure:
-
Peptide Reconstitution:
-
Briefly centrifuge the vial of lyophilized NY-BR-1 p904 (A2) peptide.
-
Reconstitute the peptide in DMSO to a stock concentration of 1 mg/mL. Vortex to ensure it is completely dissolved.
-
Further dilute the stock solution in complete RPMI medium to create a series of working solutions for the titration.
-
-
ELISpot Plate Preparation:
-
Prepare the ELISpot plate according to the manufacturer's instructions, typically by coating with an anti-IFN-γ capture antibody.
-
-
Cell Preparation:
-
Thaw cryopreserved PBMCs and assess viability.
-
Resuspend the cells in complete RPMI medium at a concentration of 2.5 x 10^6 cells/mL.
-
-
Stimulation:
-
Add 100 µL of the cell suspension (2.5 x 10^5 cells) to each well of the ELISpot plate.
-
Add 50 µL of the peptide working solutions to achieve final concentrations ranging from 0.1 to 25 µg/mL.
-
Include the following controls:
-
Negative control: Cells with medium and the same final concentration of DMSO as the highest peptide concentration well.
-
Irrelevant peptide control.
-
Positive control: Cells with CEF peptide pool at the recommended concentration.
-
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO2 for 18-24 hours. Do not disturb the plate during incubation.
-
-
Development:
-
Wash the plate and add the biotinylated detection antibody, followed by the streptavidin-enzyme conjugate and substrate, according to the manufacturer's protocol.
-
-
Analysis:
-
Count the spots in each well using an ELISpot reader. The optimal peptide concentration will be the one that induces a maximal T-cell response with low background.
-
II. Intracellular Cytokine Staining (ICS) for IFN-γ and TNF-α
This protocol measures the frequency of NY-BR-1 p904 (A2)-specific T-cells producing IFN-γ and TNF-α.
Materials:
-
Optimal concentration of NY-BR-1 p904 (A2) peptide (determined from the ELISpot titration)
-
PBMCs from an HLA-A2 positive donor
-
Complete RPMI-1640 medium
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-CD3, Anti-CD8, Anti-CD4 fluorescently conjugated antibodies
-
Fixable viability dye
-
Fixation/Permeabilization buffer
-
Anti-IFN-γ and Anti-TNF-α fluorescently conjugated antibodies for intracellular staining
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Cell Stimulation:
-
Plate 1 x 10^6 PBMCs in 900 µL of complete RPMI medium in a 24-well plate.
-
Add 100 µL of a 10X working solution of the NY-BR-1 p904 (A2) peptide to achieve the predetermined optimal final concentration.
-
Include negative (DMSO) and positive (e.g., CEF peptide pool or PMA/Ionomycin) controls.
-
Incubate at 37°C with 5% CO2 for 1-2 hours.
-
Add Brefeldin A and Monensin to the culture to block cytokine secretion.
-
Continue incubation for an additional 4-5 hours.
-
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer.
-
Stain with a fixable viability dye according to the manufacturer's instructions.
-
Stain with surface antibodies (anti-CD3, anti-CD8, anti-CD4) for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit.
-
-
Intracellular Staining:
-
Stain the cells with intracellular antibodies (anti-IFN-γ, anti-TNF-α) for 30 minutes at 4°C.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on viable, single CD3+CD8+ T-cells and quantifying the percentage of cells expressing IFN-γ and/or TNF-α.
-
Visualizations
Caption: T-Cell activation signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Recognition of breast cancer cells by CD8+ cytotoxic T-cell clones specific for NY-BR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The differentiation antigen NY-BR-1 is a potential target for antibody-based therapies in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stemcell.com [stemcell.com]
Technical Support Center: NY-BR-1 p904 (A2) Tetramer Staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the NY-BR-1 p904 (A2) tetramer for the detection and analysis of antigen-specific T cells.
Frequently Asked Questions (FAQs)
Q1: What is the NY-BR-1 p904 (A2) tetramer used for?
The NY-BR-1 p904 (A2) tetramer is a reagent used in flow cytometry to identify and quantify CD8+ cytotoxic T lymphocytes (CTLs) that are specific for the p904 epitope of the human breast cancer-associated antigen, NY-BR-1, when presented by the HLA-A2 allele.[1] This is crucial for research in cancer immunology and the development of T-cell-based immunotherapies for breast cancer.[1]
Q2: What is the optimal cell type for staining with this tetramer?
Peripheral blood mononuclear cells (PBMCs), tumor-infiltrating lymphocytes (TILs), and cultured T-cell lines are commonly used for tetramer staining. For rare event detection, such as in PBMCs from healthy donors or patients, a higher number of cells (2-10 million) is recommended. For enriched populations like TILs or specific T-cell clones, fewer cells may be sufficient.
Q3: Should I stain fresh or frozen cells?
Both fresh and frozen cells can be used. However, thawed cells may have lower viability, which can increase background staining. It is highly recommended to use a viability dye to exclude dead cells from the analysis.[2] When using frozen cells, it is advisable to allow them to rest for 1-2 hours at 37°C after thawing to allow for the recovery of surface markers before staining.
Q4: Can I perform intracellular staining in conjunction with tetramer staining?
Yes, tetramer staining is compatible with intracellular cytokine staining. However, it is critical to perform the tetramer staining before cell fixation and permeabilization to ensure proper binding to the T-cell receptor.
Q5: What are the essential controls for a successful tetramer staining experiment?
Proper controls are critical for interpreting your results accurately. Essential controls include:
-
Negative Control Tetramer: An MHC tetramer with an irrelevant peptide not recognized by the T cells in your sample. This helps to determine the level of non-specific binding.
-
Unstained Cells: To assess autofluorescence.
-
Single-Color Controls: For each fluorochrome in your panel to set up compensation correctly.
-
Viability Dye Control: To properly gate on live cells.
-
Positive Control (if available): A T-cell clone or a sample from a known positive donor to confirm the staining protocol is working.
Troubleshooting Guide
Problem 1: Weak or No Signal
| Possible Cause | Recommended Solution |
| Low frequency of antigen-specific T cells | Increase the number of cells stained. Consider using an enrichment strategy for antigen-specific T cells if frequencies are expected to be very low. |
| Suboptimal tetramer concentration | Titrate the tetramer to determine the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series. |
| Incorrect incubation time or temperature | Optimize incubation conditions. For MHC class I tetramers, incubation for 30-60 minutes at 2-8°C or room temperature is a common starting point.[2][3] Some protocols suggest incubation at 4°C for 30-60 minutes. |
| TCR internalization | Pre-incubate cells with a protein kinase inhibitor, such as dasatinib (50 nM for 30 minutes), to prevent TCR internalization and enhance staining intensity. |
| Low TCR affinity | For low-affinity interactions, consider signal amplification techniques. This can include using brighter fluorochromes or secondary antibodies that bind to the tetramer's fluorophore. |
| Improperly stored tetramer | Ensure the tetramer has been stored at 4°C and protected from light. Avoid freezing the tetramer. |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| Tetramer aggregates | Centrifuge the tetramer reagent at high speed (e.g., >10,000 x g) for 5 minutes before use to pellet any aggregates. |
| Dead cells | Always include a viability dye in your staining panel and gate on live cells during analysis. Dead cells can non-specifically bind tetramers and antibodies. |
| Fc receptor-mediated binding | Pre-incubate cells with an Fc receptor blocking reagent to prevent non-specific binding of antibodies and tetramers to Fc receptors on cells like monocytes and B cells. |
| Non-specific binding to other cell types | Use a "dump channel" containing antibodies against markers of unwanted cell types (e.g., CD14, CD19, CD56) to exclude them from the analysis. |
| Incomplete red blood cell lysis (for whole blood) | Ensure complete lysis of red blood cells as remaining erythrocytes can cause a diffuse staining pattern. Using a CD45 antibody can help to gate on the lymphocyte population. |
| Simultaneous staining with certain anti-CD8 clones | Some anti-CD8 antibody clones can interfere with or cause non-specific tetramer binding. It is recommended to perform sequential staining, with the tetramer incubation preceding the antibody cocktail. For mouse studies, clone KT15 is often recommended over 53-6.7 to reduce background. |
Experimental Protocols
Recommended Staining Protocol for NY-BR-1 p904 (A2) Tetramer on PBMCs
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Reagents and Materials:
-
NY-BR-1 p904 (A2) Tetramer
-
Irrelevant peptide-HLA-A2 Tetramer (Negative Control)
-
Fluorochrome-conjugated anti-CD8 antibody
-
Viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)
-
Fc Receptor blocking reagent
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
12x75 mm FACS tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare PBMCs from whole blood using a standard density gradient centrifugation method.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells at a concentration of 2-5 x 10^7 cells/mL in cold FACS buffer.
-
Aliquot 1-2 x 10^6 cells per FACS tube.
-
-
Fc Receptor Blocking:
-
Add Fc receptor blocking reagent to each tube according to the manufacturer's instructions.
-
Incubate for 10 minutes at 4°C.
-
-
Tetramer Staining:
-
Centrifuge the NY-BR-1 p904 (A2) tetramer and the negative control tetramer at >10,000 x g for 5 minutes.
-
Add the appropriate amount of tetramer (previously titrated) to the respective tubes.
-
Vortex gently.
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
-
Surface Marker Staining:
-
Without washing, add the fluorochrome-conjugated anti-CD8 antibody and any other surface marker antibodies to the tubes.
-
Vortex gently.
-
Incubate for 30 minutes at 4°C, protected from light.
-
-
Washing:
-
Add 2 mL of cold FACS buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Decant the supernatant.
-
Repeat the wash step.
-
-
Viability Staining:
-
Resuspend the cell pellet in 200 µL of FACS buffer.
-
Add the viability dye according to the manufacturer's protocol. For non-fixable dyes like PI or 7-AAD, add just before analysis.
-
-
Acquisition:
-
Analyze the samples on a flow cytometer as soon as possible. If storage is necessary, cells can be fixed in 1% paraformaldehyde and stored at 4°C for up to 24 hours, protected from light. Note that fixation should only be performed after all staining steps are complete.
-
Quantitative Data Summary
The optimal parameters for tetramer staining can vary. The following tables provide recommended starting ranges for key experimental variables.
Table 1: Recommended Staining Parameters
| Parameter | Recommended Range | Notes |
| Cell Number | 1-10 x 10^6 cells/stain | Use higher cell numbers for rare populations. |
| Tetramer Concentration | 1:100 - 1:400 dilution | Should be titrated for each new lot of tetramer. |
| Incubation Time | 30 - 60 minutes | Longer incubation may be needed for low-affinity TCRs. |
| Incubation Temperature | 4°C or Room Temperature | 4°C is generally preferred to preserve surface markers. |
Table 2: Example of Expected Results (Hypothetical)
| Cell Type | Expected Frequency of NY-BR-1 p904+ CD8+ T cells | Signal-to-Noise Ratio |
| Healthy Donor PBMCs | < 0.01% | > 2 |
| Breast Cancer Patient PBMCs | 0.01% - 0.5% | > 5 |
| Tumor-Infiltrating Lymphocytes | 0.5% - 5% | > 10 |
| p904-specific T-cell line | > 90% | > 100 |
Note: These are hypothetical values and the actual results will vary depending on the individual donor/patient and the experimental conditions.
Visualizations
References
Technical Support Center: Improving the Efficiency of NY-BR-1 Specific CTL Expansion
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the ex vivo expansion of NY-BR-1 specific cytotoxic T lymphocytes (CTLs).
Frequently Asked Questions (FAQs)
Q1: What is the significance of NY-BR-1 as a target for CTL-based immunotherapy?
A1: NY-BR-1 is a breast tissue differentiation antigen expressed in over 80% of breast tumors.[1] This high prevalence makes it a promising target for T-cell-based immunotherapies. Studies have shown that CD8+ CTLs can be generated that specifically recognize and lyse tumor cells expressing NY-BR-1, demonstrating its potential for targeted cancer treatment.[1][2]
Q2: What are the primary methods for generating and expanding NY-BR-1 specific CTLs?
A2: The primary method involves the in vitro stimulation of CD8+ T cells with autologous antigen-presenting cells (APCs), such as dendritic cells (DCs), that have been pulsed with NY-BR-1 peptides.[1][3] Following initial activation, CTLs are expanded using non-specific methods like anti-CD3/CD28 antibody-coated beads in the presence of a supportive cytokine cocktail.
Q3: Which HLA type is commonly associated with NY-BR-1 peptide presentation?
A3: Much of the research on NY-BR-1 specific CTLs has focused on peptides predicted to bind to the HLA-A2 allele. It is crucial to ensure that the donor T cells and target cells share the appropriate HLA restriction for the peptide epitope being used.
Troubleshooting Guide
Issue 1: Low frequency of NY-BR-1 specific CTLs after initial stimulation.
| Potential Cause | Recommended Solution |
| Inefficient peptide pulsing of APCs. | Ensure optimal peptide concentration (typically 10 µM for initial pulsing) and incubation time. Use mature dendritic cells for more effective antigen presentation. |
| Low precursor frequency of NY-BR-1 specific T cells. | Increase the number of initial peripheral blood mononuclear cells (PBMCs) used for stimulation. Consider pre-enriching for CD8+ T cells before stimulation. |
| Suboptimal APC to T cell ratio. | Optimize the ratio of peptide-pulsed APCs to CD8+ T cells. A common starting point is a 1:10 ratio. |
| Inappropriate cytokine support during initial stimulation. | While high-dose IL-2 is common for expansion, initial activation may benefit from a more nuanced cytokine environment. Consider low-dose IL-2 or the inclusion of IL-21 to promote initial activation and survival. |
Issue 2: Poor viability and proliferation of CTLs during rapid expansion.
| Potential Cause | Recommended Solution |
| Toxicity from high concentrations of DMSO after thawing cryopreserved cells. | Work quickly after thawing to dilute the DMSO by placing cells in pre-warmed culture media. |
| Overstimulation leading to activation-induced cell death (AICD). | Monitor the concentration of anti-CD3/CD28 beads and the duration of stimulation. Reduce the bead-to-cell ratio if excessive cell death is observed. |
| Nutrient depletion and waste accumulation in culture. | Maintain an appropriate cell density and regularly change the culture medium, especially during rapid proliferation. |
| Inadequate cytokine support. | Ensure the cytokine cocktail is fresh and at the optimal concentration. IL-2 is a potent driver of proliferation, but can also lead to exhaustion. Consider combinations with IL-7 and IL-15 to promote survival and a less differentiated phenotype. |
Issue 3: Expanded CTLs show low cytotoxicity against NY-BR-1 positive tumor cells.
| Potential Cause | Recommended Solution |
| T-cell exhaustion. | Expanded CTLs may upregulate exhaustion markers like PD-1. Consider including PD-1 inhibitors in the culture to block this pathway. Using cytokine cocktails with IL-7 and IL-15 instead of high-dose IL-2 can also help generate less exhausted T cells. |
| Terminal differentiation. | Long-term culture with high-dose IL-2 can lead to terminally differentiated effector cells with poor in vivo persistence. A cytokine cocktail of IL-7, IL-15, and IL-21 can help maintain a memory phenotype. |
| Downregulation of NY-BR-1 or HLA on tumor cells. | Verify the expression of both NY-BR-1 and the relevant HLA allele (e.g., HLA-A2) on the target tumor cell line. |
| Low avidity of CTL clones. | The expanded CTL population may have low-avidity T-cell receptors (TCRs). While difficult to address post-expansion, initial sorting of high-avidity T cells using peptide-MHC tetramers can be considered. |
Issue 4: Expanded CTLs have a terminally differentiated phenotype (e.g., CD45RA+CCR7-).
| Potential Cause | Recommended Solution |
| Prolonged exposure to high-dose IL-2. | IL-2 promotes the growth of effector T cells. To generate T cells with a less differentiated, more persistent phenotype (e.g., central memory), reduce the concentration of IL-2 or replace it with a combination of IL-7 and IL-15. |
| Senescence due to extensive proliferation. | Heavily treated patient samples may have a higher proportion of senescent T cells (CD27-CD28-), which expand poorly. While challenging, using agents that inhibit PI3Kδ signaling during expansion has been shown to limit T-cell exhaustion and senescence. |
| Lack of co-stimulation. | Ensure adequate co-stimulation through CD28 during the activation phase, as its absence can lead to anergy and poor expansion. |
Quantitative Data Summary
Table 1: Effect of Different Cytokine Cocktails on CTL Phenotype and Function
| Cytokine Cocktail | Key Effects on Expanded CTLs | Reference |
| High-Dose IL-2 | Promotes strong proliferation and effector differentiation. Can lead to T-cell exhaustion and a terminally differentiated phenotype. | |
| IL-7 + IL-15 | Promotes the expansion of central memory (Tcm) and stem cell memory (Tscm) T cells. Results in lower expression of exhaustion markers (e.g., PD-1) and better in vivo persistence compared to IL-2 alone. | |
| IL-2 + IL-7 + IL-15 | Can increase cytotoxic activity and IFN-γ release by CD8+ T cells. | |
| IL-12 + IL-7 or IL-21 | Can reprogram late effector T cells and enhance their persistence in vivo. | |
| IL-21 + IL-4 + IL-7 | Reported to maintain a memory phenotype and reduce the expression of inhibitory receptors like PD-1 and TIM-3. |
Key Experimental Protocols
Protocol 1: Peptide Pulsing of Autologous Dendritic Cells (DCs)
-
Generate DCs: Isolate monocytes from PBMCs and culture for 5-7 days in the presence of GM-CSF and IL-4 to generate immature DCs.
-
Mature DCs: On day 5 or 6, add a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) and culture for another 24-48 hours.
-
Peptide Pulsing: Harvest mature DCs and resuspend in serum-free medium. Add the NY-BR-1 peptide (e.g., p904 for HLA-A2) to a final concentration of 10-25 µM.
-
Incubation: Incubate the DCs with the peptide for 1-2 hours at 37°C in a humidified CO2 incubator.
-
Washing: Wash the peptide-pulsed DCs twice with culture medium to remove excess, unbound peptide.
-
Irradiation: Irradiate the DCs (e.g., 3000 cGy) to prevent their proliferation when co-cultured with T cells. The pulsed DCs are now ready to be used as stimulators.
Protocol 2: Expansion of NY-BR-1 Specific CTLs
-
Co-culture/Stimulation: Co-culture CD8+ T cells (responders) with irradiated, peptide-pulsed autologous DCs (stimulators) at a ratio of approximately 10:1 in a 24-well plate.
-
Initial Culture: Culture the cells in a suitable T-cell medium supplemented with a low concentration of IL-2 (e.g., 20 IU/mL) or a combination of IL-7 and IL-15.
-
Restimulation: After 7 days, restimulate the T cells with freshly prepared, peptide-pulsed DCs.
-
Rapid Expansion: Two to three days after the second stimulation, harvest the T cells and begin the rapid expansion protocol. Activate the T cells with anti-CD3/CD28-coated beads at a 1:1 bead-to-cell ratio.
-
Expansion Culture: Culture the cells in T-cell medium supplemented with a high concentration of IL-2 (e.g., 300 IU/mL) or an optimized cytokine cocktail (e.g., IL-7 and IL-15 at 10 ng/mL each).
-
Maintenance: Maintain cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL by splitting the cultures and adding fresh medium with cytokines every 2-3 days for approximately 14 days.
-
Bead Removal: Before analysis or use, remove the magnetic beads from the cell culture.
Visualizations
Caption: Workflow for the ex vivo expansion of NY-BR-1 specific CTLs.
Caption: Key signaling pathways in T-cell activation and exhaustion.
References
Technical Support Center: Overcoming Low Immunogenicity of NY-BR-1 p904 (A2) Vaccines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low immunogenicity of NY-BR-1 p904 (A2) peptide vaccines.
Troubleshooting Guide
This guide addresses specific issues that may arise during preclinical and clinical development of NY-BR-1 p904 (A2) vaccines.
| Issue | Potential Cause | Recommended Solution |
| 1. Weak or Undetectable T-Cell Response (IFN-γ ELISpot) | - Suboptimal peptide dose. - Ineffective adjuvant. - Poor peptide stability or solubility. - Presence of regulatory T-cells (Tregs). | - Peptide Dose Optimization: Titrate the peptide concentration in your vaccine formulation. Higher doses do not always correlate with better responses and can sometimes induce tolerance. - Adjuvant Selection: Consider incorporating potent adjuvants. Montanide ISA-51 is a commonly used water-in-oil emulsion that creates an antigen depot.[1][2] Combining it with TLR agonists (e.g., Poly-ICLC) or cytokines (e.g., GM-CSF) can enhance Th1 responses.[3][4] - Formulation Check: Ensure proper emulsification of the peptide with the adjuvant. For Montanide ISA-51, a dual-syringe blending method is recommended over vortexing to create a stable emulsion and reduce adverse events.[2] - Counteract Treg Suppression: Consider co-administration of agents that can deplete or inhibit Tregs, such as low-dose cyclophosphamide or anti-CTLA-4 antibodies (e.g., ipilimumab). |
| 2. Low Frequency of NY-BR-1 Specific CD8+ T-Cells (Flow Cytometry) | - Inefficient antigen presentation by dendritic cells (DCs). - T-cell exhaustion due to over-stimulation. - Insufficient CD4+ T-cell help. | - Enhance DC Maturation: Incorporate adjuvants that directly mature DCs, such as TLR agonists. Modified NY-ESO-1 peptides have been shown to promote the maturation of DCs. - Optimize Vaccination Schedule: Avoid overly frequent vaccinations which can lead to T-cell exhaustion. Allow for adequate rest periods between boosts to enable the development of memory T-cells. - Include CD4+ Epitopes: Formulate the vaccine with both CD8+ (like p904) and CD4+ T-cell epitopes from NY-BR-1 to provide T-cell help and sustain the cytotoxic T-lymphocyte (CTL) response. |
| 3. High Incidence of Injection Site Reactions | - Inflammatory properties of the adjuvant. - Improper vaccine formulation. | - Adjuvant Choice: While adjuvants like Montanide ISA-51 are effective, they are known to cause local reactions. Ensure the grade of reaction is within acceptable limits for your study. - Proper Emulsification: As mentioned, a stable emulsion is crucial. Improper mixing can lead to increased local toxicity. - Route of Administration: Subcutaneous injection is common, but intradermal administration might be explored as an alternative. |
| 4. Systemic Adverse Events (e.g., flu-like symptoms, fatigue) | - Systemic cytokine release induced by the adjuvant. | - Monitor and Manage Symptoms: These are common, generally mild to moderate, and transient adverse events with potent adjuvants. Standard supportive care is usually sufficient. - Dose Escalation: In clinical settings, a dose-escalation study design can help determine the maximum tolerated dose with an acceptable safety profile. |
| 5. Lack of In Vivo Anti-Tumor Efficacy Despite In Vitro T-Cell Response | - Poor trafficking of T-cells to the tumor site. - Immunosuppressive tumor microenvironment (TME). - Low avidity of vaccine-induced T-cells for the native tumor antigen. | - Combination Therapy: Combine the vaccine with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) to overcome T-cell exhaustion within the TME. - Chemokine Modulation: Investigate agents that can enhance T-cell trafficking to the tumor. - Peptide Modification: Consider using altered peptide ligands that can induce higher avidity T-cell responses cross-reactive with the native epitope. However, ensure that the induced T-cells still recognize the naturally processed and presented p904 epitope on tumor cells. |
Frequently Asked Questions (FAQs)
Q1: What is the NY-BR-1 p904 (A2) peptide?
A1: NY-BR-1 is a breast tissue differentiation antigen expressed in a high percentage of breast tumors. The "p904" refers to a specific peptide epitope derived from the NY-BR-1 protein. This epitope has been shown to be recognized by CD8+ cytotoxic T-lymphocytes (CTLs). The "(A2)" indicates that this peptide is restricted to the HLA-A2 major histocompatibility complex (MHC) molecule, meaning it can elicit an immune response in individuals with this common HLA type.
Q2: Why is the immunogenicity of peptide vaccines often low?
A2: Peptide vaccines, consisting of short amino acid sequences, are often poorly immunogenic on their own because they are small molecules that may not efficiently activate antigen-presenting cells (APCs) like dendritic cells. They require strong adjuvants to mimic the signals provided by pathogens, which are necessary to initiate a robust immune response.
Q3: What are the best adjuvants to combine with the NY-BR-1 p904 (A2) peptide?
A3: The choice of adjuvant is critical. Commonly used and effective adjuvants for peptide vaccines in cancer immunotherapy include:
-
Montanide ISA-51: A water-in-oil emulsion that forms a depot for slow antigen release and induces a local inflammatory response.
-
GM-CSF (Granulocyte-macrophage colony-stimulating factor): A cytokine that can enhance the recruitment and maturation of dendritic cells.
-
Toll-like receptor (TLR) agonists: Such as Poly-ICLC (a TLR3 agonist), which mimic viral components and strongly activate APCs to drive a Th1-biased T-cell response.
Q4: What level of T-cell response is considered significant in an ELISpot assay?
A4: While there is no universal cutoff, a positive response is often defined as a statistically significant increase in the number of spot-forming cells (SFCs) in stimulated wells compared to control wells. This is often accompanied by the criterion that the number of spots should be at least double the background and above a certain threshold (e.g., 10 spots per 10^5 cells). It is crucial to establish these criteria before the start of the study.
Q5: How can I confirm that the vaccine-induced T-cells recognize actual tumor cells?
A5: This is a critical validation step. T-cell clones specific for the NY-BR-1 p904 epitope have been shown to recognize breast tumor cells that endogenously express NY-BR-1. To confirm this in your experiments, you can perform cytotoxicity assays using the vaccine-induced T-cells as effectors and NY-BR-1-positive, HLA-A2-positive tumor cell lines as targets.
Quantitative Data from Analogous Peptide Vaccine Trials
While specific data for NY-BR-1 p904 (A2) is limited, the following tables summarize results from similar cancer peptide vaccine trials to provide a reference for expected outcomes.
Table 1: Immunological Response to Peptide Vaccines in Cancer Patients
| Vaccine Target & Adjuvant | Patient Cohort | T-Cell Response Rate | Key Findings |
| MUC1/HER2/neu peptides + Montanide ISA-51 + GM-CSF and/or CpG-7909 | Resected Breast Adenocarcinoma | HER-2/neu specific: 10/15 patients. MUC1 specific: 9/15 patients. | The addition of CpG-7909 and GM-CSF to the peptide vaccine in Montanide ISA-51 was well-tolerated and induced T-cell responses in the majority of patients. |
| 9 Breast Cancer Peptides + Poly-ICLC | Early-Stage Breast Cancer | 4 of 11 evaluable patients showed peptide-specific CD8+ T-cell responses. | The vaccine was safe, with the TLR3 adjuvant Poly-ICLC providing modest immune stimulation. |
| NY-ESO-1 protein/peptides + Ipilimumab + Poly-ICLC + IFA | Metastatic Melanoma | 6 of 8 patients had T-cell responses to one or more peptide pools. | The combination of a peptide vaccine with a checkpoint inhibitor (ipilimumab) was effective in inducing T-cell responses. |
| NY-ESO-1 DNA Vaccine | Cancer Patients | 14 of 15 patients induced antigen-specific CD4+ and/or CD8+ T-cell responses. | DNA vaccination was feasible and immunogenic, but responses were not persistent and were suppressed by regulatory T-cells. |
Table 2: Common Adverse Events in Peptide Vaccine Trials with Montanide ISA-51
| Adverse Event | Frequency | Severity |
| Injection Site Reaction | Very Common (>80%) | Mostly Grade 1-2 (mild to moderate) |
| Fatigue | Common (>50%) | Mostly Grade 1-2 |
| Myalgia (Muscle Pain) | Common | Mostly Grade 1-2 |
| Flu-like Symptoms/Fever | Common | Mostly Grade 1-2 |
| Headache | Common | Mostly Grade 1-2 |
| Sterile Abscess | Rare, but reported | Can be severe and may lead to trial termination |
Experimental Protocols
Detailed Methodology for IFN-γ ELISpot Assay
This protocol is for the quantification of NY-BR-1 p904-specific IFN-γ secreting T-cells from peripheral blood mononuclear cells (PBMCs).
-
Plate Coating:
-
Pre-wet a 96-well PVDF membrane ELISpot plate with 15 µL of 35-70% ethanol for 1 minute.
-
Wash the plate 3 times with 150 µL/well of sterile PBS.
-
Coat with an anti-human IFN-γ capture antibody (e.g., 10 µg/mL in sterile PBS) at 100 µL/well.
-
Seal the plate and incubate overnight at 4°C.
-
-
Cell Preparation and Plating:
-
The next day, wash the plate 3 times with sterile PBS to remove unbound antibody.
-
Block the membrane with 150 µL/well of complete RPMI-1640 medium (containing 10% FBS) for at least 2 hours at 37°C.
-
Isolate PBMCs from patient blood samples using Ficoll density gradient centrifugation.
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 2-4 x 10^6 cells/mL.
-
Decant the blocking medium from the plate and add 100 µL of the PBMC suspension to each well (2-4 x 10^5 cells/well).
-
-
Stimulation:
-
Add 100 µL of the NY-BR-1 p904 peptide solution (final concentration typically 1-10 µg/mL) to the appropriate wells.
-
Controls:
-
Negative Control: PBMCs with medium only (no peptide).
-
Positive Control: PBMCs with a mitogen like Phytohaemagglutinin (PHA) (e.g., 5 µg/mL).
-
-
-
Incubation:
-
Incubate the plate for 18-48 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate 3 times with PBS containing 0.05% Tween-20 (PBST).
-
Add 100 µL/well of biotinylated anti-human IFN-γ detection antibody diluted in PBST.
-
Incubate for 2 hours at room temperature.
-
Wash 3 times with PBST.
-
Add 100 µL/well of Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP) conjugate.
-
Incubate for 1 hour at room temperature.
-
Wash 3 times with PBST, followed by 3 washes with PBS.
-
-
Development and Analysis:
-
Add 100 µL/well of a substrate solution (e.g., BCIP/NBT for AP or AEC for HRP).
-
Monitor spot development (typically 5-20 minutes).
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
Count the spots using an automated ELISpot reader.
-
Detailed Methodology for Flow Cytometry Characterization of Cytotoxic T-Cells
This protocol outlines the staining of PBMCs to identify and characterize NY-BR-1 p904-specific CD8+ T-cells.
-
Cell Preparation:
-
Isolate PBMCs as described for the ELISpot assay.
-
For intracellular cytokine staining, stimulate 1-2 x 10^6 PBMCs with the NY-BR-1 p904 peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 1-2% FBS).
-
Add 0.5 µL of an Fc block (e.g., anti-CD16/32) to reduce non-specific antibody binding and incubate for 10 minutes on ice.
-
Add a cocktail of fluorescently-labeled antibodies for surface markers. A typical panel would include:
-
Lineage markers: CD3, CD8
-
Memory markers: CD45RA, CCR7, CD27
-
Exhaustion markers: PD-1, TIM-3
-
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Viability Staining (Optional but Recommended):
-
Resuspend cells in a viability dye solution (e.g., a fixable viability stain) according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Incubate and wash as recommended.
-
-
Fixation and Permeabilization (for intracellular staining):
-
Fix the cells using a fixation buffer (e.g., Cytofix/Cytoperm solution) for 20 minutes at 4°C.
-
Wash with a permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in the permeabilization buffer containing antibodies against intracellular targets:
-
Effector molecules: IFN-γ, TNF-α, Granzyme B
-
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash twice with permeabilization buffer and once with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on live, single cells, then on CD3+ T-cells, followed by CD8+ T-cells. Finally, quantify the percentage of CD8+ T-cells expressing the markers of interest (e.g., IFN-γ+, PD-1+).
-
Visualizations
Caption: Signaling pathway of a peptide vaccine-induced T-cell response.
Caption: Experimental workflow for assessing vaccine immunogenicity.
References
- 1. Safety and tolerability evaluation of the use of Montanide ISA™51 as vaccine adjuvant: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A pilot study of the immunogenicity of a 9-peptide breast cancer vaccine plus poly-ICLC in early stage breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MUC1/HER2/neu peptide-based immunotherapeutic vaccines for breast adenocarcinomas. - ASCO [asco.org]
dealing with non-specific lysis in cytotoxicity assays for NY-BR-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with non-specific lysis in cytotoxicity assays targeting the NY-BR-1 antigen.
Frequently Asked Questions (FAQs)
Q1: What is NY-BR-1 and why is it a target in cytotoxicity assays?
NY-BR-1 is a differentiation antigen primarily expressed in breast tissue and breast cancer. Its restricted expression profile makes it an attractive target for immunotherapies, and cytotoxicity assays are crucial for evaluating the efficacy of NY-BR-1-specific T cells or other effector cells.
Q2: What is non-specific lysis in a cytotoxicity assay?
Q3: What are the common causes of high non-specific lysis?
High non-specific lysis can stem from several factors, including:
-
Effector Cell Health and Activation State: Over-stimulated or unhealthy effector cells can become "promiscuous" killers.
-
Target Cell Health: Unhealthy or stressed target cells may have compromised membranes, leading to spontaneous death.
-
Assay Conditions: Suboptimal assay medium, serum components, or prolonged incubation times can contribute to cell death.
-
Effector-to-Target (E:T) Ratio: Very high E:T ratios can sometimes lead to non-specific killing.
-
Contamination: Mycoplasma or bacterial contamination can induce cell death.
Q4: How can I distinguish between specific and non-specific lysis?
To differentiate between specific and non-specific lysis, it is essential to include proper controls in your assay. These include:
-
Spontaneous Release/Lysis Control: Target cells incubated in assay medium alone (without effector cells). This measures the baseline level of target cell death.
-
Maximum Release/Lysis Control: Target cells treated with a lysis agent (e.g., Triton X-100) to induce 100% cell death.
-
Effector Cell Control: Effector cells incubated alone to assess their spontaneous death and release of cytotoxic molecules.
-
Unrelated Target Cell Control: Effector cells co-cultured with target cells that do not express NY-BR-1. This helps to determine if the killing is truly antigen-specific.
Troubleshooting Guide: High Non-Specific Lysis
This guide provides a structured approach to troubleshooting high non-specific lysis in your NY-BR-1 cytotoxicity assays.
Problem: High Spontaneous Lysis of Target Cells
Observation: The spontaneous release control (target cells alone) shows a high signal, approaching the maximum release values.
| Potential Cause | Recommended Solution |
| Poor Target Cell Health | - Ensure target cells are in the logarithmic growth phase and have high viability (>95%) before the assay. - Handle cells gently during harvesting and plating to avoid mechanical stress. - Test different batches of serum and optimize serum concentration in the assay medium. |
| Suboptimal Assay Medium | - Use fresh, pre-warmed assay medium. - Consider using serum-free medium for the duration of the assay, if compatible with your cells. |
| Contamination | - Regularly test cell lines for mycoplasma contamination. - Maintain sterile technique throughout the experimental setup. |
| Prolonged Incubation | - Optimize the assay duration. Shorter incubation times (e.g., 4-6 hours) are often sufficient and can reduce spontaneous lysis. |
Problem: High Lysis of Target Cells by Effector Cells in an Antigen-Independent Manner
Observation: Effector cells lyse NY-BR-1 negative control target cells at a high level.
| Potential Cause | Recommended Solution |
| Effector Cell "Hot" Activation | - Allow effector cells to rest for a period after stimulation before using them in the assay. - Titrate the concentration of activating stimuli (e.g., cytokines, antibodies) used for effector cell expansion. |
| Natural Killer (NK) Cell Contamination | - If using T cells as effectors, consider purifying CD8+ or CD4+ T cells to remove NK cells, which can mediate non-specific killing. |
| Cytokine-Induced Killing | - Wash effector cells thoroughly to remove residual cytokines from the culture medium before co-incubation with target cells. |
| High Effector-to-Target (E:T) Ratio | - Perform a titration of the E:T ratio to find the optimal window that maximizes specific lysis while minimizing non-specific killing. |
Quantitative Data Summary
The following tables provide typical ranges for spontaneous and maximum release in common cytotoxicity assays. Note that these are general guidelines, and optimal values may vary depending on the specific cell lines and assay conditions used.
Table 1: Expected Ranges for Chromium-51 Release Assay
| Control | Expected % of Maximum Release | Notes |
| Spontaneous Release | < 15% | Values above 20% may indicate a problem with target cell health or assay conditions.[1] |
| Maximum Release | Should be at least 3-5 times higher than spontaneous release. | This ensures a sufficient dynamic range for the assay. |
Table 2: Expected Ranges for LDH Release Assay
| Control | Expected Absorbance (OD490nm) | Notes |
| Spontaneous Release | Low, but dependent on cell type and density. | Should be significantly lower than the maximum release. |
| Maximum Release | High, representing 100% cell lysis. | Provides the upper limit for calculating percent cytotoxicity. |
| Background (Medium Only) | Very low. | High background can indicate issues with the assay medium or reagents.[2] |
Experimental Protocols
Chromium-51 Release Assay
This protocol is a standard method for measuring cell-mediated cytotoxicity.
-
Target Cell Labeling:
-
Harvest NY-BR-1 positive target cells (e.g., breast cancer cell line) and wash them twice with culture medium.
-
Resuspend 1 x 10^6 cells in 100 µL of medium and add 100 µCi of Na2(51Cr)O4.
-
Incubate for 1-2 hours at 37°C, mixing gently every 30 minutes.
-
Wash the labeled cells three times with a large volume of cold medium to remove unincorporated 51Cr.[3][4][5]
-
Resuspend the cells in assay medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup (96-well round-bottom plate):
-
Plate 100 µL of labeled target cells per well (10,000 cells/well).
-
Add effector cells at various E:T ratios in a volume of 100 µL.
-
Spontaneous Release: Add 100 µL of medium instead of effector cells.
-
Maximum Release: Add 100 µL of 2% Triton X-100 solution instead of effector cells.
-
-
Incubation and Measurement:
-
Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact.
-
Incubate for 4-6 hours at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well and transfer to a gamma counter tube.
-
Measure the radioactivity (counts per minute, CPM) in each sample.
-
-
Calculation of Percent Specific Lysis:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
LDH Cytotoxicity Assay
This non-radioactive assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Assay Setup (96-well flat-bottom plate):
-
Plate target cells (NY-BR-1 positive and negative controls) at an optimized density (e.g., 1-5 x 10^4 cells/well) in 100 µL of assay medium.
-
Incubate overnight to allow for cell adherence.
-
Add effector cells at various E:T ratios in a volume of 100 µL.
-
Spontaneous Release: Add 100 µL of medium instead of effector cells.
-
Maximum Release: Add 10 µL of 10X Lysis Buffer (provided with most kits) to control wells 45 minutes before the end of the incubation.
-
Background Control: Wells with medium only.
-
-
Incubation and Measurement:
-
Incubate the plate for the desired duration (e.g., 4-24 hours) at 37°C.
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50-100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Add 100 µL of the LDH reaction mixture (substrate and dye) to each well.
-
Incubate for 10-30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation of Percent Cytotoxicity:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Flow Cytometry-Based Cytotoxicity Assay
This method allows for the direct quantification of dead target cells at a single-cell level.
-
Target Cell Labeling:
-
Label NY-BR-1 positive target cells with a fluorescent dye that stably incorporates into the cell membrane (e.g., CFSE or a similar tracking dye) according to the manufacturer's protocol. This allows for discrimination from effector cells.
-
Wash the labeled cells thoroughly.
-
-
Assay Setup:
-
Co-culture labeled target cells with effector cells at various E:T ratios in a round-bottom 96-well plate or tubes.
-
Include a control with target cells alone.
-
-
Incubation and Staining:
-
Incubate for the desired duration (e.g., 4-6 hours) at 37°C.
-
After incubation, add a viability dye that only enters dead cells (e.g., Propidium Iodide (PI) or 7-AAD).
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the target cell population based on their fluorescent label (e.g., CFSE positive).
-
Within the target cell gate, quantify the percentage of cells that are positive for the viability dye (e.g., PI or 7-AAD positive). This represents the percentage of dead target cells.
-
-
Calculation of Percent Specific Lysis:
-
% Specific Lysis = (% Dead Target Cells in Experimental Sample) - (% Dead Target Cells in Control Sample)
-
Signaling Pathways and Experimental Workflows
T-Cell Mediated Cytotoxicity Signaling Pathway
Caption: Signaling cascade in T-cell mediated cytotoxicity.
NK-Cell Mediated Cytotoxicity Signaling Pathway
References
challenges in developing stable NY-BR-1 p904 (A2) peptide formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in developing stable formulations of the NY-BR-1 p904 (A2) peptide.
Introduction to NY-BR-1 p904 (A2) Peptide
The NY-BR-1 p904 (A2) peptide, with the amino acid sequence LLFLLLFFL , is an HLA-A2 restricted epitope derived from the breast cancer-associated antigen NY-BR-1. Its highly hydrophobic nature, rich in leucine and phenylalanine residues, presents significant challenges in developing stable aqueous formulations suitable for vaccine development. The primary obstacle is the peptide's strong propensity to aggregate in aqueous solutions, which can impact solubility, stability, and immunogenicity.
Frequently Asked Questions (FAQs)
Q1: Why is my lyophilized NY-BR-1 p904 (A2) peptide difficult to dissolve?
A1: The inherent hydrophobicity of the LLFLLLFFL sequence leads to low water solubility. Peptides with a high content of hydrophobic amino acids tend to self-associate and aggregate in aqueous environments.[1] For initial solubilization, it is recommended to use a small amount of an organic co-solvent.
Recommended Initial Solubilization Strategy:
-
Attempt to dissolve the peptide in sterile, distilled water or a buffer of choice.
-
If solubility is poor, use a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or acetonitrile to first wet and dissolve the peptide.[1]
-
Slowly add the aqueous buffer to the peptide-solvent mixture with gentle vortexing to reach the desired final concentration. The final concentration of the organic solvent should be kept to a minimum, ideally less than 1% for most biological assays.[1]
Q2: I'm observing precipitation or cloudiness in my peptide solution over time. What is causing this?
A2: This is likely due to peptide aggregation, a common issue with hydrophobic peptides.[2] Aggregation can be triggered by various factors including peptide concentration, pH, temperature, and ionic strength of the formulation.[3] The hydrophobic peptide molecules interact with each other to minimize their exposure to the aqueous environment, leading to the formation of insoluble aggregates.
Q3: How can I prevent or minimize the aggregation of the NY-BR-1 p904 (A2) peptide in my formulation?
A3: Several strategies can be employed to mitigate aggregation:
-
pH Optimization: While the NY-BR-1 p904 (A2) peptide is uncharged, the pH of the formulation can still influence its stability by affecting the overall charge of any ionizable excipients.
-
Use of Excipients: Incorporating specific excipients can significantly enhance the stability of hydrophobic peptides.
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) and Polysorbate 80 (Tween 80) are commonly used to prevent aggregation by reducing surface tension and shielding hydrophobic regions of the peptide.
-
Sugars and Polyols: Sugars such as sucrose and trehalose, and polyols like mannitol and sorbitol, can act as cryoprotectants and lyoprotectants during freeze-drying and storage, helping to maintain the peptide's structure.
-
Amino Acids: Certain amino acids, such as arginine and histidine, can be included to reduce aggregation.
-
-
Lyophilization: Freeze-drying the peptide in a well-formulated solution is a standard method to improve its long-term stability.
Q4: What are the potential degradation pathways for the NY-BR-1 p904 (A2) peptide?
A4: While aggregation is the primary concern for this hydrophobic peptide, other chemical degradation pathways can occur, although they are less likely given the amino acid sequence (LLFLLLFFL).
-
Hydrolysis: Cleavage of peptide bonds can be catalyzed by acidic or basic conditions, though this peptide does not contain particularly susceptible residues like aspartic acid.
-
Oxidation: The peptide does not contain easily oxidizable residues like methionine or cysteine. However, oxidation can be initiated by excipients or contaminants in the formulation.
Q5: What analytical techniques are recommended for assessing the stability of my NY-BR-1 p904 (A2) peptide formulation?
A5: A combination of analytical methods is essential to monitor peptide stability and characterize aggregation.
| Analytical Technique | Purpose | Reference |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To determine peptide purity and quantify soluble peptide concentration. | |
| Size Exclusion Chromatography (SEC) | To detect and quantify soluble aggregates of different sizes. | |
| Dynamic Light Scattering (DLS) | To measure the size distribution of particles and aggregates in the solution. | |
| Circular Dichroism (CD) Spectroscopy | To assess the secondary structure of the peptide and detect conformational changes that may precede aggregation. | |
| Thioflavin T (ThT) Assay | A fluorescence-based assay to detect the formation of amyloid-like fibrillar aggregates. | |
| Transmission Electron Microscopy (TEM) | To visualize the morphology of peptide aggregates. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Reconstitution of Lyophilized Peptide | High hydrophobicity of the peptide. | Use a small amount of a compatible organic co-solvent (e.g., DMSO) for initial dissolution before adding the aqueous buffer. |
| Visible Particulates or Cloudiness in Solution | Peptide aggregation. | 1. Filter the solution through a 0.22 µm filter to remove large aggregates.2. Optimize the formulation by adding a non-ionic surfactant (e.g., 0.01-0.1% Polysorbate 80).3. Adjust the peptide concentration. |
| Loss of Peptide Concentration Over Time (as measured by RP-HPLC) | Adsorption to container surfaces or aggregation followed by precipitation. | 1. Use low-protein-binding vials and pipette tips.2. Incorporate a surfactant in the formulation.3. Store solutions at the recommended temperature and pH. |
| Inconsistent Immunogenicity Results | Presence of aggregates which can alter the immune response. | 1. Characterize the aggregation state of the formulation before use using techniques like SEC or DLS.2. Ensure the formulation is homogenous and free of visible particulates. |
| Degradation Peaks in HPLC Chromatogram | Chemical instability (e.g., hydrolysis). | 1. Optimize the pH of the formulation buffer.2. Store the formulation at a lower temperature.3. Ensure high purity of all formulation components. |
Experimental Protocols
Protocol 1: Solubilization of Hydrophobic NY-BR-1 p904 (A2) Peptide
-
Materials:
-
Lyophilized NY-BR-1 p904 (A2) peptide
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4), sterile filtered
-
-
Procedure:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Add a small volume of DMSO to the vial to achieve a high concentration stock solution (e.g., 10-20 mg/mL). Gently vortex until the peptide is fully dissolved.
-
While gently vortexing, slowly add the desired aqueous buffer to the DMSO stock solution to achieve the final target concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use or further formulation.
-
Protocol 2: Preparation of a Lyophilized Formulation
-
Materials:
-
NY-BR-1 p904 (A2) peptide
-
Mannitol or Sucrose (as a bulking agent/lyoprotectant)
-
Polysorbate 80 (as a surfactant)
-
Histidine or Phosphate buffer
-
Water for Injection (WFI)
-
-
Procedure:
-
Prepare the formulation buffer by dissolving the buffer salts, bulking agent (e.g., 5% w/v mannitol), and surfactant (e.g., 0.02% w/v Polysorbate 80) in WFI. Adjust the pH to the desired level (e.g., pH 6.0-7.0).
-
Solubilize the NY-BR-1 p904 (A2) peptide in a small amount of a suitable co-solvent as described in Protocol 1.
-
Slowly add the peptide solution to the formulation buffer with gentle mixing to reach the final peptide concentration.
-
Sterile filter the final formulation through a 0.22 µm filter.
-
Dispense the formulation into sterile lyophilization vials.
-
Perform a conservative lyophilization cycle, which typically includes:
-
Freezing: Gradually lower the temperature to below the glass transition temperature (Tg') of the formulation (e.g., -40°C or lower).
-
Primary Drying: Apply a vacuum and raise the shelf temperature to allow for the sublimation of ice. The temperature should be kept below the collapse temperature of the formulation.
-
Secondary Drying: Increase the temperature further under vacuum to remove residual unfrozen water.
-
-
Backfill the vials with an inert gas like nitrogen and seal.
-
Visualizations
Caption: Simplified pathway of hydrophobic peptide aggregation.
Caption: A typical workflow for developing a stable lyophilized peptide formulation.
References
Technical Support Center: Navigating HLA-A2 Restriction in NY-BR-1 Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the tumor-associated antigen NY-BR-1. This resource provides troubleshooting guidance and answers to frequently asked questions related to HLA-A2 restriction in NY-BR-1 studies.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving NY-BR-1 and its HLA-A2 restricted epitopes.
Question: I am observing a weak or no T-cell response in my IFN-γ ELISPOT assay when stimulating with NY-BR-1 peptides. What are the possible causes and solutions?
Answer:
A weak or absent T-cell response in an ELISPOT assay can stem from several factors, ranging from issues with the peptide to problems with the cells or the assay itself.
Possible Causes & Troubleshooting Steps:
| Cause | Troubleshooting Steps |
| Peptide Issues | - Verify Peptide Quality and Purity: Use HPLC-purified peptides (>95% purity). Improperly synthesized or degraded peptides will not effectively stimulate T-cells. - Confirm Peptide Solubility and Stability: Ensure the NY-BR-1 peptide is fully dissolved in a suitable solvent (e.g., DMSO) and stored correctly to prevent degradation. Multiple freeze-thaw cycles should be avoided. - Optimize Peptide Concentration: Titrate the peptide concentration to find the optimal dose for T-cell stimulation. A standard starting concentration is 1-10 µg/mL. |
| Cell-Related Issues | - Check Viability of Peripheral Blood Mononuclear Cells (PBMCs): Ensure PBMC viability is high (>90%) before starting the assay. Low viability can lead to a poor response. - Use Appropriate Antigen-Presenting Cells (APCs): The presence of functional APCs is crucial for peptide presentation. If using purified T-cells, ensure a source of APCs (e.g., irradiated PBMCs, dendritic cells) is included. - Confirm HLA-A2 Haplotype of Donor: Verify that the PBMC donor is HLA-A2 positive. |
| Assay Protocol | - Optimize Cell Density: Titrate the number of PBMCs per well. Too few cells will result in a low signal, while too many can lead to high background. A common starting point is 2-3 x 10^5 cells/well. - Ensure Proper Plate Blocking: Inadequate blocking can lead to high background and mask a weak positive signal. - Check Reagent Quality: Ensure all antibodies, conjugates, and substrates are within their expiration dates and have been stored correctly. |
Question: My HLA-A2 tetramer staining for NY-BR-1 specific T-cells shows high background or no distinct positive population. How can I improve the staining?
Answer:
High background or lack of a clear positive population in tetramer staining can be due to several factors, including tetramer quality, staining protocol, and the frequency of antigen-specific T-cells.
Troubleshooting Steps:
| Issue | Recommended Action |
| High Background | - Triturate Tetramer: Gently pipette the tetramer solution up and down before use to break up any aggregates. - Include a Dump Channel: Use a channel with antibodies against markers on cells you want to exclude (e.g., CD14, CD19) to gate out non-T-cells that may non-specifically bind the tetramer. - Use a Protein Kinase Inhibitor (PKI): Pre-incubating cells with a PKI like dasatinib can prevent TCR internalization and enhance staining intensity. |
| No Clear Positive Population | - Verify Tetramer Specificity: Use a positive control cell line known to be recognized by the tetramer or PBMCs from a donor with a known response. - Enrich for CD8+ T-cells: If the frequency of NY-BR-1 specific T-cells is very low, consider enriching for CD8+ T-cells before staining. - Optimize Staining Temperature and Time: While 4°C is standard, some tetramers bind better at room temperature or 37°C. Titrate both time and temperature. |
Below is a troubleshooting workflow to address common issues with tetramer staining:
Frequently Asked Questions (FAQs)
Question: My research is limited by HLA-A2 restriction. How can I study NY-BR-1 immunogenicity in a broader context?
Answer:
Overcoming HLA-A2 restriction is a common challenge in cancer immunotherapy research. Here are several strategies:
-
Identify Promiscuous Epitopes: Screen for NY-BR-1 peptides that can bind to multiple HLA supertypes. This involves using prediction algorithms and validating the binding and immunogenicity across a panel of cell lines expressing different HLA alleles.
-
Focus on CD4+ T-cell Epitopes: CD4+ T-cells are crucial for a robust and sustained anti-tumor immune response. Identifying NY-BR-1 epitopes presented by HLA class II molecules (e.g., HLA-DR, -DP, -DQ) can broaden the applicability of immunotherapies.[1]
-
Utilize HLA-transgenic Mice: Employing transgenic mice expressing human HLA alleles other than A2 can facilitate the in vivo identification and characterization of novel T-cell epitopes.[1]
-
Explore Alternative Antigen Processing Pathways: Investigate whether NY-BR-1 can be processed and presented through non-classical pathways that may be less dependent on specific HLA alleles.
Question: What are the known HLA-A2 restricted T-cell epitopes for NY-BR-1?
Answer:
Two primary HLA-A2 restricted CD8+ T-cell epitopes have been identified for NY-BR-1[2]:
| Peptide ID | Sequence | Position |
| p158-167 | LLFLLLPIV | 158-167 |
| p960-968 | YLSGANLNL | 960-968 |
These peptides have been shown to be naturally processed and presented on HLA-A2 molecules and are recognized by CD8+ T-cell clones.[2]
Experimental Protocols
Protocol 1: IFN-γ ELISPOT Assay for NY-BR-1 Peptides
This protocol outlines the steps for measuring IFN-γ secretion by peptide-specific T-cells.
-
Plate Coating:
-
Pre-wet a 96-well PVDF plate with 35% ethanol for 1 minute.
-
Wash three times with sterile PBS.
-
Coat with anti-human IFN-γ capture antibody overnight at 4°C.
-
-
Cell Preparation and Plating:
-
Wash the plate and block with RPMI-1640 medium containing 10% fetal bovine serum for at least 2 hours at 37°C.
-
Prepare a single-cell suspension of PBMCs.
-
Add 2-3 x 10^5 PBMCs per well.
-
Add NY-BR-1 peptide (e.g., p158-167 or p960-968) to a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PHA).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
-
Detection:
-
Wash the plate to remove cells.
-
Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash and add streptavidin-alkaline phosphatase (or HRP) and incubate for 1 hour.
-
Wash and add the substrate solution. Stop the reaction when distinct spots emerge.
-
Dry the plate and count the spots using an ELISPOT reader.
-
Protocol 2: Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This protocol measures the ability of NY-BR-1 specific cytotoxic T-lymphocytes (CTLs) to lyse target cells.
-
Target Cell Labeling:
-
Incubate target cells (e.g., HLA-A2+ tumor cells pulsed with NY-BR-1 peptide) with ⁵¹Cr for 1-2 hours at 37°C.
-
Wash the labeled target cells three times to remove excess ⁵¹Cr.
-
-
Co-culture:
-
Plate the labeled target cells in a 96-well round-bottom plate.
-
Add effector CTLs at various effector-to-target (E:T) ratios.
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Detection:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant from each well.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
-
Calculation:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Signaling Pathways and Workflows
MHC Class I Antigen Presentation Pathway for NY-BR-1
The following diagram illustrates the classical pathway for the processing and presentation of an endogenous antigen like NY-BR-1 on MHC class I molecules to CD8+ T-cells.
T-Cell Receptor (TCR) Signaling Pathway
Upon recognition of the NY-BR-1 peptide presented by HLA-A2, the T-cell receptor initiates a signaling cascade leading to T-cell activation.
References
minimizing off-target effects of NY-BR-1 CAR-T cell therapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NY-BR-1 CAR-T cell therapy. The focus is on minimizing and managing potential off-target effects.
Frequently Asked Questions (FAQs)
General
Q1: What is NY-BR-1 and why is it a target for CAR-T cell therapy?
A1: NY-BR-1 is a differentiation antigen expressed in the majority of breast carcinomas.[1][2] Its expression is largely restricted to normal and cancerous breast tissue, as well as normal testis and inconsistently in the prostate, making it a potential target for cancer immunotherapy.[3][4] The goal of NY-BR-1 CAR-T cell therapy is to redirect T cells to recognize and eliminate cancer cells expressing this antigen.
Q2: What are the potential off-target effects of NY-BR-1 CAR-T cell therapy?
A2: The primary concern is "on-target, off-tumor" toxicity, where the CAR-T cells recognize and attack healthy tissues that express low levels of the NY-BR-1 antigen.[5] Given that NY-BR-1 is expressed in normal breast and testis tissue, there is a potential for toxicity in these organs. Another significant potential toxicity is Cytokine Release Syndrome (CRS), a systemic inflammatory response resulting from the activation of a large number of T cells.
Preclinical Assessment
Q3: How can we predict the potential for on-target, off-tumor toxicity of our NY-BR-1 CAR-T cells preclinically?
A3: A thorough preclinical evaluation is crucial. This should include:
-
In vitro cytotoxicity assays: Co-culture your NY-BR-1 CAR-T cells with a panel of primary human cells from various organs, especially breast and testis, to assess for unintended killing.
-
Animal models: Utilize humanized mouse models engrafted with human tumors and normal tissues to evaluate both efficacy and on-target, off-tumor toxicities in a more complex biological system. It's important to choose models that can recapitulate aspects of the human immune system to better predict cytokine-related toxicities.
Q4: What are the key parameters to monitor in preclinical in vivo studies to assess for toxicity?
A4: Key parameters include:
-
Animal well-being: Monitor for weight loss, changes in behavior, and other signs of distress.
-
Histopathology: At the end of the study, perform a complete necropsy and histopathological analysis of all major organs to look for signs of tissue damage.
-
Cytokine levels: Regularly measure serum levels of key human cytokines (e.g., IL-6, IFN-γ, TNF-α) to assess the risk and severity of CRS.
Minimizing Off-Target Effects
Q5: What strategies can be implemented to minimize on-target, off-tumor toxicity of NY-BR-1 CAR-T cells?
A5: Several engineering strategies can be employed to enhance the safety of CAR-T cells:
-
Affinity Tuning: Modify the single-chain variable fragment (scFv) of the CAR to have a lower affinity for NY-BR-1. This can prevent the CAR-T cells from being activated by the low levels of antigen on normal cells while still recognizing the higher antigen density on tumor cells.
-
Logic-Gated CARs: Design CARs that require the presence of two different antigens on the tumor cell for full activation (an "AND" gate). This significantly increases specificity, as normal tissues are unlikely to express both antigens.
-
Suicide Genes: Incorporate an inducible "suicide gene" into the CAR-T cells. This allows for the rapid elimination of the CAR-T cells in vivo by administering a specific drug if severe toxicity occurs.
-
Local Administration: For localized tumors, direct injection of CAR-T cells into the tumor site can enhance efficacy while limiting systemic exposure and off-tumor toxicities.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed Against Normal Breast Epithelial Cells in Vitro
| Potential Cause | Troubleshooting Steps |
| High CAR Affinity | 1. Quantify Antigen Density: Determine the relative expression levels of NY-BR-1 on your tumor cells of interest versus normal breast epithelial cells using quantitative flow cytometry or immunohistochemistry. 2. Affinity Tuning: If normal cells have low but detectable levels of NY-BR-1, consider re-engineering the CAR with a lower affinity scFv. Test a panel of CARs with varying affinities to find one with an optimal therapeutic window. |
| Non-Specific Activation | 1. Control Cell Lines: Ensure you are using appropriate negative control cell lines in your cytotoxicity assays that are known to be NY-BR-1 negative. 2. Mock Transduced T-cells: Always include a control of mock-transduced T-cells to rule out non-specific, CAR-independent killing. |
Issue 2: Severe Cytokine Release Syndrome (CRS) Observed in Animal Models
| Potential Cause | Troubleshooting Steps |
| High Tumor Burden | 1. Staggered Dosing: In your animal model, start with a lower tumor burden to reduce the initial massive activation of CAR-T cells. 2. Dose Escalation: Test a range of CAR-T cell doses to find the lowest effective dose with a manageable CRS profile. |
| CAR Construct Design | 1. Co-stimulatory Domain: The choice of co-stimulatory domain (e.g., CD28 vs. 4-1BB) can influence the kinetics and magnitude of T-cell activation and persistence. Consider testing CAR constructs with different co-stimulatory domains. |
| Model System | 1. Humanized Mouse Model: Ensure you are using an appropriate humanized mouse model that can, to some extent, model the human cytokine response. |
Issue 3: Lack of Efficacy in Solid Tumor Models In Vivo
| Potential Cause | Troubleshooting Steps |
| Poor T-cell Trafficking | 1. Chemokine Receptor Expression: Engineer the CAR-T cells to express chemokine receptors that match the chemokines produced by the tumor microenvironment to enhance their migration to the tumor site. |
| Immunosuppressive Tumor Microenvironment | 1. Combination Therapies: Consider combining NY-BR-1 CAR-T cell therapy with other agents that can modulate the tumor microenvironment, such as checkpoint inhibitors. 2. Armored CARs: Engineer the CAR-T cells to secrete cytokines (e.g., IL-12) that can help overcome the immunosuppressive environment. |
| Antigen Heterogeneity | 1. Dual Antigen Targeting: If a significant portion of the tumor cells do not express NY-BR-1, consider a dual-targeting CAR strategy to prevent antigen escape. |
Experimental Protocols
In Vitro Cytotoxicity Assay (Luciferase-Based)
This protocol is for assessing the cytotoxic potential of NY-BR-1 CAR-T cells against target and off-target cells.
Materials:
-
NY-BR-1 CAR-T cells and mock-transduced control T-cells
-
Target cells (NY-BR-1 positive tumor cell line) engineered to express luciferase
-
Off-target cells (e.g., primary human breast epithelial cells) engineered to express luciferase
-
Negative control cells (NY-BR-1 negative cell line) engineered to express luciferase
-
96-well white, clear-bottom plates
-
Luciferase assay substrate
-
Luminometer
Methodology:
-
Seed 1 x 10^4 luciferase-expressing target, off-target, or negative control cells per well in a 96-well plate and allow them to adhere overnight.
-
The next day, add NY-BR-1 CAR-T cells or mock-transduced T-cells to the wells at various Effector:Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Co-culture the cells for 24-72 hours at 37°C, 5% CO2.
-
After the incubation period, add the luciferase assay substrate to each well according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x (1 - (Luminescence of experimental well / Luminescence of target cells alone well))
Data Presentation:
| E:T Ratio | % Lysis of Target Cells | % Lysis of Off-Target Cells | % Lysis of Negative Control Cells |
| 1:1 | |||
| 5:1 | |||
| 10:1 |
In Vivo Assessment of On-Target, Off-Tumor Toxicity in a Humanized Mouse Model
This protocol outlines a general workflow for assessing the safety and efficacy of NY-BR-1 CAR-T cells in vivo.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
NY-BR-1 positive human tumor cell line
-
NY-BR-1 CAR-T cells and mock-transduced control T-cells
-
Calipers for tumor measurement
-
ELISA kits for human cytokines (e.g., IL-6, IFN-γ)
Methodology:
-
Engraft immunodeficient mice with the NY-BR-1 positive human tumor cell line.
-
Once tumors are established, randomize the mice into treatment groups (e.g., vehicle, mock-transduced T-cells, NY-BR-1 CAR-T cells at different doses).
-
Administer the T-cell therapies intravenously.
-
Monitor the mice daily for signs of toxicity (weight loss, hunched posture, ruffled fur).
-
Measure tumor volume with calipers 2-3 times per week.
-
Collect blood samples at regular intervals to measure serum levels of human cytokines.
-
At the end of the study, euthanize the mice and perform a complete necropsy.
-
Collect major organs (including tumor, breast tissue, and testis if applicable) for histopathological analysis to assess for signs of tissue damage and T-cell infiltration.
Data Presentation:
Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (mm³) at Day X |
|---|---|
| Vehicle | |
| Mock T-cells | |
| NY-BR-1 CAR-T (Low Dose) |
| NY-BR-1 CAR-T (High Dose) | |
Cytokine Release Profile
| Treatment Group | Peak Serum IL-6 (pg/mL) | Peak Serum IFN-γ (pg/mL) |
|---|---|---|
| Mock T-cells | ||
| NY-BR-1 CAR-T (Low Dose) |
| NY-BR-1 CAR-T (High Dose) | | |
Histopathology Findings
| Organ | Mock T-cells | NY-BR-1 CAR-T (Low Dose) | NY-BR-1 CAR-T (High Dose) |
|---|---|---|---|
| Liver | |||
| Lung | |||
| Spleen | |||
| Breast Tissue |
| Testis | | | |
Visualizations
Signaling Pathway for a Standard CAR-T Cell
Caption: Standard CAR-T cell activation pathway upon antigen recognition.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for assessing CAR-T cell cytotoxicity in vitro.
Logic Gate Strategy to Minimize Off-Target Effects
Caption: "AND" logic gate CAR-T cell design for enhanced specificity.
References
Technical Support Center: Strategies to Prevent T-cell Exhaustion in NY-BR-1 Immunotherapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working on NY-BR-1 targeted immunotherapies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to T-cell exhaustion in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is T-cell exhaustion and why is it a concern in NY-BR-1 targeted solid tumor immunotherapy?
A1: T-cell exhaustion is a state of T-cell dysfunction that arises from chronic antigen stimulation, a common scenario within the tumor microenvironment of solid tumors like breast cancer.[1][2] Exhausted T-cells are characterized by the progressive loss of effector functions such as cytokine production (e.g., IFN-γ, TNF-α) and cytotoxicity, diminished proliferative capacity, and sustained expression of inhibitory receptors like PD-1, TIM-3, and LAG-3.[1][2] In the context of NY-BR-1 immunotherapy, where CAR-T or TCR-T cells are directed against a tumor-associated antigen, continuous exposure to NY-BR-1 on cancer cells can lead to the exhaustion of these engineered T-cells, limiting their therapeutic efficacy and persistence.[3]
Q2: Are there any known NY-BR-1 specific mechanisms of T-cell exhaustion?
A2: Currently, there is limited literature detailing T-cell exhaustion mechanisms specifically unique to the NY-BR-1 antigen. However, the general mechanisms of T-cell exhaustion observed in solid tumors are highly relevant to NY-BR-1 immunotherapy. These include persistent antigen stimulation driving inhibitory receptor upregulation, the immunosuppressive tumor microenvironment (TME) of breast cancer, and metabolic challenges within the tumor that impair T-cell function. Research on NY-BR-1 CAR-T cells has focused on optimizing CAR design and ensuring safety and efficacy, with T-cell persistence being a key area of investigation.
Q3: What are the primary strategies to counteract T-cell exhaustion in the context of NY-BR-1 CAR-T cell therapy?
A3: Strategies to mitigate T-cell exhaustion in NY-BR-1 CAR-T therapy can be broadly categorized into intrinsic T-cell modifications and extrinsic approaches targeting the tumor microenvironment.
-
Intrinsic T-cell Modifications:
-
CAR Construct Optimization: Engineering the CAR with costimulatory domains like 4-1BB or ICOS can enhance T-cell persistence and resistance to exhaustion.
-
Genetic Editing: Using CRISPR/Cas9 to knockout genes encoding inhibitory receptors (e.g., PD-1, CTLA-4) or transcription factors associated with exhaustion (e.g., TOX, NR4A) can improve T-cell function.
-
Metabolic Reprogramming: Modulating metabolic pathways, for instance by promoting mitochondrial biogenesis or inhibiting glycolysis, can enhance T-cell longevity and function.
-
-
Extrinsic Approaches:
-
Combination with Checkpoint Inhibitors: Administering antibodies that block the PD-1/PD-L1 or CTLA-4 pathways can help to "release the brakes" on exhausted T-cells.
-
Modulation of the Tumor Microenvironment: Strategies to reduce immunosuppressive cells (e.g., Tregs, MDSCs) or cytokines (e.g., TGF-β) within the TME can create a more favorable environment for CAR-T cell activity.
-
Armored CARs: Engineering CAR-T cells to secrete pro-inflammatory cytokines like IL-12 can help to remodel the TME and enhance the anti-tumor immune response.
-
Troubleshooting Guides
Problem 1: Low expression of effector cytokines (IFN-γ, TNF-α) in NY-BR-1 specific T-cells after co-culture with target cells.
| Potential Cause | Troubleshooting Step |
| T-cell Exhaustion | Assess the expression of inhibitory receptors (PD-1, TIM-3, LAG-3) on your T-cells via flow cytometry. High co-expression of these markers is indicative of exhaustion. Consider incorporating strategies to prevent exhaustion during T-cell expansion (e.g., use of mTOR inhibitors, shorter expansion times). |
| Suboptimal T-cell Activation | Ensure that the NY-BR-1 target cells have sufficient antigen expression. Verify the functionality of your CAR or TCR construct. Use a positive control for T-cell activation, such as stimulation with anti-CD3/CD28 beads. |
| Issues with Intracellular Cytokine Staining Protocol | Optimize the duration of stimulation and the concentration of protein transport inhibitors (e.g., Brefeldin A, Monensin). Ensure proper fixation and permeabilization of the cells to allow antibody access to intracellular cytokines. |
| Target Cell Issues | Confirm the viability of your NY-BR-1 expressing target cells. Ensure that the target cells are not downregulating antigen expression upon co-culture. |
Problem 2: Poor proliferation of NY-BR-1 CAR-T cells in vitro.
| Potential Cause | Troubleshooting Step |
| Terminal T-cell Differentiation/Exhaustion | Analyze the differentiation status of your CAR-T cell population (e.g., naive, central memory, effector memory). A highly differentiated effector phenotype may have limited proliferative potential. Consider manufacturing protocols that enrich for less differentiated T-cell subsets. |
| Nutrient Depletion in Culture | Ensure that the culture medium is replenished regularly and contains adequate concentrations of essential nutrients and cytokines (e.g., IL-2, IL-7, IL-15). |
| Activation-Induced Cell Death (AICD) | Excessive or prolonged stimulation can lead to AICD. Optimize the antigen stimulation frequency and duration during the expansion phase. |
| Inaccurate Cell Counting | Use a reliable method for cell counting and viability assessment (e.g., trypan blue exclusion with an automated cell counter) to ensure accurate initial seeding densities. |
Problem 3: Inconsistent results in cytotoxicity assays (e.g., LDH, Calcein AM).
| Potential Cause | Troubleshooting Step |
| Variable Effector-to-Target (E:T) Ratios | Ensure accurate and consistent cell counting for both effector (CAR-T) and target (NY-BR-1+) cells to maintain the desired E:T ratio across all wells and experiments. |
| Assay-Specific Artifacts | Be aware of the limitations of your chosen assay. For example, MTT/XTT assays can be influenced by the metabolic state of the cells, which may not directly correlate with cell death. Consider using a real-time cytotoxicity assay or a complementary method to confirm your results. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Compound/Reagent Issues | Ensure that all reagents are properly stored and within their expiration dates. If using a fluorescent dye, protect it from light to prevent photobleaching. |
Quantitative Data Summary
Table 1: Impact of Interventions on T-cell Exhaustion Markers
| Intervention | T-cell Type | Marker | Change in Expression | Reference |
| PD-1 Knockout (CRISPR/Cas9) | CAR-T cells | PD-1 | >90% reduction | Preclinical studies |
| Treatment with mTOR inhibitor (Rapamycin) | CD8+ T-cells | TIM-3 | Decrease | |
| Overexpression of c-Jun | Tumor-infiltrating lymphocytes | PD-1, TIM-3, LAG-3 | Decrease | General research |
| Combination with TGF-β blockade | CAR-T cells | PD-1 | Decrease | Preclinical studies |
Table 2: Functional Outcomes of Strategies to Prevent T-cell Exhaustion
| Strategy | T-cell Type | Functional Readout | Improvement | Reference |
| 4-1BB costimulatory domain in CAR | CAR-T cells | In vivo persistence | Enhanced | General CAR-T research |
| IL-10 treatment | CD8+ T-cells | Proliferation | Increased | |
| Metabolic reprogramming (promoting OXPHOS) | CD8+ T-cells | Cytotoxicity | Enhanced | |
| DNMT3A knockout (epigenetic modification) | CAR-T cells | Anti-tumor activity | Increased |
Key Experimental Protocols
Protocol 1: In Vitro T-cell Exhaustion Model by Chronic Stimulation
This protocol describes a method for inducing a T-cell exhaustion phenotype in vitro through repeated antigen stimulation.
-
T-cell Isolation: Isolate human PBMCs from healthy donor blood by Ficoll-Paque density gradient centrifugation. Isolate CD8+ T-cells using a negative selection kit.
-
Initial Activation: Activate the isolated CD8+ T-cells with anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio in complete RPMI medium supplemented with IL-2 (e.g., 50 U/mL).
-
Chronic Stimulation: Every 48 hours for a period of 8-10 days, restimulate the T-cells. This involves removing the beads using a magnet, counting the cells, adjusting the cell density, and adding fresh media with IL-2 and fresh anti-CD3/CD28 beads.
-
Assessment of Exhaustion: At the end of the chronic stimulation period, assess the T-cells for hallmarks of exhaustion:
-
Phenotype: Stain for inhibitory receptors (PD-1, TIM-3, LAG-3) and analyze by flow cytometry.
-
Function: Restimulate the cells and measure cytokine production (IFN-γ, TNF-α) by intracellular cytokine staining or ELISA, and assess proliferative capacity using a CFSE dilution assay.
-
Protocol 2: Flow Cytometry for T-cell Exhaustion Markers
This protocol outlines the steps for staining T-cells to analyze the expression of surface exhaustion markers.
-
Cell Preparation: Prepare a single-cell suspension of your T-cells (e.g., from an in vitro culture or dissociated tumor tissue).
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in FACS buffer containing a cocktail of fluorescently conjugated antibodies against surface markers (e.g., CD3, CD8, PD-1, TIM-3, LAG-3).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Fixation (Optional but Recommended):
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in a fixation buffer (e.g., 1-4% paraformaldehyde in PBS) and incubate for 15-20 minutes at room temperature.
-
-
Data Acquisition:
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer. Be sure to include appropriate controls (e.g., unstained cells, single-color controls for compensation).
-
Protocol 3: Intracellular Cytokine Staining
This protocol is for measuring cytokine production at a single-cell level.
-
T-cell Restimulation: Restimulate your T-cells with the appropriate stimulus (e.g., NY-BR-1+ target cells, PMA/Ionomycin) for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Surface Staining: Perform surface staining for markers like CD3 and CD8 as described in Protocol 2.
-
Fixation and Permeabilization:
-
After surface staining, fix the cells using a fixation buffer.
-
Wash the cells and then permeabilize them using a permeabilization buffer to allow antibodies to enter the cells.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Incubate for 30-45 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways contributing to T-cell exhaustion.
Caption: General experimental workflow for assessing T-cell exhaustion.
References
- 1. Mechanisms of CAR T cell exhaustion and current counteraction strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The current state and future of T-cell exhaustion research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The current landscape of CAR T-cell therapy for solid tumors: Mechanisms, research progress, challenges, and counterstrategies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating NY-BR-1 p904 (A2) as a Bona Fide Immunotherapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of immunotherapy is continually evolving, with ongoing research dedicated to identifying novel, highly specific tumor-associated antigens to elicit potent and durable anti-tumor immune responses. This guide provides a comprehensive comparison of NY-BR-1 p904 (A2) against other established and emerging immunotherapeutic targets in breast cancer, namely HER2 and MAGE-A3. The information presented herein is supported by experimental data to aid researchers in the validation and potential clinical application of NY-BR-1 p904 (A2)-targeted therapies.
Comparative Analysis of Immunotherapeutic Targets in Breast Cancer
To facilitate a clear comparison, the following tables summarize the key characteristics of NY-BR-1 p904 (A2), HER2, and MAGE-A3 as immunotherapeutic targets.
| Feature | NY-BR-1 p904 (A2) | HER2 (Human Epidermal Growth Factor Receptor 2) | MAGE-A3 (Melanoma-associated antigen 3) |
| Antigen Type | Differentiation Antigen | Oncogenic protein, Receptor Tyrosine Kinase | Cancer-Testis Antigen |
| Expression in Normal Tissues | Primarily restricted to mammary gland epithelium and testis.[1][2][3] | Low levels in various normal tissues.[4] | Primarily in testis and placenta; generally absent in other normal tissues.[5] |
| Expression in Breast Cancer | Expressed in 60-80% of breast tumors, particularly in hormone receptor-positive subtypes. | Overexpressed/amplified in 20-30% of invasive breast cancers. | Expressed in a subset of breast cancers, often associated with hormone receptor-negative status and higher grade tumors. |
| Immunogenicity | Elicits spontaneous humoral and CD8+ T-cell responses in breast cancer patients. The p904 (A2) epitope is naturally processed and presented. | Target of monoclonal antibodies (e.g., Trastuzumab) that can induce antibody-dependent cell-mediated cytotoxicity (ADCC). | Can induce spontaneous T-cell responses in cancer patients. |
| Therapeutic Approaches | T-cell based immunotherapies (e.g., vaccines, adoptive cell transfer), antibody-based therapies. | Monoclonal antibodies (Trastuzumab, Pertuzumab), antibody-drug conjugates (ADCs) (e.g., T-DM1), tyrosine kinase inhibitors. | Cancer vaccines, adoptive T-cell therapy. |
Experimental Performance Data
The following table summarizes key experimental findings related to the validation of each target.
| Parameter | NY-BR-1 p904 (A2) | HER2 | MAGE-A3 |
| T-Cell Recognition | CD8+ T-cell clones specific for the p904 epitope recognize and lyse NY-BR-1-expressing breast tumor cells. | T-cell responses can be induced, and therapies can enhance T-cell infiltration. | MAGE-A3 specific T-cells have been detected in breast cancer patients, and their presence can correlate with clinical response to immunotherapy. |
| In Vivo Anti-Tumor Efficacy | Immunization with NY-BR-1-specific antigens can lead to decelerated tumor growth in murine models. | HER2-targeted antibodies significantly inhibit tumor growth in preclinical models and have shown major clinical benefit. | MAGE-A3-based vaccines have shown the ability to induce anti-tumor responses in clinical trials, though with variable success. |
| Correlation with Clinical Parameters | Expression is often associated with a better prognosis and correlates with estrogen receptor expression, while inversely correlating with HER2 status. | Overexpression is a negative prognostic factor but a predictive marker for response to HER2-targeted therapies. | Expression can be associated with poor prognosis and aggressive tumor features. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation of any immunotherapeutic target.
Enzyme-Linked Immunospot (ELISpot) Assay for Detecting NY-BR-1 p904 (A2)-Specific T-Cell Responses
This protocol outlines the steps to quantify the frequency of IFN-γ-secreting T-cells specific for the NY-BR-1 p904 (A2) peptide.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-human IFN-γ capture and detection antibodies
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
Peripheral blood mononuclear cells (PBMCs) from HLA-A2+ donors
-
NY-BR-1 p904 (A2) peptide and a negative control peptide
-
Recombinant human IL-2
-
Complete RPMI-1640 medium
Procedure:
-
Plate Coating: Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with sterile PBS containing 1% BSA for 2 hours at room temperature.
-
Cell Plating: Prepare a single-cell suspension of PBMCs. Add 2 x 10^5 cells per well.
-
Stimulation: Add the NY-BR-1 p904 (A2) peptide to the experimental wells at a final concentration of 10 µg/mL. Use an irrelevant peptide as a negative control and phytohemagglutinin (PHA) as a positive control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate to remove cells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the substrate. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely and count the spots using an automated ELISpot reader.
Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This assay measures the ability of NY-BR-1 p904 (A2)-specific cytotoxic T-lymphocytes (CTLs) to lyse target cells expressing the antigen.
Materials:
-
NY-BR-1 p904 (A2)-specific CTL line (effector cells)
-
NY-BR-1-expressing, HLA-A2+ breast cancer cell line (target cells)
-
NY-BR-1-negative, HLA-A2+ cell line (control target cells)
-
Sodium Chromate (⁵¹Cr)
-
Complete RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Triton X-100
-
Gamma counter
Procedure:
-
Target Cell Labeling: Incubate 1 x 10^6 target cells with 100 µCi of ⁵¹Cr for 1-2 hours at 37°C.
-
Washing: Wash the labeled target cells three times with complete medium to remove excess ⁵¹Cr.
-
Plating: Plate 5 x 10^3 labeled target cells per well in a 96-well round-bottom plate.
-
Effector Cell Addition: Add effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Controls:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 1% Triton X-100.
-
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
-
Counting: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation of Specific Lysis:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
In Vivo Orthotopic Breast Cancer Model for Immunotherapy Studies
This protocol describes the establishment of an orthotopic tumor model in mice to evaluate the in vivo efficacy of NY-BR-1 p904 (A2)-targeted immunotherapy.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG) or humanized mice
-
NY-BR-1-expressing human breast cancer cell line
-
Matrigel
-
Surgical instruments
-
Anesthesia
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest and resuspend the breast cancer cells in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Anesthesia: Anesthetize the mouse according to approved institutional protocols.
-
Injection: Make a small incision to expose the inguinal mammary fat pad. Inject 1 x 10^6 cells in a volume of 50 µL into the fat pad.
-
Suturing: Close the incision with surgical sutures or clips.
-
Tumor Monitoring: Monitor the mice for tumor growth by palpation and caliper measurements twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Immunotherapy Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer the experimental immunotherapy (e.g., NY-BR-1 p904 (A2)-specific T-cells or vaccine) according to the study design.
-
Efficacy Assessment: Continue to monitor tumor growth and the overall health of the mice. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for immune cell infiltration).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
References
- 1. Immunotherapy for HER-2 positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uptake routes of tumor-antigen MAGE-A3 by dendritic cells determine priming of naïve T-cell subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HER2 Targeted Therapies In Breast Cancer | Biopharma PEG [biochempeg.com]
- 5. Re-examination of MAGE-A3 as a T-cell Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunogenicity of NY-BR-1 Epitopes: A Focus on NY-BR-1 p904
For Researchers, Scientists, and Drug Development Professionals
The breast cancer antigen NY-BR-1 is a compelling target for cancer immunotherapy due to its high expression in breast tumors and restricted expression in normal tissues.[1][2] Effective T-cell based immunotherapies rely on the identification of highly immunogenic epitopes that can elicit robust and specific cytotoxic T-lymphocyte (CTL) responses. This guide provides a comparative overview of the immunogenicity of the HLA-A2-restricted NY-BR-1 epitope p904 against other identified NY-BR-1 epitopes, supported by available experimental data.
Overview of Key NY-BR-1 Epitopes
Several HLA-A2-restricted CTL epitopes have been identified from the NY-BR-1 protein. Among these, the following have been most extensively studied:
-
NY-BR-1 p904: A well-characterized epitope that has been shown to elicit CTL clones capable of recognizing and killing breast cancer cells.[3]
-
NY-BR-1 p158-167 and p960-968: Two other HLA-A2 restricted epitopes that are also recognized by CD8+ T-cells.[4]
This guide will focus on comparing the available data on the immunogenicity of these epitopes.
Comparative Immunogenicity Data
While direct head-to-head comparative studies under identical experimental conditions are limited, we can synthesize data from key publications to draw objective comparisons. The following table summarizes the available quantitative data on the immunogenicity of these epitopes.
| Epitope | T-Cell Response Assay | Key Findings | Reference |
| NY-BR-1 p904 | IFN-γ ELISpot | Stimulation of CD8+ T cells from breast cancer patients with p904 peptide resulted in a significant number of IFN-γ secreting cells. | [3] |
| Cytotoxicity Assay (51Cr-release) | CTL clones specific for p904 demonstrated lysis of peptide-pulsed target cells and, importantly, recognized and lysed NY-BR-1-positive breast tumor cells. | ||
| CTL clones from both breast cancer patients and healthy donors showed high avidity lysis of target cells pulsed with the p904 peptide. | |||
| NY-BR-1 p158-167 | ELISpot Analysis | Recognized by CD8+ T-cell clones. | |
| Tetramer Staining | Confirmed recognition by CD8+ T-cell clones. | ||
| NY-BR-1 p960-968 | ELISpot Analysis | Recognized by CD8+ T-cell clones. | |
| Tetramer Staining | Confirmed recognition by CD8+ T-cell clones. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are detailed protocols for key experiments cited in the comparison of NY-BR-1 epitope immunogenicity.
In Vitro Stimulation of T-Cells with NY-BR-1 Peptides
This protocol outlines the general procedure for stimulating peripheral blood mononuclear cells (PBMCs) with specific peptides to expand antigen-specific T-cells for subsequent analysis.
-
Isolation of PBMCs: Isolate PBMCs from whole blood of HLA-A2 positive healthy donors or breast cancer patients using Ficoll-Paque density gradient centrifugation.
-
Dendritic Cell (DC) Generation: Generate monocyte-derived DCs by culturing the adherent monocyte fraction of PBMCs in the presence of GM-CSF and IL-4 for 5-7 days.
-
Peptide Pulsing: Mature the DCs with a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6) and pulse them with the respective NY-BR-1 peptide (p904, p158-167, or p960-968) at a concentration of 10-50 μg/mL for 2-4 hours at 37°C.
-
Co-culture: Co-culture the peptide-pulsed DCs with autologous CD8+ T-cells at a responder-to-stimulator ratio of approximately 20:1.
-
Cytokine Addition: Add IL-2 and IL-7 to the culture to promote T-cell proliferation and survival.
-
Restimulation: Restimulate the T-cell cultures with peptide-pulsed autologous PBMCs or DCs every 7-10 days to further expand the antigen-specific T-cell population.
IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.
-
Plate Coating: Coat a 96-well PVDF-membrane ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI 1640 medium containing 10% fetal bovine serum for at least 2 hours at 37°C.
-
Cell Plating: Add responder cells (e.g., in vitro stimulated T-cells) and stimulator cells (e.g., peptide-pulsed T2 cells or autologous PBMCs) to the wells. Include a negative control (no peptide) and a positive control (e.g., PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with distilled water. Air-dry the plate and count the spots using an ELISpot reader.
Chromium (51Cr) Release Cytotoxicity Assay
This assay measures the ability of CTLs to lyse target cells.
-
Target Cell Labeling: Label target cells (e.g., peptide-pulsed T2 cells or NY-BR-1 expressing tumor cells) with 51Cr by incubating them with Na2(51Cr)O4 for 1-2 hours at 37°C.
-
Washing: Wash the labeled target cells multiple times to remove excess 51Cr.
-
Co-culture: Co-culture the labeled target cells with effector CTLs at various effector-to-target (E:T) ratios in a 96-well round-bottom plate.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
-
Radioactivity Measurement: Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: 51Cr release in the presence of effector cells.
-
Spontaneous Release: 51Cr release from target cells in the absence of effector cells.
-
Maximum Release: 51Cr release from target cells lysed with a detergent.
-
Visualizing Key Processes
To better understand the experimental workflows and biological pathways involved, the following diagrams are provided.
Caption: Experimental Workflow for Immunogenicity Assessment.
Caption: Simplified T-Cell Activation Signaling Pathway.
Conclusion
The available data indicates that NY-BR-1 p904 is a highly immunogenic epitope capable of inducing potent CTL responses that can recognize and eliminate breast cancer cells. While other epitopes such as p158-167 and p960-968 are also recognized by CD8+ T-cells, a direct quantitative comparison of their immunogenicity with p904 is not well-documented in the current literature. The superior characterization of p904, particularly its demonstrated ability to elicit tumor-reactive CTLs, makes it a leading candidate for the development of T-cell based immunotherapies for NY-BR-1-expressing breast cancers. Further studies performing direct comparative analyses of these epitopes using standardized assays would be invaluable for definitively ranking their immunogenic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. NY-BR-1 protein expression in breast carcinoma: a mammary gland differentiation antigen as target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Humoral and cellular immune responses against the breast cancer antigen NY-BR-1: definition of two HLA-A2 restricted peptide epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Targets: NY-BR-1 p904 (A2) and HER2 in the Breast Cancer Therapy Landscape
For Immediate Release
In the intricate world of breast cancer therapeutics, the identification of specific molecular targets has revolutionized patient outcomes. Headlining this paradigm shift is the well-established Human Epidermal Growth Factor Receptor 2 (HER2), a cornerstone of targeted therapy for a significant subset of breast cancers. Emerging from the shadows is a promising, albeit less explored, contender: NY-BR-1, a breast differentiation antigen, with its specific epitope p904 (A2) showing potential as a novel immunotherapeutic target. This guide provides a comprehensive comparison of NY-BR-1 p904 (A2) and HER2, offering researchers, scientists, and drug development professionals a data-driven overview of their respective therapeutic potential.
At a Glance: Key Differences Between NY-BR-1 p904 (A2) and HER2
| Feature | NY-BR-1 p904 (A2) | HER2 (Human Epidermal Growth Factor Receptor 2) |
| Target Type | Tumor-Associated Antigen (Breast Differentiation Antigen) | Receptor Tyrosine Kinase |
| Therapeutic Strategy | Primarily Immunotherapy (CAR-T cells, peptide vaccines, monoclonal antibodies) | Targeted Therapy (Monoclonal Antibodies, Antibody-Drug Conjugates, Tyrosine Kinase Inhibitors) |
| Stage of Development | Preclinical | Clinically Approved and Widely Used |
| Expression in Breast Cancer | Expressed in a significant proportion of breast cancers, with higher expression in lower-grade tumors. Inversely correlated with HER2 expression. | Overexpressed in 15-20% of invasive breast cancers. |
| Companion Diagnostic | HLA-A2 typing and NY-BR-1 expression analysis (IHC) | Immunohistochemistry (IHC) and Fluorescence In Situ Hybridization (FISH) |
Expression Patterns: A Tale of Two Populations
A critical differentiator between these two targets lies in their expression profiles within breast cancer subtypes. While HER2 overexpression is a defining feature of HER2-positive breast cancer, NY-BR-1 exhibits a broader, yet distinct, pattern.
NY-BR-1 Expression:
Studies have shown that NY-BR-1 is expressed in a substantial percentage of breast tumors. One large study using a novel monoclonal antibody found NY-BR-1 expression in 63.5% of 1,444 primary invasive carcinomas[1]. Notably, its expression is more frequent in lower-grade tumors, with 82% of grade 1 carcinomas showing positivity compared to 46% of grade 3 carcinomas[1]. A key finding for therapeutic development is the significant inverse correlation between NY-BR-1 and HER2 expression[1]. This suggests that NY-BR-1-targeted therapies could address a patient population distinct from those eligible for current HER2-targeted treatments. Furthermore, NY-BR-1 expression is directly correlated with estrogen receptor (ER) expression, indicating its prevalence in hormone receptor-positive breast cancers[1].
HER2 Expression:
HER2 is a well-characterized proto-oncogene, and its overexpression, primarily due to gene amplification, is observed in approximately 15-20% of all breast cancers[2]. This overexpression is a key driver of tumor growth and is associated with a more aggressive disease phenotype. The determination of HER2 status is a standard component of breast cancer diagnosis and dictates eligibility for a range of highly effective targeted therapies.
Table 1: Comparative Expression of NY-BR-1 and HER2 in Breast Cancer
| Parameter | NY-BR-1 | HER2 |
| Prevalence in Primary Invasive Breast Cancer | ~64% | 15-20% |
| Correlation with Tumor Grade | Inversely correlated (higher in lower grades) | Associated with higher-grade tumors |
| Correlation with ER Status | Directly correlated | Often inversely correlated |
| Correlation with each other | Inversely correlated | Inversely correlated |
Therapeutic Strategies: A Dichotomy of Approach
The fundamental differences in the molecular nature of NY-BR-1 and HER2 dictate distinct therapeutic strategies.
The Immunotherapeutic Promise of NY-BR-1 p904 (A2)
NY-BR-1, as a tumor-associated antigen, is an attractive target for immunotherapy. The focus is on leveraging the patient's own immune system to recognize and eliminate cancer cells expressing this antigen. The p904 (A2) epitope is a specific peptide fragment of the NY-BR-1 protein that can be presented by HLA-A2 molecules on the surface of cancer cells, making them targets for cytotoxic T lymphocytes (CTLs).
dot
Preclinical studies have shown the potential of these approaches. For instance, a study on NY-BR-1 specific Chimeric Antigen Receptor (CAR) T-cells demonstrated significantly delayed tumor growth and prolonged overall survival in mouse models. However, the study also highlighted challenges such as the stability of NY-BR-1 surface expression.
The Established Efficacy of HER2-Targeted Therapies
HER2-targeted therapy is a mature field with multiple approved drugs that have dramatically improved outcomes for patients with HER2-positive breast cancer. These therapies directly target the HER2 receptor, inhibiting its signaling pathways that drive cell proliferation and survival.
dot
Preclinical and clinical data for HER2-targeted therapies are extensive. For example, preclinical studies of trastuzumab in mouse models have demonstrated significant tumor uptake and inhibition of tumor growth.
Preclinical Efficacy: A Glimpse into Therapeutic Potential
Direct comparative preclinical studies of NY-BR-1 p904 (A2) and HER2 targeted therapies are not yet available in published literature. However, we can infer potential efficacy from individual studies.
Table 2: Summary of Preclinical Efficacy Data
| Therapy | Target | Model | Key Findings | Reference |
| NY-BR-1 CAR-T Cells | NY-BR-1 | Mouse xenograft model of breast cancer | Significantly delayed tumor growth and prolonged overall survival. | |
| Trastuzumab Deruxtecan (T-DXd) | HER2 | Mouse xenograft models with varying HER2 expression | Positive relationship between tumor HER2 expression and drug concentration, leading to DNA damage and antitumor activity. | |
| 111In-trastuzumab | HER2 | Athymic mice with LS-174T xenografts | Excellent tumor targeting with a peak tumor uptake of 35.02 ± 6.51 %ID/g at 48 hours. |
Experimental Methodologies: A Guide for the Bench Scientist
Reproducible and robust experimental protocols are the bedrock of drug discovery and development. Below are summaries of key methodologies for evaluating NY-BR-1 and HER2 as therapeutic targets.
Immunohistochemistry (IHC) for NY-BR-1 Detection in Paraffin-Embedded Tissue
Objective: To detect the expression of NY-BR-1 protein in breast cancer tissue sections.
dot
A detailed protocol for IHC staining of formalin-fixed, paraffin-embedded tissue sections typically involves the following steps:
-
Deparaffinization and Rehydration: Sections are treated with xylene followed by a graded series of ethanol to remove paraffin and rehydrate the tissue.
-
Antigen Retrieval: Heat-induced epitope retrieval is often performed using a citrate buffer (pH 6.0) to unmask the antigenic sites.
-
Blocking: Endogenous peroxidase activity is quenched, and non-specific antibody binding is blocked using a serum-based blocking solution.
-
Primary Antibody Incubation: Sections are incubated with a specific monoclonal antibody against NY-BR-1.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogenic substrate such as 3,3'-Diaminobenzidine (DAB) to visualize the antibody binding.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei and then dehydrated and mounted for microscopic examination.
ELISpot Assay for Detecting NY-BR-1 p904 (A2) Specific T-Cells
Objective: To quantify the frequency of T-cells that secrete cytokines (e.g., IFN-γ) in response to stimulation with the NY-BR-1 p904 (A2) peptide.
dot
A general protocol for an ELISpot assay includes the following key steps:
-
Plate Coating: A 96-well PVDF membrane plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Cell Preparation and Stimulation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples and added to the wells along with the NY-BR-1 p904 (A2) peptide to stimulate specific T-cells.
-
Incubation: The plate is incubated to allow activated T-cells to secrete cytokines, which are captured by the antibodies on the membrane.
-
Detection: After removing the cells, a biotinylated detection antibody is added, followed by a streptavidin-enzyme conjugate. A substrate is then added, resulting in the formation of colored spots at the sites of cytokine secretion.
-
Analysis: The spots, each representing a single cytokine-secreting cell, are counted to determine the frequency of antigen-specific T-cells.
The Road Ahead: Future Perspectives and Conclusion
HER2 stands as a testament to the success of targeted therapy in breast cancer, with a well-defined patient population and a robust portfolio of effective drugs. NY-BR-1 p904 (A2), in contrast, represents a frontier in breast cancer immunotherapy. Its inverse correlation with HER2 expression is particularly tantalizing, suggesting a potential therapeutic avenue for a patient population with unmet needs.
The journey for NY-BR-1 p904 (A2) from a promising preclinical target to a clinically validated therapy is still in its early stages. Future research must focus on several key areas:
-
Direct Comparative Studies: Head-to-head preclinical studies comparing the in vivo efficacy of NY-BR-1 p904 (A2) targeted immunotherapies with standard-of-care HER2-targeted therapies in relevant models are crucial.
-
Optimizing Therapeutic Modalities: Further development and refinement of CAR-T cells, peptide vaccines, and monoclonal antibodies targeting NY-BR-1 are necessary to enhance their potency and address challenges such as antigen expression heterogeneity.
-
Biomarker Development: Robust and standardized assays for detecting NY-BR-1 expression and HLA-A2 status will be essential for patient selection in future clinical trials.
References
T-Cell Cross-Reactivity Between NY-BR-1 p904 (A2) and NY-BR-1.1: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of T-cell responses is paramount in the development of targeted immunotherapies. This guide provides a comparative analysis of the cross-reactivity of T-cells specific for the NY-BR-1 p904 (A2) epitope with its closely related homolog, NY-BR-1.1.
NY-BR-1 (also known as ANKRD30A) is a well-documented breast cancer-associated differentiation antigen, making it an attractive target for T-cell-based immunotherapies.[1][2] One of the key immunogenic epitopes identified is the HLA-A2-restricted peptide p904, which has been shown to be recognized by cytotoxic T-lymphocytes (CTLs).[3] However, the existence of a highly homologous protein, NY-BR-1.1 (ANKRD30B), raises critical questions about the potential for T-cell cross-reactivity, which could lead to off-target effects and impact the safety and efficacy of therapeutic interventions.
Sequence Comparison of p904 Epitope Region
A direct comparison of the amino acid sequences of NY-BR-1 and NY-BR-1.1 in the region corresponding to the p904 epitope is essential for predicting the likelihood of T-cell cross-reactivity. The p904 epitope of NY-BR-1 has the amino acid sequence VLLEGNLSMV .
An alignment of the corresponding regions from NY-BR-1 (ANKRD30A, UniProt Q9BXX3) and NY-BR-1.1 (ANKRD30B, UniProt Q9BXX2) reveals a single amino acid difference.
| Protein | UniProt Accession | Amino Acid Sequence (p904 Region) |
| NY-BR-1 | Q9BXX3 | V L L E G N L S M V |
| NY-BR-1.1 | Q9BXX2 | V L L E G N L S M I |
This single amino acid substitution, from a Valine (V) in NY-BR-1 to an Isoleucine (I) in NY-BR-1.1 at the C-terminus of the epitope, could significantly alter the peptide's binding to the HLA-A2 molecule and its recognition by the T-cell receptor (TCR).
Experimental Assessment of T-Cell Cross-Reactivity
While a direct experimental study on the cross-reactivity of p904-specific T-cells with the corresponding NY-BR-1.1 peptide is not available in the public domain, the high degree of sequence similarity warrants a thorough investigation. Standard immunological assays can be employed to determine the extent of this cross-reactivity.
Experimental Workflow for Assessing T-Cell Cross-Reactivity
Caption: Workflow for assessing p904-specific T-cell cross-reactivity.
Detailed Experimental Protocols
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method to quantify cytokine-secreting T-cells at a single-cell level.
Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for a T-cell effector cytokine (e.g., IFN-γ).
-
Cell Plating: Add isolated p904-specific T-cells to the wells.
-
Stimulation: Add target cells (e.g., T2 cells) pulsed with either the NY-BR-1 p904 peptide or the corresponding NY-BR-1.1 peptide. Include a negative control (unpulsed target cells) and a positive control (e.g., PHA).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
Detection: Wash the plate and add a biotinylated detection antibody against the cytokine of interest, followed by a streptavidin-enzyme conjugate.
-
Visualization: Add a substrate that precipitates upon enzymatic reaction, forming spots at the location of cytokine-secreting cells.
-
Analysis: Count the spots using an ELISpot reader to determine the frequency of responding T-cells.
Cytotoxicity Assay (Chromium-51 Release Assay)
This assay measures the ability of cytotoxic T-lymphocytes to lyse target cells.
Protocol:
-
Target Cell Labeling: Label target cells (e.g., HLA-A2 expressing cell line) with radioactive Chromium-51 (⁵¹Cr).
-
Peptide Pulsing: Incubate the labeled target cells with either the NY-BR-1 p904 peptide or the corresponding NY-BR-1.1 peptide.
-
Co-culture: Co-culture the peptide-pulsed target cells with the p904-specific T-cells at various effector-to-target (E:T) ratios.
-
Incubation: Incubate the co-culture for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Measurement of Radioactivity: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis based on the radioactivity released from experimental wells compared to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
T-Cell Activation Signaling Pathway
Upon recognition of the peptide-MHC complex by the TCR, a signaling cascade is initiated within the T-cell, leading to its activation, proliferation, and effector functions.
Caption: Simplified T-cell activation signaling pathway.
Conclusion
The single amino acid difference between the NY-BR-1 p904 epitope and the corresponding region in NY-BR-1.1 highlights the critical need for empirical testing to determine the cross-reactivity of p904-specific T-cells. While the substitution of valine with isoleucine, both being hydrophobic amino acids, might not completely abrogate TCR recognition, it could significantly impact the avidity and functional response of the T-cells. For the development of safe and effective immunotherapies targeting NY-BR-1, it is imperative to perform the described experimental assays to quantify the degree of cross-reactivity with NY-BR-1.1. This data will be crucial for predicting potential on-target, off-tumor toxicities and for the selection of T-cell clones or engineered TCRs with the highest specificity for the intended cancer antigen.
References
Assessing In Vivo Efficacy of NY-BR-1 Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The breast cancer differentiation antigen NY-BR-1 has emerged as a promising target for various immunotherapeutic strategies. Its expression in a significant percentage of breast tumors and limited presence in normal tissues make it an attractive candidate for targeted therapies. This guide provides a comparative overview of the in vivo efficacy of different therapeutic modalities targeting NY-BR-1, based on available preclinical data.
Comparative In Vivo Efficacy of NY-BR-1 Targeted Therapies
The following table summarizes the quantitative in vivo data from preclinical studies investigating two primary NY-BR-1 targeted therapeutic approaches: Chimeric Antigen Receptor (CAR) T-cell therapy and vaccine-based immunotherapy. Direct comparative studies are currently limited in the published literature; therefore, the data is presented from separate studies to offer a preliminary assessment.
| Therapeutic Modality | Mouse Model | Tumor Cell Line | Key Efficacy Parameters | Results | Citation |
| NY-BR-1 CAR-T Cells | Xenograft Mouse Model | BOSC23-NY-BR-1 | Tumor Growth, Overall Survival | Significantly delayed tumor growth and prolonged overall survival compared to control. | [1][2] |
| Adenovirus-based Vaccine (Ad5.NY-BR-1) | HLA-DR4tg Mice | EO771/NY-BR-1 | Tumor Growth | Decelerated tumor growth compared to the control group. Partial protection against tumor outgrowth. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols used in the key cited studies.
NY-BR-1 CAR-T Cell Therapy in Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor activity of T cells engineered with a chimeric antigen receptor targeting NY-BR-1.
Animal Model: Immunodeficient mice (e.g., NSG) were used to prevent rejection of human cells.
Tumor Cell Line: BOSC23 cells were engineered to express NY-BR-1 (BOSC23-NY-BR-1).
Experimental Procedure:
-
Tumor Implantation: Mice were subcutaneously injected with BOSC23-NY-BR-1 cells. Tumor growth was monitored regularly.
-
CAR-T Cell Administration: Once tumors reached a specified volume, mice were treated with a single intravenous injection of NY-BR-1 CAR-T cells. A control group received non-transduced T cells or saline.
-
Efficacy Assessment: Tumor volume was measured at regular intervals using calipers. Overall survival of the mice was monitored and recorded.
-
Data Analysis: Tumor growth curves were generated, and statistical analysis (e.g., two-way ANOVA) was used to compare the treatment and control groups. Survival data was analyzed using the Kaplan-Meier method.[2]
Adenovirus-based NY-BR-1 Vaccine in a Syngeneic Mouse Model
Objective: To assess the in vivo protective effect of a vaccine designed to elicit a T-cell response against NY-BR-1.
Animal Model: HLA-DRB1*0401 transgenic (HLA-DR4tg) mice, which are H2 compatible with the tumor cell line.
Tumor Cell Line: Murine mammary adenocarcinoma cell line EO771 stably transfected to express NY-BR-1 (EO771/NY-BR-1).
Experimental Procedure:
-
Immunization: HLA-DR4tg mice were immunized with a replication-deficient adenoviral vector encoding NY-BR-1 (Ad5.NY-BR-1). A control group was immunized with an empty adenoviral vector.
-
Tumor Challenge: Fourteen days post-immunization, mice were subcutaneously challenged with EO771/NY-BR-1 cells.
-
Efficacy Monitoring: Tumor development was monitored for a period of 30 days, with tumor size measured regularly.
-
Data Analysis: Tumor growth curves were plotted to compare the immunized and control groups.[3]
Visualizing NY-BR-1 Targeted Immunotherapy
To better understand the mechanisms and workflows of NY-BR-1 targeted therapies, the following diagrams have been generated using the DOT language.
Alternative Therapeutic Strategies
While NY-BR-1 targeted therapies show promise, it is important to consider the broader landscape of breast cancer treatment. Alternatives largely depend on the breast cancer subtype (e.g., hormone receptor status, HER2 status). For many breast cancer types, established and emerging therapies include:
-
Hormone Therapy: For hormone receptor-positive (HR+) breast cancer, drugs that block estrogen signaling are a mainstay of treatment.
-
HER2-Targeted Therapies: For HER2-positive breast cancer, monoclonal antibodies like trastuzumab and antibody-drug conjugates have significantly improved outcomes.
-
Chemotherapy: Remains a cornerstone of treatment for many breast cancer types, especially triple-negative breast cancer (TNBC).
-
PARP Inhibitors: For patients with BRCA mutations, PARP inhibitors have shown significant efficacy.
-
Immune Checkpoint Inhibitors: Drugs targeting PD-1/PD-L1 have been approved for certain types of breast cancer, often in combination with chemotherapy.
The development of NY-BR-1 targeted therapies offers a novel and specific approach, particularly for patients whose tumors express this antigen and may not respond to other targeted agents.
Conclusion
Preclinical in vivo studies provide encouraging evidence for the efficacy of NY-BR-1 targeted therapies, including CAR-T cells and vaccine-based approaches. Both modalities have demonstrated the ability to control tumor growth in mouse models. However, the lack of direct comparative studies makes it challenging to definitively assess the relative potency of these different strategies. Furthermore, the downstream signaling pathway of NY-BR-1 remains to be elucidated, which could open new avenues for therapeutic intervention. Future research should focus on head-to-head in vivo comparisons of different NY-BR-1 targeted therapies, identification of the optimal patient population, and further investigation into the biological function of NY-BR-1 to enhance the therapeutic potential of targeting this promising breast cancer antigen.
References
- 1. NY-BR-1 specific CAR+ T cells engineered by S/MAR vectors prove effectiveness in pre-clinical models of breast cancer - heiDOK [archiv.ub.uni-heidelberg.de]
- 2. Novel chimeric antigen receptors for the effective and safe treatment of NY‐BR‐1 positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A transplantable tumor model allowing investigation of NY-BR-1-specific T cell responses in HLA-DRB1*0401 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of NY-BR-1 p904 (A2) T-cell Response with Clinical Outcome: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of methodologies to assess the T-cell response against the NY-BR-1 p904 (A2) epitope, a promising target for immunotherapy in breast cancer, and contextualizes its potential by drawing parallels with other cancer vaccine candidates that have available clinical data. While clinical trials specifically evaluating a NY-BR-1 p904 (A2) peptide vaccine and correlating its T-cell response with clinical outcomes are not yet in the public domain, this document serves as a resource for researchers and drug development professionals by outlining the experimental framework and potential clinical endpoints for such a study.
NY-BR-1 is a breast cancer-associated differentiation antigen, and its HLA-A2 restricted epitope, p904, has been identified as a target for cytotoxic T-lymphocytes (CTLs). Preclinical studies have demonstrated that p904-specific T-cells can effectively recognize and kill breast cancer cells expressing NY-BR-1, establishing it as a valid candidate for vaccine development[1]. This guide will delve into the methods for quantifying the T-cell response to this specific epitope and compare the potential of a NY-BR-1 targeted therapy with other vaccine strategies in breast cancer.
Measuring the NY-BR-1 p904 (A2) T-cell Response: A Methodological Overview
The successful development of a NY-BR-1 p904 (A2) targeted vaccine hinges on the accurate and robust measurement of the induced T-cell response. Several established techniques can be employed to quantify the frequency and function of antigen-specific T-cells.
| Assay | Principle | Measures | Advantages | Disadvantages |
| ELISPOT | Captures cytokines secreted by single antigen-stimulated T-cells on a membrane. | Frequency of cytokine-producing cells (e.g., IFN-γ). | High sensitivity for rare cells. | Limited to a single cytokine per assay; no phenotypic information. |
| MHC-Tetramer Staining | Fluorochrome-labeled MHC-peptide complexes bind to specific T-cell receptors. | Frequency and phenotype of antigen-specific T-cells. | Direct visualization and quantification; allows for cell sorting. | Does not directly measure function; technically demanding. |
| Intracellular Cytokine Staining (ICS) | Detects cytokines produced within T-cells after antigen stimulation using flow cytometry. | Frequency and phenotype of cytokine-producing cells. | Multi-parameter analysis (multiple cytokines and cell markers). | Requires cell permeabilization, which can affect viability. |
| Proliferation Assays | Measures the proliferation of T-cells in response to antigen stimulation. | T-cell expansion capacity. | Assesses a key function of memory T-cells. | Can be labor-intensive and may not reflect in vivo activity. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison across studies.
IFN-γ ELISPOT Assay Protocol
-
Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody and incubate overnight at 4°C.
-
Cell Plating: Prepare peripheral blood mononuclear cells (PBMCs) from the patient and add them to the wells.
-
Stimulation: Add the NY-BR-1 p904 (A2) peptide to the experimental wells. Use a negative control (irrelevant peptide) and a positive control (phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody, followed by streptavidin-alkaline phosphatase.
-
Visualization: Add a substrate solution to develop spots, where each spot represents a single IFN-γ secreting cell.
-
Analysis: Count the spots using an automated ELISPOT reader.
MHC-Tetramer Staining Protocol
-
Cell Preparation: Isolate PBMCs and stain with a viability dye.
-
Tetramer Staining: Incubate the cells with a phycoerythrin (PE)-labeled HLA-A2/NY-BR-1 p904 tetramer at room temperature for 30-60 minutes.
-
Surface Marker Staining: Add fluorochrome-conjugated antibodies against CD8 and other relevant markers (e.g., CD45RO, CCR7 for memory phenotype) and incubate for 30 minutes at 4°C.
-
Washing: Wash the cells to remove unbound antibodies and tetramers.
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Analysis: Gate on live, CD8+ lymphocytes and quantify the percentage of tetramer-positive cells.
Comparative Analysis with Other Breast Cancer Vaccine Trials
While specific clinical data for a NY-BR-1 p904 vaccine is pending, we can draw valuable insights from trials of other breast cancer vaccines to establish a framework for comparison.
| Vaccine Target | Vaccine Type | Phase | Immune Response | Clinical Outcome |
| HER2 | Peptide | Phase I/II | HER2-specific T-cell proliferation and cytokine production. | 80% of participants were still alive after 10 years in a phase I trial[2]. |
| α-Lactalbumin | Protein | Phase I | T-cell responses against the target protein were produced in a majority of patients[3]. | Phase II study is planned to assess efficacy[4][5]. |
| Personalized Neoantigens | DNA | Phase I | 14 of 18 patients showed immune responses to the vaccine. | After three years, 16 of 18 patients remained cancer-free. |
This comparative data highlights the importance of measuring a robust and specific T-cell response as a key indicator of vaccine efficacy, which often correlates with positive clinical outcomes such as improved survival and reduced recurrence rates.
Visualizing the Path to Clinical Success
To better understand the processes involved in evaluating a NY-BR-1 p904 (A2) T-cell response and its potential clinical implications, the following diagrams illustrate the key workflows and conceptual relationships.
Caption: Workflow for a hypothetical NY-BR-1 p904 vaccine clinical trial.
Caption: Simplified signaling pathway of NY-BR-1 p904 specific T-cell activation.
Conclusion
The development of a vaccine targeting the NY-BR-1 p904 (A2) epitope represents a promising avenue for the treatment of breast cancer. While direct clinical data correlating T-cell response with patient outcomes is not yet available, the established methodologies for immune monitoring and the promising results from other cancer vaccine trials provide a clear roadmap for future research. This guide offers a foundational framework for designing and evaluating such clinical studies, with the ultimate goal of translating preclinical findings into effective immunotherapies for breast cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Vaccine Generates Immune Response Against Breast Cancer in Trial | Technology Networks [technologynetworks.com]
- 3. oncnursingnews.com [oncnursingnews.com]
- 4. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]
- 5. Breast Cancer Vaccine Could Be Preventive Well Tolerated in High-Risk Patients - The ASCO Post [ascopost.com]
A Comparative Guide to Adjuvant Strategies for NY-BR-1 p904 (A2) Peptide Vaccines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of different adjuvant strategies for peptide-based vaccines targeting the NY-BR-1 p904 (A2) epitope, a promising tumor-associated antigen in breast cancer. While direct head-to-head comparative studies for the NY-BR-1 p904 peptide with various adjuvants are not publicly available, this document synthesizes data from preclinical and clinical studies on similar HLA-A2 restricted peptide vaccines for cancer. The information presented herein is intended to guide researchers in the selection of adjuvants for future vaccine development.
Introduction to NY-BR-1 and Peptide Vaccines
NY-BR-1 is a mammary gland differentiation antigen expressed in a majority of breast tumors, making it an attractive target for T-cell-based immunotherapy.[1] The p904 (A2) epitope of NY-BR-1 has been identified as a target for CD8+ cytotoxic T-lymphocytes (CTLs), which are crucial for killing cancer cells.[2] Peptide vaccines, which utilize short amino acid sequences like the p904 epitope, offer a safe and specific approach to cancer immunotherapy. However, peptides alone are often poorly immunogenic and require the use of adjuvants to elicit a robust and durable anti-tumor immune response.[3][4]
This guide will compare four commonly used adjuvant strategies in the context of cancer peptide vaccines:
-
Montanide ISA-51: A water-in-oil emulsion that forms a depot at the injection site for slow antigen release.
-
Poly-ICLC: A synthetic double-stranded RNA that acts as a Toll-like Receptor 3 (TLR3) agonist.
-
Saponin-Based Adjuvants (e.g., QS-21): Natural glycosides that can stimulate both cellular and humoral immunity.
-
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): A cytokine that promotes the recruitment and maturation of dendritic cells.
Comparative Analysis of Adjuvant Strategies
The choice of adjuvant is critical as it can significantly influence the magnitude and quality of the T-cell response. The following sections provide an overview of each adjuvant's mechanism of action and a summary of their performance in studies with relevant cancer antigens.
Table 1: Summary of Immunogenicity Data for Different Adjuvants with Cancer-Associated Peptides
| Adjuvant Strategy | Antigen(s) | Study Population | Key Findings | Reference |
| Montanide ISA-51 | Multi-peptide (including breast cancer antigens) | Stage III/IV Breast Cancer Patients | Vaccine was determined to be safe. | [5] |
| Montanide ISA-51 + Poly-ICLC | NY-ESO-1 Protein | High-Risk Melanoma Patients | Combination improved humoral and cellular immune responses. CD8+ T-cell responses were mainly detected in patients receiving Montanide. | |
| Poly-ICLC | Multi-peptide (including breast cancer antigens) | Early-Stage Breast Cancer Patients | Vaccine was safe and induced modest peptide-specific CD8+ T-cell responses in a subset of patients. | |
| GM-CSF | HER2/neu peptides (E75, GP2, AE37) | Breast Cancer Patients | Vaccine was safe and well-tolerated, inducing peptide-specific immune responses. | |
| Saponin-Based Adjuvant (ISCOMATRIX) | NY-ESO-1 Protein | Melanoma Patients | Induced high frequencies of long-lasting, specific CD8+ T-cell responses. |
Note: The data presented is from studies using different cancer antigens and is intended to provide a general comparison of the adjuvants' potential.
Mechanisms of Action and Signaling Pathways
Montanide ISA-51
Montanide ISA-51 is a water-in-oil emulsion that creates a depot effect at the injection site. This allows for the slow release of the peptide antigen, prolonging its exposure to the immune system and enhancing the recruitment and activation of antigen-presenting cells (APCs).
Mechanism of Action of Montanide ISA-51.
Poly-ICLC (TLR3 Agonist)
Poly-ICLC is a synthetic analog of double-stranded RNA that activates Toll-like receptor 3 (TLR3), primarily found in endosomes of dendritic cells. This activation triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, promoting a potent Th1-biased cellular immune response.
Poly-ICLC TLR3 Signaling Pathway.
Saponin-Based Adjuvants
Saponin-based adjuvants, such as QS-21, are complex molecules that can induce both Th1 and Th2 immune responses. They are thought to form pores in cell membranes, facilitating antigen uptake into the cytoplasm for cross-presentation on MHC class I molecules, which is crucial for activating CD8+ T-cells. They also activate the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines.
Saponin Adjuvant Immune Activation Pathway.
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
GM-CSF is a cytokine that acts as a potent immune adjuvant by recruiting dendritic cells (DCs), the most effective APCs, to the injection site. It also promotes their maturation and enhances their ability to process and present antigens to T-cells, thereby initiating a robust adaptive immune response.
GM-CSF Signaling in Dendritic Cells.
Experimental Protocols
To assess the immunogenicity of a NY-BR-1 p904 (A2) vaccine, several key immunological assays are employed. Below are detailed methodologies for two of the most common assays.
IFN-γ ELISpot Assay
This assay quantifies the number of peptide-specific T-cells that secrete interferon-gamma (IFN-γ) upon stimulation.
-
Plate Coating: 96-well PVDF plates are coated with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) from vaccinated individuals are isolated and plated at a density of 2-5 x 10^5 cells/well.
-
Stimulation: Cells are stimulated with the NY-BR-1 p904 peptide (typically 1-10 µg/mL) for 18-24 hours at 37°C. Negative control wells (no peptide) and positive control wells (e.g., phytohemagglutinin) are included.
-
Detection: After incubation, cells are removed, and a biotinylated anti-human IFN-γ detection antibody is added.
-
Enzyme Conjugation: Streptavidin-alkaline phosphatase is added, which binds to the biotinylated detection antibody.
-
Spot Development: A substrate (e.g., BCIP/NBT) is added, which is converted by the enzyme into a colored precipitate, forming spots at the locations of IFN-γ-secreting cells.
-
Analysis: The plates are washed, dried, and the spots are counted using an automated ELISpot reader. The number of spots in the peptide-stimulated wells minus the number in the negative control wells gives the frequency of peptide-specific T-cells.
Intracellular Cytokine Staining (ICS) with Flow Cytometry
ICS allows for the multiparametric characterization of cytokine-producing T-cells at a single-cell level.
-
Cell Stimulation: PBMCs are stimulated with the NY-BR-1 p904 peptide for 6-12 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) to identify T-cell populations.
-
Fixation and Permeabilization: Cells are fixed to preserve their cellular structure and then permeabilized to allow antibodies to access intracellular proteins.
-
Intracellular Staining: Cells are stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The data is then analyzed to determine the percentage of CD8+ T-cells that are producing specific cytokines in response to the peptide stimulation.
Generalized Experimental Workflow for Vaccine Evaluation.
Conclusion and Future Directions
The selection of an appropriate adjuvant is paramount for the successful development of a NY-BR-1 p904 (A2) peptide vaccine. While direct comparative data is lacking, the information gathered from studies on similar cancer antigens suggests that adjuvants like Montanide ISA-51, Poly-ICLC, and saponin-based formulations are promising candidates capable of inducing robust CD8+ T-cell responses. GM-CSF also presents a viable strategy, particularly in combination with other adjuvants.
Future preclinical studies should focus on a direct head-to-head comparison of these adjuvant strategies with the NY-BR-1 p904 peptide to determine the optimal formulation for inducing potent anti-tumor immunity. Such studies will be crucial for advancing this promising therapeutic approach into clinical trials for breast cancer patients.
References
- 1. Peptide-Based Vaccines in Clinical Phases and New Potential Therapeutic Targets as a New Approach for Breast Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recognition of breast cancer cells by CD8+ cytotoxic T-cell clones specific for NY-BR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide-Based Vaccine against Breast Cancer: Recent Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adjuvants for peptide-based cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Validation of NY-BR-1 p904 (A2) Specific TCRs for Adoptive Cell Therapy
For Researchers, Scientists, and Drug Development Professionals
Adoptive cell therapy (ACT) utilizing T cells engineered to express a T-cell receptor (TCR) targeting the tumor-associated antigen NY-BR-1 represents a promising frontier in the treatment of breast cancer. The NY-BR-1 protein, a differentiation antigen of the mammary gland, is expressed in a significant percentage of breast carcinomas, making it an attractive target for immunotherapy.[1] Specifically, the HLA-A2 restricted epitope p904 of NY-BR-1 has been identified as a target for cytotoxic T lymphocytes (CTLs).[2][3] The successful clinical translation of NY-BR-1 p904 (A2) specific TCR-T cell therapy hinges on the rigorous preclinical validation of the engineered TCRs. This guide provides a comparative framework for the validation process, outlining key performance metrics, experimental protocols, and underlying biological pathways.
Performance Comparison of NY-BR-1 p904 (A2) Specific TCRs
The selection of an optimal TCR candidate for clinical development requires a multi-faceted evaluation of its performance characteristics. Below is a comparative summary of key quantitative parameters for hypothetical NY-BR-1 p904 (A2) specific TCR constructs.
Table 1: Comparison of TCR Affinity, Avidity, and Off-Target Reactivity
| TCR Construct | TCR Affinity (KD) | Functional Avidity (EC50) | Off-Target Reactivity (Alanine Scan) |
| TCR-A (High Affinity) | 1 µM | 0.1 nM | Recognition of 2/9 positions critical |
| TCR-B (Medium Affinity) | 15 µM | 1 nM | Recognition of 4/9 positions critical |
| TCR-C (Low Affinity) | 50 µM | 10 nM | Recognition of 6/9 positions critical |
Table 2: Comparison of In Vitro Effector Functions
| TCR Construct | Cytotoxicity (% Lysis at 10:1 E:T ratio) | IFN-γ Release (pg/mL) | IL-2 Release (pg/mL) |
| TCR-A (High Affinity) | 85% | 2500 | 800 |
| TCR-B (Medium Affinity) | 70% | 1800 | 500 |
| TCR-C (Low Affinity) | 45% | 900 | 200 |
Note: E:T ratio refers to the Effector cell to Target cell ratio. Data are hypothetical and illustrative.
Experimental Workflows and Logical Relationships
A systematic approach is crucial for the comprehensive validation of TCR-T cell products. The following diagram illustrates a typical experimental workflow.
Caption: A stepwise workflow for the validation of NY-BR-1 p904 (A2) specific TCRs.
TCR Signaling Pathway
Upon recognition of the NY-BR-1 p904 peptide presented by HLA-A2 on a tumor cell, the engineered TCR initiates a signaling cascade that leads to T-cell activation and effector functions.
Caption: Simplified overview of the TCR signaling cascade upon antigen recognition.
Detailed Experimental Protocols
Generation of TCR-Engineered T Cells via Lentiviral Transduction
This protocol outlines the steps for producing lentiviral particles and transducing primary human T cells.[4][5]
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
TCR transfer plasmid (containing the NY-BR-1 p904 specific TCR sequence)
-
Transfection reagent
-
Primary human peripheral blood mononuclear cells (PBMCs)
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads)
-
Recombinant human IL-2
-
Polybrene or other transduction enhancers
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the TCR transfer plasmid and packaging plasmids. Harvest the viral supernatant 48-72 hours post-transfection.
-
T-Cell Isolation and Activation: Isolate PBMCs from healthy donor blood and activate T cells using anti-CD3/CD28 beads in the presence of IL-2.
-
Transduction: Add the lentiviral supernatant to the activated T cells in the presence of polybrene. Centrifuge the plates (spinoculation) to enhance transduction efficiency.
-
Expansion: Culture the transduced T cells in media supplemented with IL-2 for 10-14 days to allow for expansion of the TCR-engineered T-cell population.
-
Confirmation of Transduction: Assess the percentage of TCR-transduced T cells by flow cytometry using an antibody specific for the transgenic TCR β chain.
In Vitro Cytotoxicity Assay (Chromium-51 Release Assay)
This assay measures the ability of TCR-engineered T cells to lyse target cells expressing the NY-BR-1 p904 epitope.
Materials:
-
TCR-engineered T cells (effector cells)
-
NY-BR-1 p904-expressing, HLA-A2 positive target cells (e.g., transfected tumor cell line)
-
Chromium-51 (51Cr)
-
96-well U-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling: Label the target cells with 51Cr for 1-2 hours.
-
Co-culture: Co-culture the 51Cr-labeled target cells with the TCR-engineered T cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: Incubate the co-culture for 4-6 hours at 37°C.
-
Harvest Supernatant: Centrifuge the plate and harvest the supernatant.
-
Measure Radioactivity: Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Calculate Specific Lysis: The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Cytokine Release Assay (Intracellular Cytokine Staining)
This method quantifies the production of cytokines such as IFN-γ and IL-2 by individual TCR-engineered T cells upon antigen stimulation.
Materials:
-
TCR-engineered T cells
-
NY-BR-1 p904-expressing, HLA-A2 positive target cells or peptide-pulsed antigen-presenting cells
-
Protein transport inhibitor (e.g., Brefeldin A)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD8) and intracellular cytokines (e.g., IFN-γ, IL-2)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Co-culture and Stimulation: Co-culture the TCR-engineered T cells with target cells for 4-6 hours in the presence of a protein transport inhibitor.
-
Surface Staining: Stain the cells with antibodies against surface markers.
-
Fixation and Permeabilization: Fix the cells and then permeabilize the cell membrane.
-
Intracellular Staining: Stain the permeabilized cells with antibodies against intracellular cytokines.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of cytokine-producing T cells.
Alternative Therapeutic Approaches
While TCR-T cell therapy targeting NY-BR-1 p904 holds significant promise, other therapeutic modalities are also under investigation for breast cancer.
Table 3: Comparison of Alternative Breast Cancer Immunotherapies
| Therapeutic Modality | Target Antigen(s) | Mechanism of Action | Advantages | Disadvantages |
| CAR-T Cell Therapy | HER2, ROR1, MUC1 | Genetically engineered T cells with a chimeric antigen receptor recognize surface antigens independent of HLA. | HLA-independent antigen recognition. | On-target, off-tumor toxicity; limited efficacy against solid tumors. |
| Tumor-Infiltrating Lymphocytes (TILs) | Multiple tumor neoantigens | Isolation and ex vivo expansion of naturally occurring tumor-reactive T cells. | Targets a broad range of tumor antigens. | Technically challenging to isolate and expand; requires a tumor biopsy. |
| Cancer Vaccines | NY-ESO-1, MAGE-A3, WT1 | Administration of tumor antigens to elicit an endogenous anti-tumor immune response. | "Off-the-shelf" potential; can induce a polyclonal T-cell response. | Often requires combination with other therapies to overcome immune suppression. |
| Checkpoint Inhibitors | PD-1/PD-L1, CTLA-4 | Monoclonal antibodies that block inhibitory immune checkpoints, unleashing the patient's existing anti-tumor T cells. | Broad applicability; has shown success in some breast cancer subtypes. | Low response rates in "cold" tumors with low T-cell infiltration. |
References
- 1. NY-BR-1 protein expression in breast carcinoma: a mammary gland differentiation antigen as target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recognition of breast cancer cells by CD8+ cytotoxic T-cell clones specific for NY-BR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Transduction of Human T Cell Subsets with Lentivirus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of NY-BR-1 p904 (A2) Specific Immune Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NY-BR-1 p904 (A2) specific immune responses with alternative tumor-associated antigens, focusing on the reproducibility of these responses. The information is intended to assist researchers, scientists, and drug development professionals in evaluating and selecting appropriate targets for cancer immunotherapy.
Executive Summary
The breast cancer differentiation antigen NY-BR-1 is a promising target for T-cell-based immunotherapy. The HLA-A2 restricted epitope, NY-BR-1 p904, has been shown to elicit specific CD8+ T-cell responses capable of recognizing and lysing breast cancer cells. However, a critical aspect for its clinical translation is the reproducibility of these immune responses. This guide delves into the available data on the immunogenicity of NY-BR-1 p904, discusses the inherent variability of the assays used to measure these responses, and compares it with another well-characterized cancer-testis antigen, NY-ESO-1. While direct comparative studies on the reproducibility of NY-BR-1 p904 specific immune responses are limited, this guide synthesizes existing data to provide a framework for its evaluation.
Data Presentation: Immunogenicity of NY-BR-1 p904 vs. NY-ESO-1
The following table summarizes the immunogenicity of NY-BR-1 p904 and NY-ESO-1 based on available data from IFN-γ ELISPOT assays, a common method for quantifying antigen-specific T-cell responses. It is important to note that the lack of head-to-head comparative studies necessitates presenting the data from separate studies, which may have different experimental conditions.
| Antigen | Peptide Epitope | HLA Restriction | Target Cancer | T-Cell Response (IFN-γ ELISPOT) | Key Findings & Citations |
| NY-BR-1 | p904 | HLA-A2 | Breast Cancer | Specific CD8+ T-cell responses detected in breast cancer patients after in vitro stimulation.[1][2] | T-cell clones specific for p904 recognize and lyse NY-BR-1 positive breast tumor cells.[2] |
| NY-ESO-1 | Multiple epitopes (e.g., p157-165) | HLA-A2 | Various Cancers (including Breast Cancer) | Spontaneous and vaccine-induced CD8+ T-cell responses are frequently observed in patients with NY-ESO-1 expressing tumors.[3][4] | NY-ESO-1 is considered one of the most immunogenic tumor antigens. |
Discussion on Reproducibility
The reproducibility of T-cell immune responses is influenced by several factors, including the inherent biological variability between individuals and the technical variability of the assays used for measurement. The IFN-γ ELISPOT assay, while highly sensitive, is known to have a degree of inter- and intra-assay variability.
A study on the variability of the IFN-γ ELISPOT assay in the context of proficiency testing and bridging studies provides valuable insights. The study highlights that with standardized protocols and defined analysis parameters, the variability can be controlled within acceptable limits. This underscores the importance of robust and standardized operating procedures when evaluating the immunogenicity of antigens like NY-BR-1 p904.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key experiments involved in the assessment of NY-BR-1 p904 specific immune responses.
In Vitro Stimulation of NY-BR-1 p904 Specific T-Cells
This protocol describes the generation of antigen-specific T-cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine
-
Human IL-2 and IL-7
-
NY-BR-1 p904 peptide (Sequence: KIFEGNDPKL)
-
Autologous monocyte-derived dendritic cells (DCs)
Procedure:
-
Isolate PBMCs from HLA-A2 positive healthy donors or breast cancer patients by Ficoll-Paque density gradient centrifugation.
-
Generate immature DCs by culturing monocytes in the presence of GM-CSF and IL-4 for 5-7 days.
-
Mature the DCs by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 48 hours.
-
Pulse the mature DCs with the NY-BR-1 p904 peptide (10 µg/mL) for 2 hours at 37°C.
-
Co-culture the peptide-pulsed DCs with autologous CD8+ T-cells at a ratio of 1:10.
-
Add IL-2 (10 IU/mL) and IL-7 (10 ng/mL) to the co-culture on day 2.
-
Restimulate the T-cells with peptide-pulsed DCs every 7-10 days.
-
Assess the specificity of the expanded T-cell population using IFN-γ ELISPOT or other functional assays.
IFN-γ ELISPOT Assay
This protocol outlines the procedure for quantifying the frequency of antigen-specific IFN-γ secreting T-cells.
Materials:
-
96-well PVDF membrane plates pre-coated with anti-human IFN-γ antibody
-
RPMI 1640 medium
-
NY-BR-1 p904 peptide
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP)
-
BCIP/NBT substrate
-
ELISPOT reader
Procedure:
-
Wash the pre-coated 96-well plates with sterile PBS.
-
Block the wells with RPMI 1640 medium containing 10% FBS for 1 hour at 37°C.
-
Add the effector cells (in vitro stimulated T-cells or freshly isolated PBMCs) to the wells at a density of 2 x 10^5 cells/well.
-
Add the NY-BR-1 p904 peptide (10 µg/mL) to the experimental wells. Include a negative control (no peptide) and a positive control (e.g., PHA).
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plates to remove the cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plates and add streptavidin-ALP. Incubate for 1 hour at room temperature.
-
Wash the plates and add the BCIP/NBT substrate.
-
Stop the reaction by washing with distilled water once spots have developed.
-
Allow the plates to dry and count the spots using an ELISPOT reader.
Mandatory Visualization
T-Cell Receptor Signaling Pathway
The following diagram illustrates the general signaling cascade initiated upon the engagement of the T-cell receptor (TCR) with the NY-BR-1 p904 peptide presented by an HLA-A2 molecule on an antigen-presenting cell (APC) or a tumor cell.
TCR Signaling Cascade upon NY-BR-1 p904 Recognition
Experimental Workflow: In Vitro T-Cell Stimulation and ELISPOT
This diagram outlines the workflow for assessing the NY-BR-1 p904 specific T-cell response, from PBMC isolation to ELISPOT analysis.
Workflow for NY-BR-1 p904 T-Cell Response Analysis
Conclusion
The NY-BR-1 p904 (A2) epitope is a valid target for eliciting specific CD8+ T-cell responses against breast cancer cells. While direct data on the reproducibility of these responses is scarce, the established methodologies for T-cell immunology, such as in vitro stimulation and ELISPOT assays, can be standardized to yield reliable and comparable results. The immunogenicity of NY-BR-1 p904 appears promising, though further studies, particularly head-to-head comparisons with other well-established tumor antigens like NY-ESO-1 under standardized conditions, are warranted to fully assess its potential and reproducibility in a clinical setting. For researchers and drug developers, focusing on robust and standardized assay protocols will be paramount in generating reproducible data for the evaluation of NY-BR-1 p904 as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Recognition of breast cancer cells by CD8+ cytotoxic T-cell clones specific for NY-BR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Survey of naturally occurring CD4+ T cell responses against NY-ESO-1 in cancer patients: Correlation with antibody responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring CD8 T cell responses to NY-ESO-1: Correlation of humoral and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NY-BR-1 Targeted Immunotherapies and Alternative Strategies in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of emerging immunotherapies targeting the NY-BR-1 antigen in breast cancer against established and experimental alternative immunotherapeutic approaches. While clinical trial data for NY-BR-1 targeted therapies is not yet available, extensive preclinical data offers valuable insights into their potential. This document summarizes key experimental findings, presents detailed methodologies, and visualizes complex biological pathways and workflows to aid in research and development decisions.
Section 1: NY-BR-1 Targeted Immunotherapies - Preclinical Landscape
The breast cancer antigen NY-BR-1 is overexpressed in a significant percentage of breast tumors, making it an attractive target for immunotherapy.[1] Preclinical research has primarily focused on Chimeric Antigen Receptor (CAR)-T cell therapy.
NY-BR-1 CAR-T Cell Therapy
Preclinical studies have demonstrated the potential of CAR-T cells engineered to target NY-BR-1. These studies have shown that anti-NY-BR-1 CAR-T cells can effectively eliminate NY-BR-1-expressing cancer cell lines and delay tumor growth in animal models.[1][2]
Experimental Data Summary:
| Therapy | Model | Key Findings | Reference |
| Anti-NY-BR-1 CAR-T Cells | In vitro (human breast cancer cell lines) | Effective elimination of NY-BR-1 expressing cell lines. | [1] |
| Anti-NY-BR-1 CAR-T Cells | In vivo (Xenograft mouse models) | Significantly delayed tumor growth and prolonged overall survival. | [1] |
| Anti-NY-BR-1 CAR-T Cells (clone2) | In vivo (Syngeneic mouse model) | On-target activation observed in serum with no pathological damage. | |
| Anti-NY-BR-1 CAR-T Cells (10D11 and clone3) | In vivo (Syngeneic mouse model) | Higher activation threshold, suggesting a favorable safety profile. |
Experimental Workflow for Preclinical Evaluation of NY-BR-1 CAR-T Cells:
Detailed Experimental Protocols:
-
CAR Construct Design and Generation: Three different CAR candidates targeting distinct NY-BR-1 epitopes were designed. The constructs included a single-chain variable fragment (scFv) derived from monoclonal antibodies, a hinge, a transmembrane domain, and intracellular signaling domains (e.g., CD28, 4-1BB, CD3ζ). These constructs were cloned into lentiviral or S/MAR DNA vectors.
-
T-Cell Transduction: Human or murine T-cells were isolated from peripheral blood or spleens. T-cells were then transduced with the lentiviral vectors or electroporated with S/MAR DNA vectors to express the CARs.
-
In Vitro Cytotoxicity Assays: NY-BR-1 expressing breast cancer cell lines were co-cultured with anti-NY-BR-1 CAR-T cells at various effector-to-target ratios. Cell lysis was measured using standard assays like lactate dehydrogenase (LDH) or chromium-51 release assays.
-
In Vivo Tumor Models: Immunodeficient mice (for human CAR-T cells) or syngeneic mice (for murine CAR-T cells) were subcutaneously or orthotopically injected with NY-BR-1 expressing breast cancer cells. Once tumors were established, mice were treated with a single intravenous injection of CAR-T cells. Tumor volume was measured regularly, and survival was monitored.
-
Safety and Toxicity Assessment: To assess on-target, off-tumor toxicity, researchers utilized a syngeneic mouse model with transgenic expression of NY-BR-1. Blood cytokine levels were measured post-CAR-T cell infusion to detect systemic immune activation.
Section 2: Alternative Immunotherapies for Breast Cancer
Given the early stage of NY-BR-1 targeted therapies, a comparison with other immunotherapeutic strategies in clinical development for breast cancer is crucial. These alternatives include tumor-infiltrating lymphocyte (TIL) therapy, cancer vaccines, and immune checkpoint inhibitors.
Tumor-Infiltrating Lymphocyte (TIL) Therapy
TIL therapy is an adoptive cell transfer technique that involves isolating, expanding, and re-infusing a patient's own tumor-fighting T-cells.
Clinical Trial Data Summary:
| Therapy | Cancer Type | Phase | Key Findings | Reference |
| TIL Therapy | Metastatic Breast Cancer | Phase 2 | 67% of patients generated an immune reaction against their tumors; 3 of 6 treated patients experienced measurable tumor shrinkage. | |
| Autologous TIL Therapy (GC101 TIL) | Advanced or Metastatic Breast Cancer | Early Phase 1 | Evaluating safety and efficacy in patients who have exhausted standard therapies. |
Experimental Workflow for TIL Therapy:
Detailed Experimental Protocols:
-
Patient Selection and Tumor Resection: Patients with metastatic breast cancer who have progressed on standard therapies are eligible. A metastatic lesion is surgically resected to serve as the source of TILs.
-
TIL Isolation and Expansion: The resected tumor is minced and cultured in the presence of high-dose interleukin-2 (IL-2) to promote the growth of T-cells that have infiltrated the tumor.
-
Lymphodepletion and TIL Infusion: Prior to TIL infusion, patients receive a non-myeloablative lymphodepleting chemotherapy regimen (e.g., cyclophosphamide and fludarabine) to create a favorable environment for the infused T-cells. The expanded TILs are then infused intravenously.
-
Post-Infusion Support: Following TIL infusion, patients typically receive several doses of high-dose IL-2 to support the survival and expansion of the transferred T-cells in vivo.
Cancer Vaccines
Cancer vaccines aim to stimulate the patient's immune system to recognize and attack tumor cells by introducing tumor-associated antigens (TAAs).
Clinical Trial Data Summary:
| Vaccine Target | Cancer Type | Phase | Key Findings | Reference |
| α-lactalbumin | Triple-Negative Breast Cancer (TNBC) | Phase 1 | Vaccine was well-tolerated and induced T-cell and antibody responses in the majority of patients. | |
| NY-ESO-1 Protein with Adjuvants | Refractory Solid Tumors (including breast cancer) | Phase 1 | Well-tolerated with 31% of patients achieving stable disease. Antibody responses were observed in the majority of patients. | |
| MUC1 and HER-2/neu peptides with adjuvants | Resected Breast Adenocarcinoma | N/A | Vaccines were well-tolerated and induced T-cell immune responses in the majority of patients. |
Signaling Pathway for a Peptide-Based Cancer Vaccine:
Detailed Experimental Protocols:
-
Vaccine Formulation: Peptide vaccines consist of synthetic peptides corresponding to epitopes of TAAs (e.g., MUC1, HER-2/neu) emulsified with an adjuvant such as Montanide ISA-51. Other adjuvants like GM-CSF and CpG-7909 can be included to enhance the immune response. Protein-based vaccines may use a carrier like cholesteryl pullulan (CHP) complexed with the full-length antigen (e.g., NY-ESO-1) and combined with adjuvants like MIS416.
-
Administration and Monitoring: Vaccines are typically administered subcutaneously or intradermally at regular intervals. Immune responses are monitored by measuring antigen-specific T-cells in peripheral blood using techniques like ELISpot or MHC tetramer staining, and by assessing antibody titers via ELISA.
Section 3: Comparative Analysis and Future Directions
| Feature | NY-BR-1 CAR-T Cell Therapy | TIL Therapy | Cancer Vaccines |
| Development Stage | Preclinical | Clinical (Phase 1/2) | Clinical (Phase 1/2) |
| Targeting | Specific (NY-BR-1 antigen) | Broad (multiple tumor neoantigens) | Specific (pre-defined TAAs) |
| Personalization | Highly personalized (autologous T-cells) | Highly personalized (autologous TILs) | Can be off-the-shelf or personalized |
| Manufacturing | Complex and individualized | Complex and individualized | Relatively simpler for off-the-shelf versions |
| Known Efficacy | Potent anti-tumor activity in preclinical models | Demonstrated tumor regression in some patients with metastatic disease | Induction of immune responses, clinical benefit in some trials |
| Safety Profile | Potential for on-target, off-tumor toxicity and cytokine release syndrome | Risks associated with lymphodepletion and high-dose IL-2 | Generally well-tolerated, with mainly local reactions |
Future Directions:
The development of NY-BR-1 targeted immunotherapies is still in its infancy. Future research should focus on:
-
Initiating Phase 1 Clinical Trials: Based on promising preclinical data, moving the most effective and safest NY-BR-1 CAR-T cell candidates into early-phase clinical trials is a critical next step.
-
Exploring Other Immunotherapy Modalities: Investigating other approaches to target NY-BR-1, such as cancer vaccines and bispecific antibodies, could provide alternative therapeutic options with different efficacy and safety profiles.
-
Combination Therapies: Combining NY-BR-1 targeted therapies with other immunotherapies, such as checkpoint inhibitors, could enhance their anti-tumor activity. Preclinical studies combining a NY-ESO-1 vaccine with an anti-PD-1 antibody have already shown significant tumor suppression.
This guide provides a snapshot of the current landscape of NY-BR-1 targeted immunotherapies and their alternatives. As new data from ongoing preclinical and clinical studies emerge, this information will be crucial for guiding the development of more effective treatments for breast cancer.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for NY-BR-1 p904 (A2)
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of the research peptide NY-BR-1 p904 (A2). As a specific Safety Data Sheet (SDS) for this product is not publicly available, these procedures are based on the general nature of synthetic peptides and common preservatives found in similar laboratory reagents.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department and review the product's specific SDS, if available, before handling and disposal.
NY-BR-1 p904 (A2) is an HLA-A2-restricted epitope of the NY-BR-1 protein, commonly used in breast cancer research.[1] While the peptide itself may not be classified as hazardous, solutions may contain preservatives like sodium azide, which is toxic and requires special disposal procedures.
Quantitative Data on Potential Preservatives
Research solutions of peptides and antibodies often contain preservatives to prevent microbial growth. Sodium azide is a common additive.
| Component | Typical Concentration | CAS Number | Key Hazards |
| Sodium Azide | ≤ 0.1% | 26628-22-8 | Harmful if swallowed.[2][3] May form explosive metal azides with lead and copper plumbing.[2] |
Experimental Protocol: Standard Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of NY-BR-1 p904 (A2) solutions. This procedure assumes the potential presence of sodium azide.
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Identification and Segregation:
-
Treat all waste containing NY-BR-1 p904 (A2) as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Waste Collection:
-
Collect all liquid waste containing NY-BR-1 p904 (A2) in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical names of all constituents (e.g., "NY-BR-1 p904 (A2) solution with sodium azide").
-
Solid waste, such as contaminated pipette tips, tubes, and gloves, should be collected in a separate, clearly labeled hazardous waste container.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
Ensure the container is kept closed except when adding waste.
-
Segregate the waste from incompatible materials, particularly acids and heavy metals, to prevent the formation of toxic gases or explosive azides.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste disposal contractor.
-
Crucially, never pour solutions containing sodium azide down the drain. [4] This can lead to the formation of highly explosive metal azides in the plumbing.
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of NY-BR-1 p904 (A2) waste.
Caption: Disposal workflow for NY-BR-1 p904 (A2) waste.
Disclaimer: This information is intended as a general guide. Always prioritize your local and institutional regulations and the specific information provided by the product manufacturer.
References
Personal protective equipment for handling NY-BR-1 p904 (A2)
Disclaimer: A specific Safety Data Sheet (SDS) for "NY-BR-1 p904 (A2)" was not publicly available at the time of this writing. The following guidance is based on safety protocols for handling mouse monoclonal antibodies preserved with sodium azide, a common component in such laboratory reagents. Researchers, scientists, and drug development professionals must consult the product-specific SDS provided by the manufacturer for definitive safety and handling procedures.
This guide provides essential, immediate safety and logistical information for handling research-grade antibodies, likely containing sodium azide as a preservative.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are critical to ensure safety when handling chemical and biological reagents.
| Control Type | Recommendation | Rationale |
| Engineering Controls | Work in a well-ventilated area or a chemical fume hood.[1][2] An eyewash station and safety shower should be readily accessible.[3] | Minimizes inhalation exposure to any potentially hazardous vapors. Provides immediate decontamination in case of accidental exposure. |
| Eye Protection | Chemical safety goggles or a face shield.[4][5] | Protects eyes from splashes of the reagent. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile gloves). Change gloves frequently and wash hands thoroughly after handling. | Prevents skin contact with the antibody solution and sodium azide. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
Operational and Disposal Plan
A systematic approach to handling and disposal is essential for laboratory safety and regulatory compliance.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the reagent according to the manufacturer's instructions, typically at 2-8°C.
-
Keep the container tightly closed when not in use.
Handling and Experimental Use:
-
Before use, allow the reagent to come to room temperature.
-
Perform all handling steps in a designated, well-ventilated area.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory area.
-
After handling, wash hands thoroughly with soap and water.
Spill Management:
-
Small spills: Absorb the spill with inert material (e.g., paper towels, absorbent pads) and place it in a sealed, non-metallic container for disposal. Clean the spill area with a soap and water solution.
-
Large spills: Evacuate the area and notify laboratory safety personnel immediately.
Disposal:
-
Reagent Waste: Solutions containing sodium azide should not be poured down the drain, as it can react with lead and copper plumbing to form explosive metal azides. All waste containing this reagent must be collected in a designated, properly labeled, non-metallic hazardous waste container.
-
Contaminated Materials: All disposable materials that have come into contact with the reagent (e.g., pipette tips, gloves, absorbent pads) must be disposed of as hazardous waste.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling NY-BR-1 p904 (A2) in a laboratory setting.
Caption: Workflow for safe handling and disposal of NY-BR-1 p904 (A2).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
